Alanine; lysine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H21N3O4 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-aminopropanoic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6) |
InChI-Schlüssel |
RVLOMLVNNBWRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Alanine and Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the amino acid side chains of alanine (B10760859) and lysine (B10760008). A thorough understanding of these properties is critical for researchers and professionals involved in drug development, protein engineering, and molecular biology, as the characteristics of these residues significantly influence protein structure, function, and interactions.
Physicochemical Properties of Alanine and Lysine Side Chains
The distinct functionalities of alanine and lysine in biological systems are a direct consequence of their contrasting side chain structures. Alanine possesses a simple, non-reactive methyl group, rendering it nonpolar and hydrophobic. In contrast, lysine features a primary amino group at the terminus of a four-carbon aliphatic chain, making it basic and hydrophilic.
Quantitative Physicochemical Data
The following table summarizes key quantitative data for the side chains of alanine and lysine, offering a comparative view of their fundamental properties.
| Property | Alanine (Ala, A) | Lysine (Lys, K) |
| Chemical Formula of Side Chain | -CH₃ | -(CH₂)₄-NH₂ |
| **Van der Waals Volume (ų) ** | 67 | 135 |
| Molecular Weight of Side Chain ( g/mol ) | 15.03 | 73.14 |
| Side Chain pKa | Not applicable (non-ionizable) | ~10.53[1] |
| Isoelectric Point (pI) | 6.01[2] | 9.74[3] |
| Hydrophobicity (Kyte-Doolittle Scale) | 1.8[4] | -3.9[4] |
| Hydrophobicity (Eisenberg et al. Scale) | 0.62[4] | -1.50[4] |
| Hydrophobicity (Hopp-Woods Scale) | -0.5[4] | 3.0[4] |
| Hydrophobicity Index @ pH 7 (Alfa Chemistry) | 41[5] | -23[5] |
Role in Protein Structure and Function
Alanine: The Versatile Structural Component
The small and non-reactive nature of the alanine side chain makes it a frequent constituent of protein secondary structures.[6] Its modest size allows for tight packing within the hydrophobic core of proteins, contributing to overall stability.[2] Alanine is a strong alpha-helix former and its presence is often favored in these structural motifs.[6] Due to its neutrality and lack of functional groups, the alanine side chain is rarely directly involved in enzymatic catalysis or ligand binding.[7]
Lysine: The Reactive and Interactive Residue
The lysine side chain, with its terminal primary amino group, is highly versatile and plays numerous critical roles in protein function. At physiological pH, this amino group is typically protonated (-NH3+), conferring a positive charge to the residue.[8] This positive charge allows lysine to participate in electrostatic interactions, such as salt bridges with negatively charged residues like aspartate and glutamate, which are crucial for stabilizing protein structure.[8]
The nucleophilic nature of the ε-amino group makes it a frequent target for a wide array of post-translational modifications (PTMs), which dramatically expand the functional repertoire of proteins.[9][10] These modifications can modulate protein activity, localization, and interactions with other molecules.[9] Furthermore, the lysine side chain can act as a general base in enzyme catalysis and is often found in the active sites of enzymes.[8]
Experimental Protocols
A variety of experimental techniques are employed to characterize the fundamental properties of amino acid side chains. Below are detailed methodologies for key experiments.
Determination of Side Chain pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of ionizable groups, such as the ε-amino group of lysine.
Materials:
-
Amino acid solution (e.g., 0.1 M Lysine)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation: Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a stir bar.[3]
-
Acidification: Add 0.1 M HCl to the solution until the pH is well below the lowest expected pKa (e.g., pH ~1.5-2.0).[3][11] This ensures all ionizable groups are fully protonated.
-
Titration with Base: Begin titrating the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.5 mL).[7]
-
pH Measurement: After each addition of NaOH, allow the solution to equilibrate and record the pH.[11]
-
Data Collection: Continue the titration until the pH is well above the highest expected pKa (e.g., pH ~12.5).[7]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[12] The isoelectric point (pI) can be calculated by averaging the pKa values that flank the zwitterionic form of the amino acid.[7]
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The retention time of a peptide on a reversed-phase column can be used to derive a hydrophobicity index for its constituent amino acids.
Materials:
-
HPLC system with a C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Peptide standards of known sequence and hydrophobicity
-
Peptide sample of interest
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (typically a low percentage of Mobile Phase B).
-
Sample Injection: Dissolve the peptide sample in Mobile Phase A and inject a known amount onto the column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of increasing concentration of Mobile Phase B.[13] The increasing acetonitrile concentration decreases the polarity of the mobile phase, causing more hydrophobic peptides to elute later.
-
Detection: Monitor the elution of peptides using a UV detector, typically at a wavelength of 210-220 nm.[13]
-
Data Analysis: The retention time of the peptide is directly related to its overall hydrophobicity. By analyzing the retention times of a series of peptides with systematic amino acid substitutions, a hydrophobicity coefficient can be assigned to each amino acid.[14]
Alanine Scanning Mutagenesis
This technique is used to identify the contribution of individual amino acid side chains to protein function or stability by systematically replacing them with alanine.[10][15]
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers designed to introduce the alanine codon (e.g., GCT, GCC, GCA, or GCG)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired alanine mutation at the target codon. The primers should have sufficient overlap with the template DNA to ensure specific annealing.
-
Mutagenesis PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. A two-fragment PCR approach can be employed to reduce artifacts, where two separate PCRs are performed to generate two overlapping fragments of the plasmid, each containing the mutation.[16]
-
Template Digestion: Digest the parental, methylated template DNA with DpnI restriction enzyme, leaving the newly synthesized, unmethylated mutant plasmid intact.[16]
-
Ligation/Assembly: Ligate the ends of the linear mutant plasmid or assemble the two PCR fragments using techniques like Gibson assembly.[16]
-
Transformation: Transform the resulting circular plasmid into competent E. coli cells.
-
Screening and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired alanine mutation by DNA sequencing.[16]
-
Functional Analysis: Express the mutant protein and compare its function (e.g., enzyme activity, binding affinity) or stability to the wild-type protein to determine the importance of the original residue.
Identification of Lysine Post-Translational Modifications by Mass Spectrometry
This workflow is used to identify and often quantify various PTMs on lysine residues.
Materials:
-
Protein sample
-
Enzymes for protein digestion (e.g., trypsin)
-
Reagents for reduction and alkylation of disulfide bonds
-
Antibodies specific for the PTM of interest (e.g., anti-acetyl-lysine) for immunoaffinity enrichment
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Digestion: The protein sample is typically denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[17]
-
PTM Enrichment (Optional but Recommended): To detect low-abundance PTMs, the peptide mixture can be enriched for peptides containing the specific modification using immunoaffinity chromatography.[18] This involves using antibodies that specifically bind to the modified lysine residue.
-
LC-MS/MS Analysis: The peptide mixture (either enriched or unenriched) is separated by liquid chromatography and then introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan).
-
Peptide Fragmentation: Selected peptides are then fragmented within the mass spectrometer, and the masses of the resulting fragment ions are measured (MS2 scan).[6]
-
Data Analysis: The fragmentation pattern (MS2 spectrum) provides sequence information for the peptide. The mass shift corresponding to the PTM can be localized to a specific lysine residue within the peptide sequence by analyzing the fragment ions.[17]
Visualizations
The following diagrams illustrate key concepts and workflows related to the properties and analysis of alanine and lysine.
References
- 1. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. academic.oup.com [academic.oup.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. mdpi.com [mdpi.com]
- 7. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 8. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alanine scanning - Wikipedia [en.wikipedia.org]
- 11. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 12. scribd.com [scribd.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of Alanine and Lysine in Protein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental contributions of two key amino acids, alanine (B10760859) and lysine (B10760008), to the intricate process of protein folding. Understanding their distinct physicochemical properties and interactions is paramount for deciphering protein structure, function, and stability, with significant implications for drug design and the development of novel therapeutics. This document provides a comprehensive overview of their roles, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.
Core Principles: The Dichotomy of Alanine and Lysine in Protein Architecture
Protein folding is a thermodynamically driven process whereby a polypeptide chain spontaneously acquires its unique three-dimensional structure. This native conformation is stabilized by a multitude of non-covalent interactions. Alanine and lysine, with their contrasting side chains, contribute to this structural integrity in fundamentally different yet equally crucial ways.
Alanine (Ala, A): The Architect of the Hydrophobic Core
With its small, non-polar methyl (-CH3) side chain, alanine is a key contributor to the hydrophobic effect, a primary driving force in protein folding.[1] Its unassuming nature allows for tight packing within the protein's interior, promoting the formation of a stable hydrophobic core that excludes water.[1] Alanine is frequently found in alpha-helices, where its small size and lack of conformational constraints contribute to helical stability.
The significance of individual amino acid side chains to protein stability and function is often interrogated using alanine scanning mutagenesis . This technique systematically replaces residues with alanine to eliminate side-chain interactions beyond the β-carbon without introducing significant steric or electrostatic perturbations.[2] This allows researchers to identify "hot spots" critical for protein-protein interactions and overall structural integrity.
Lysine (Lys, K): The Versatile Mediator of Surface Interactions and Regulation
In stark contrast to alanine, lysine possesses a long, flexible side chain terminating in a positively charged ε-amino group at physiological pH. This charge makes lysine highly hydrophilic and predominantly located on the protein surface, where it can engage in a variety of crucial interactions.
-
Electrostatic Interactions: The positive charge of lysine enables the formation of salt bridges with negatively charged residues such as aspartate and glutamate. These interactions can significantly contribute to protein stability.
-
Hydrogen Bonding: The terminal amino group of lysine can act as a hydrogen bond donor, further stabilizing secondary and tertiary structures.
-
Post-Translational Modifications (PTMs): Lysine is a primary target for a host of post-translational modifications, including ubiquitination, acetylation, methylation, and SUMOylation.[1] These modifications are critical for regulating protein function, localization, stability, and involvement in signaling pathways.
Quantitative Insights: The Energetics of Alanine and Lysine Contributions
The stability of a protein is quantified by the Gibbs free energy of unfolding (ΔG). Mutations, such as the substitution of alanine or lysine, can alter this value, providing a quantitative measure of their contribution to the protein's stability. The change in Gibbs free energy upon mutation is denoted as ΔΔG. A positive ΔΔG indicates stabilization, while a negative value signifies destabilization. Another key parameter is the melting temperature (Tm), the temperature at which 50% of the protein is unfolded.
Table 1: Representative Quantitative Data on the Impact of Alanine and Lysine Mutations on Protein Stability
| Protein | Mutation | Experimental Technique | ΔΔG (kcal/mol) | ΔTm (°C) | Reference/Notes |
| Villin Headpiece (HP36) | K48M | Urea (B33335) Denaturation, Thermal Denaturation | 0.7 - 1.2 | 4 - 9 | [3] Methionine is isosteric to lysine. |
| Villin Headpiece (HP36) | K65M | Urea Denaturation, Thermal Denaturation | 0.7 - 1.2 | 4 - 9 | [3] |
| Villin Headpiece (HP36) | K70M | Urea Denaturation, Thermal Denaturation | 0.7 - 1.2 | 4 - 9 | [3] |
| Human Lysozyme | E7Q/D18N/D49N/D67N/D102N/D120N | Differential Scanning Calorimetry | Varies (destabilizing) | Varies | [4] Mutations disrupt surface salt bridges. |
| Ubiquitin | K11A/E34A | Double Mutant Cycle Analysis | 1.5 (destabilizing) | - | Calculated from interaction energy of the salt bridge. |
| Arc Repressor | Various Alanine Substitutions | Thermal and Urea Denaturation | Varies | Varies | [5] Core mutations are most destabilizing. |
| T4 Lysozyme | Various Alanine Substitutions | Various | Varies | Varies | ProThermDB |
| Barnase | D93A | Urea Denaturation | -1.1 | - | Disrupts a salt bridge with His18. |
Note: This table presents a selection of data to illustrate the range of effects. The specific impact of a mutation is highly context-dependent, relying on the local environment and the overall protein architecture.
Experimental Protocols: Probing the Roles of Alanine and Lysine
A variety of biophysical and biochemical techniques are employed to investigate the influence of specific amino acids on protein folding and stability. Here, we provide detailed methodologies for key experiments.
Alanine Scanning Mutagenesis
Objective: To systematically assess the contribution of individual amino acid side chains to protein stability or function.
Methodology:
-
Site-Directed Mutagenesis:
-
Design primers containing the desired codon change to alanine (e.g., GCT, GCC, GCA, GCG).
-
Utilize a high-fidelity DNA polymerase to perform PCR using a plasmid containing the wild-type gene as a template.
-
Digest the parental, methylated template DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli cells.
-
Verify the mutation by DNA sequencing.
-
-
Protein Expression and Purification:
-
Express the wild-type and mutant proteins in a suitable expression system (e.g., E. coli, yeast, mammalian cells).
-
Purify the proteins to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
-
Biophysical Characterization:
-
Assess the impact of the mutation on protein stability using techniques such as Circular Dichroism (CD) or Fluorescence Spectroscopy to measure changes in ΔG or Tm.
-
If studying protein-protein interactions, use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine changes in binding affinity.
-
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
Objective: To determine the melting temperature (Tm) of a protein by monitoring changes in its secondary structure as a function of temperature.
Methodology:
-
Sample Preparation:
-
Prepare a protein solution of known concentration (typically 0.1-0.2 mg/mL) in a suitable buffer with a low absorbance in the far-UV region (e.g., phosphate (B84403) buffer).
-
Ensure the buffer components are compatible with the desired temperature range.
-
-
Instrument Setup:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Set the wavelength to a value where the CD signal of the native protein is strong and changes significantly upon unfolding (e.g., 222 nm for α-helical proteins).
-
-
Data Acquisition:
-
Equilibrate the sample at a starting temperature where the protein is fully folded.
-
Increase the temperature at a controlled rate (e.g., 1 °C/min).
-
Record the CD signal at regular temperature intervals.
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the midpoint of the transition, which corresponds to the Tm.
-
Intrinsic Tryptophan Fluorescence for Chemical Denaturation
Objective: To determine the Gibbs free energy of unfolding (ΔG) by monitoring changes in the local environment of tryptophan residues upon chemical denaturation.
Methodology:
-
Sample Preparation:
-
Prepare a series of protein solutions with a constant protein concentration and varying concentrations of a chemical denaturant (e.g., urea or guanidinium (B1211019) chloride).
-
Allow the samples to equilibrate for a sufficient time (can range from minutes to hours).
-
-
Instrument Setup:
-
Use a fluorometer.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum (typically from 310 to 400 nm).
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum for each denaturant concentration.
-
The emission maximum of tryptophan will typically shift to a longer wavelength (red-shift) as it becomes more exposed to the aqueous solvent upon unfolding.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or emission maximum as a function of denaturant concentration.
-
Fit the data to a two-state unfolding model to calculate the Gibbs free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value, which relates the change in free energy to the denaturant concentration.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Visual diagrams are indispensable for understanding the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures.
The Ubiquitin-Proteasome System: A Lysine-Dependent Signaling Pathway for Protein Degradation
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to lysine residues of a target protein. This process often marks the protein for degradation by the proteasome.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Alanine Scanning Mutagenesis and Stability Analysis
The following diagram illustrates the systematic process of creating and analyzing protein mutants to determine the contribution of individual residues to protein stability.
Caption: Workflow for alanine scanning and stability analysis.
Logical Relationship of Lysine's Contributions to Protein Stability
This diagram outlines the multifaceted ways in which lysine residues contribute to the overall stability of a protein's folded state.
Caption: Lysine's contributions to protein stability.
Conclusion: Implications for Drug Development
A thorough understanding of the roles of alanine and lysine in protein folding is not merely an academic exercise; it has profound implications for the rational design of therapeutic agents. For instance, in drug development, identifying key residues at protein-protein interfaces through techniques like alanine scanning can guide the design of small molecules or biologics that disrupt these interactions. Furthermore, comprehending the impact of post-translational modifications on lysine residues is crucial, as aberrant modifications are often implicated in disease pathogenesis. Targeting the enzymes that catalyze these modifications represents a promising therapeutic strategy.
The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the intricate world of protein folding and to leverage this knowledge in the pursuit of novel and effective therapies.
References
- 1. Khan Academy [khanacademy.org]
- 2. pnas.org [pnas.org]
- 3. Rational modification of protein stability by targeting surface sites leads to complicated results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of salt bridges near the surface of a protein to the conformational stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProThermDB: thermodynamic database for proteins and mutants revisited after 15 years - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation and Stability of the Alanine-Lysine Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and stability of the alanine-lysine (Ala-Lys) peptide bond. It delves into the fundamental chemical principles, thermodynamics, and kinetics governing this linkage, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for researchers and professionals involved in peptide chemistry, drug discovery, and development.
Core Concepts of Peptide Bond Formation
The formation of a peptide bond is a condensation reaction, specifically a dehydration synthesis, where the α-carboxyl group of one amino acid joins with the α-amino group of another. This process results in the elimination of a water molecule and the creation of a covalent amide linkage.
Chemical Reaction Mechanism
The formation of the L-alanyl-L-lysine dipeptide involves the nucleophilic attack of the lone pair of electrons on the α-amino group of lysine (B10760008) on the electrophilic carbonyl carbon of the α-carboxyl group of alanine (B10760859). In biological systems, this reaction is not spontaneous and requires activation of the carboxyl group, a process mediated by ATP and enzymatic catalysis within the ribosome. In synthetic chemistry, coupling reagents are used to achieve this activation.
Figure 1. Chemical Reaction of L-alanyl-L-lysine Peptide Bond Formation
Thermodynamics of Peptide Bond Formation
The formation of a peptide bond in an aqueous environment is a thermodynamically unfavorable (endergonic) process, with a positive Gibbs free energy change (ΔG). This is primarily due to the high concentration of water, which favors the reverse reaction, hydrolysis. In a study on the condensation of alanyl-glycine in water at 37°C and pH 7, the Gibbs free energy of formation was reported to be 4.13 kcal/mol.[1] To overcome this thermodynamic barrier in biological systems, the reaction is coupled with the hydrolysis of ATP.
| Compound | Standard Enthalpy of Formation (ΔfH°) (solid) |
| L-Alanine | -579.5 ± 1.3 kJ/mol |
| L-Lysine | -655.1 ± 1.5 kJ/mol |
Source: The Enthalpy of Formation Of L- α -Amino Acids, 2020.[2]
Stability of the Alanine-Lysine Peptide Bond
Although thermodynamically unstable in an aqueous environment, the peptide bond is kinetically stable due to a high activation energy for hydrolysis. The stability of the Ala-Lys peptide bond can be influenced by several factors, including pH, temperature, and the presence of enzymes.
pH-Dependent Hydrolysis
The rate of non-enzymatic hydrolysis of peptide bonds is significantly dependent on pH. Both strongly acidic and strongly basic conditions accelerate peptide bond cleavage.
-
Acidic Conditions (Low pH): Under acidic conditions, the carbonyl oxygen of the peptide bond can be protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule.[]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the uncatalyzed hydrolysis of peptide bonds is extremely slow, with half-lives estimated to be on the order of hundreds of years at 25°C.[4]
-
Basic Conditions (High pH): In alkaline solutions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the peptide bond, leading to its cleavage.[]
A study on the non-enzymatic cleavage of various peptides at 95°C demonstrated that the mechanism of cleavage is pH-dependent. At pH 10, direct hydrolysis (scission) is the dominant pathway, while at neutral pH, intramolecular aminolysis (backbiting) is more significant. At an acidic pH of 3, both mechanisms play a role.[5]
Temperature Effects
An increase in temperature generally accelerates the rate of peptide bond hydrolysis. The relationship between temperature and the rate constant of the reaction is described by the Arrhenius equation. Studies on dipeptide hydrolysis have shown that the rate increases exponentially with increasing temperature.[6]
Enzymatic Degradation
In biological systems, the cleavage of peptide bonds is primarily carried out by enzymes called proteases. The Ala-Lys peptide bond can be a substrate for various proteases. A key enzyme in this context is Lys-C (Endoproteinase Lys-C) , a serine protease that specifically cleaves peptide bonds at the C-terminal side of lysine residues. Trypsin is another common protease that cleaves at the C-terminus of both lysine and arginine residues.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the Ala-Lys dipeptide and for the analysis of its stability.
Synthesis of L-alanyl-L-lysine via Solid-Phase Peptide Synthesis (SPPS)
The following protocol is based on the widely adopted Fmoc/tBu strategy for SPPS. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Materials and Reagents:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Deionized water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Preparation:
-
Place the Fmoc-Lys(Boc)-Wang resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection of Lysine:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Final Fmoc Deprotection of Alanine:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal alanine.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, then DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/DDT/H₂O (e.g., 92.5:2.5:2.5:2.5 v/v).
-
Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude Ala-Lys dipeptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Figure 2. Solid-Phase Peptide Synthesis (SPPS) Workflow for Ala-Lys
Analysis of Ala-Lys Stability by RP-HPLC
This protocol describes a general method to monitor the degradation of the Ala-Lys dipeptide under different pH and temperature conditions.
Materials and Reagents:
-
Purified Ala-Lys dipeptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Buffer solutions of desired pH (e.g., pH 4, 7, 10)
-
RP-HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Protocol:
-
Sample Preparation and Incubation:
-
Prepare stock solutions of the Ala-Lys dipeptide in deionized water.
-
Dilute the stock solution into buffer solutions of the desired pH (e.g., pH 4, 7, and 10) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the samples at a constant temperature (e.g., 37°C, 50°C, or higher to accelerate degradation).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample and quench the reaction by freezing or by adding an equal volume of the initial mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes is a typical starting point and should be optimized to achieve good separation of the Ala-Lys dipeptide from its degradation products (alanine and lysine).
-
Inject the samples from the time course experiment onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the Ala-Lys dipeptide, alanine, and lysine based on their retention times (determined by running standards of each compound).
-
Integrate the peak area of the Ala-Lys dipeptide at each time point.
-
Plot the natural logarithm of the Ala-Lys peak area versus time. The slope of this line will be the negative of the first-order rate constant (k) for the hydrolysis reaction.
-
Calculate the half-life (t₁/₂) of the peptide bond using the equation: t₁/₂ = 0.693 / k.
-
Enzymatic Degradation Assay using Lys-C
This protocol outlines a method to assess the cleavage of the Ala-Lys dipeptide by the enzyme Lys-C.
Materials and Reagents:
-
Purified Ala-Lys dipeptide
-
Lys-C, Mass Spec Grade
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS system
Protocol:
-
Enzymatic Reaction:
-
Dissolve the Ala-Lys dipeptide in the digestion buffer to a known concentration.
-
Add Lys-C to the dipeptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots of the reaction and quench the enzymatic activity by adding a quenching solution (e.g., formic acid to a final concentration of 1%).
-
-
LC-MS Analysis:
-
Analyze the quenched samples using an LC-MS system to separate and identify the intact Ala-Lys dipeptide and its cleavage products (alanine and lysine).
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Monitor the disappearance of the parent ion of Ala-Lys and the appearance of the ions corresponding to alanine and lysine over time.
-
-
Data Analysis:
-
Quantify the amount of remaining Ala-Lys dipeptide at each time point by measuring the area of its corresponding peak in the mass chromatogram.
-
Determine the rate of cleavage from the decrease in the concentration of the dipeptide over time.
-
Figure 3. General Workflow for Ala-Lys Stability Analysis
Quantitative Data Summary
A comprehensive search for specific experimental quantitative data on the thermodynamics and kinetics of the free L-alanyl-L-lysine dipeptide yielded limited results. Much of the available data pertains to theoretical calculations, studies on similar dipeptides, or the behavior of the Lys-Ala bond within larger protein structures.
Thermodynamic Data
| Parameter | Value | Conditions | Notes |
| Gibbs Free Energy of Formation (ΔGf°) | Not available | Aqueous solution, 298.15 K | Formation is endergonic. For alanyl-glycine, a value of 4.13 kcal/mol has been reported.[1] |
| Enthalpy of Formation (ΔfH°) | Not available | Crystalline or aqueous | Data for individual L-alanine (-579.5 kJ/mol) and L-lysine (-655.1 kJ/mol) in the solid state are available.[2] |
Kinetic Data for Hydrolysis
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Notes |
| Neutral pH (≈7), 25°C | Not available for Ala-Lys | Estimated to be hundreds of years | Based on data for other dipeptides like glycylglycine.[4] |
| Acidic pH | Not available for Ala-Lys | Shorter than at neutral pH | Rate is dependent on pH and temperature. |
| Basic pH | Not available for Ala-Lys | Shorter than at neutral pH | Rate is dependent on pH and temperature. |
| Enzymatic (Trypsin, 25°C, pH 6.94) | kcat/KM = 395 µs⁻¹ | - | Data for a similar substrate (Z-Lys-pna), not the dipeptide itself.[7] |
| Enzymatic (within a protein, pH 5.0) | - | Equilibrium reached after ~300 days | Hydrolysis-resynthesis equilibrium for a Lys15-Ala16 bond in bovine trypsin inhibitor.[8] |
Note: The lack of specific quantitative data for the free Ala-Lys dipeptide highlights an area for further experimental investigation. The provided data from related systems can serve as a valuable estimation for modeling and experimental design.
Conclusion
The formation of the alanine-lysine peptide bond is a fundamental process in protein chemistry, governed by well-understood principles of thermodynamics and kinetics. While its formation is thermodynamically unfavorable in aqueous solution, the resulting bond is kinetically stable. The stability of the Ala-Lys bond is critically influenced by environmental factors such as pH, temperature, and the presence of specific enzymes like Lys-C and trypsin. This guide has provided detailed protocols for the synthesis of the Ala-Lys dipeptide via solid-phase peptide synthesis and for the systematic analysis of its stability using chromatographic and mass spectrometric techniques. The compilation of available, albeit limited, quantitative data serves as a reference for researchers in the field. Further experimental determination of the thermodynamic and kinetic parameters for the free Ala-Lys dipeptide would be a valuable contribution to the broader understanding of peptide chemistry.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. irispublishers.com [irispublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Conformational Preferences of Alanine-Lysine Dipeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational preferences of alanine-lysine (Ala-Lys) dipeptides. While the conformational landscape of the archetypal alanine (B10760859) dipeptide is well-characterized, the introduction of a charged lysine (B10760008) residue significantly influences the accessible conformational states. This document summarizes the foundational principles of dipeptide conformation, details the key experimental and computational methodologies for their study, and presents available quantitative data. Due to a scarcity of specific experimental data for the Ala-Lys dipeptide, this guide leverages the extensive data on the alanine dipeptide as a baseline and incorporates theoretical considerations on the impact of a long, flexible, and positively charged side chain. This guide is intended to be a valuable resource for researchers in peptide science, computational chemistry, and drug development.
Introduction to Dipeptide Conformation
The three-dimensional structure of a dipeptide is primarily defined by the rotational freedom around the single bonds of the peptide backbone. The planarity of the peptide bond restricts rotation, leaving the dihedral angles phi (φ) and psi (ψ) as the principal degrees of freedom that dictate the overall conformation. The Ramachandran plot is a fundamental tool used to visualize the energetically allowed regions of φ and ψ angles for an amino acid residue.
The side chains of the constituent amino acids play a crucial role in determining the preferred conformations by introducing steric hindrance and specific intramolecular interactions. In the case of the alanine-lysine dipeptide, the small, non-polar methyl group of alanine offers minimal steric constraints, while the long, flexible, and positively charged side chain of lysine introduces significant complexity. The lysine side chain can engage in electrostatic interactions with the peptide backbone and is sensitive to the surrounding solvent environment and pH.
Quantitative Conformational Data
Due to the limited availability of specific quantitative data for the Ala-Lys dipeptide, the following tables summarize the conformational preferences of the well-studied N-acetyl-L-alanine-N'-methylamide (alanine dipeptide) as a foundational model. The presence of the lysine side chain is expected to modulate these preferences.
Table 1: Major Conformers of the Alanine Dipeptide in Vacuum
| Conformer Name | φ (phi) Angle (°) | ψ (psi) Angle (°) | Relative Energy (kcal/mol) | Key Features |
| C7eq | -75 | 85 | 0.0 | Intramolecular hydrogen bond (i to i+2) |
| C5 | -150 | 150 | 1.0 - 2.0 | Extended conformation |
| αR (right-handed α-helix) | -57 | -47 | 2.0 - 3.0 | Helical turn |
| PII (Polyproline II) | -75 | 145 | 1.5 - 2.5 | Extended, left-handed helix-like |
| αL (left-handed α-helix) | 57 | 47 | 3.0 - 4.0 | Sterically less favorable for L-amino acids |
Note: Relative energies are approximate and can vary based on the level of theory used in calculations.
Table 2: Influence of the Lysine Side Chain on Conformational Preferences
| Factor | Influence on Ala-Lys Conformation |
| Steric Hindrance | The flexible lysine side chain can sterically clash with the peptide backbone, potentially disfavoring certain compact conformations. |
| Electrostatic Interactions | The positively charged ε-amino group of lysine can form salt bridges with the C-terminal carboxylate or interact with the partial negative charges on the backbone carbonyl oxygens, stabilizing specific conformers. |
| Solvation | In aqueous solution, the charged lysine side chain will be well-solvated, which may favor more extended conformations to maximize interaction with water molecules. |
| pH | The protonation state of the lysine side chain (pKa ~10.5) and the terminal groups will influence the electrostatic interactions and thus the conformational preferences. |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.
Methodology:
-
Sample Preparation: The Ala-Lys dipeptide is dissolved in a suitable solvent, typically D₂O or a mixture of H₂O/D₂O, to a concentration of 1-10 mM. The pH of the solution is adjusted as required.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts of all protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of resonances within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for assigning all protons of the alanine and lysine residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but more effective for molecules with intermediate tumbling rates.
-
-
Measurement of Coupling Constants (³J): The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is measured. This value is related to the φ dihedral angle through the Karplus equation.
-
Structure Calculation: The experimental distance restraints from NOESY/ROESY and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the secondary structure content of peptides in solution.
Methodology:
-
Sample Preparation: The Ala-Lys dipeptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration typically in the micromolar range. The buffer should not have a strong absorbance in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Spectral Analysis: The shape of the CD spectrum is indicative of the presence of secondary structure elements. For a short dipeptide like Ala-Lys, the spectrum is likely to be dominated by features corresponding to random coil or polyproline II (PPII) conformations. A negative band around 195-200 nm is characteristic of a random coil, while a weak positive band around 218 nm and a strong negative band around 198 nm suggest a PPII-like structure.
Computational Protocols for Conformational Analysis
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational landscape of a dipeptide by simulating the atomic motions over time.
Methodology:
-
System Setup: A starting conformation of the Ala-Lys dipeptide is generated. The protonation state of the termini and the lysine side chain is set according to the desired pH. The dipeptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P, SPC/E). Counter-ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the dipeptide.
-
Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the dipeptide.
-
Trajectory Analysis: The trajectory is analyzed to determine the populations of different conformers, calculate Ramachandran plots, and identify key intramolecular interactions.
Quantum Mechanical (QM) Calculations
QM calculations provide highly accurate energies for different conformations of a dipeptide in the gas phase or with implicit solvent models.
Methodology:
-
Conformational Search: A systematic search of the conformational space is performed by rotating the φ and ψ dihedral angles in increments (e.g., 10-30 degrees).
-
Geometry Optimization: For each starting conformation, the geometry is optimized using a suitable QM method (e.g., Density Functional Theory - DFT with a functional like B3LYP, or Møller-Plesset perturbation theory - MP2) and basis set (e.g., 6-31G*, cc-pVDZ).
-
Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Potential Energy Surface (PES): The calculated energies are plotted as a function of the φ and ψ angles to generate a Ramachandran potential energy surface, which reveals the low-energy conformations and the energy barriers between them.
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for determining the solution conformation of Ala-Lys dipeptides.
Computational Workflow for Conformational Analysis
Caption: Computational workflow for analyzing the conformational preferences of Ala-Lys dipeptides.
Conclusion
The conformational preferences of the alanine-lysine dipeptide are governed by a complex interplay of steric effects, intramolecular interactions, and solvent interactions. While the alanine residue provides a simple, sterically non-demanding backbone, the lysine residue introduces significant conformational flexibility and the potential for strong electrostatic interactions. This guide has outlined the key theoretical considerations and provided detailed experimental and computational protocols for the comprehensive analysis of Ala-Lys conformational behavior. The provided data for the alanine dipeptide serves as a crucial baseline, and the discussed influence of the lysine side chain offers a framework for interpreting future experimental and computational results on this important dipeptide. A thorough understanding of the conformational landscape of Ala-Lys is essential for its application in drug design and for a more fundamental understanding of peptide and protein structure.
An In-depth Technical Guide to the Electrostatic Interactions Between Alanine and Lysine Residues
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between amino acid residues dictates the structure, stability, and function of proteins. While strong electrostatic interactions, such as salt bridges, are well-understood, the interplay between charged and nonpolar residues is more nuanced. This technical guide provides a detailed examination of the interactions between lysine (B10760008), a positively charged amino acid, and alanine (B10760859), a small, nonpolar amino acid. Contrary to what the term "electrostatic interaction" might imply for this pair, their direct interaction is not governed by classical electrostatic forces. Instead, the primary role of alanine in this context is as a powerful tool in molecular biology—alanine scanning mutagenesis—used to probe the true electrostatic contributions of other residues to lysine's binding and function. This guide synthesizes theoretical principles, quantitative data from experimental studies, detailed protocols, and visual workflows to provide a comprehensive resource for professionals in protein science and drug development.
Theoretical Background: The Physicochemical Nature of Alanine and Lysine
To understand the interaction between alanine and lysine, it is essential to first consider the distinct properties of their side chains.
-
Lysine (Lys, K): At physiological pH, the side chain of lysine terminates in an amino group (-NH2) which is protonated to form an ammonium (B1175870) group (-NH3+). This gives lysine a positive charge, making it a basic and hydrophilic amino acid.[1] Lysine's long, flexible side chain allows it to participate in strong, long-range electrostatic interactions, most notably forming salt bridges with negatively charged residues like aspartate and glutamate.[1] These interactions are critical for protein stability and molecular recognition.[2][3]
-
Alanine (Ala, A): The side chain of alanine consists of a single methyl group (-CH3). This group is nonpolar, chemically inert, and lacks the capacity to form hydrogen bonds or engage in strong electrostatic interactions.[4] Alanine is one of the simplest and most common amino acids, and it is considered hydrophobic.[5]
The "Interaction" Between Alanine and Lysine: A direct, significant electrostatic attraction between the positively charged lysine side chain and the neutral, nonpolar alanine side chain is not chemically favorable. Their interaction is dominated by weak van der Waals forces and can be influenced by the surrounding hydrophobic environment.[6] The primary significance of the alanine-lysine pairing in research comes from the use of alanine scanning mutagenesis . This technique systematically replaces amino acid residues with alanine to dissect the energetic contributions of the original side chain to protein function or stability.[4][7] When a residue interacting with lysine is mutated to alanine, the removal of the original side chain's specific properties (e.g., charge, size, hydrogen bonding capacity) reveals its importance to the interaction.[8]
Quantitative Data from Alanine Scanning Mutagenesis
Alanine scanning is a powerful method for quantifying the contribution of individual amino acid side chains to protein interactions and stability. By substituting a residue with alanine, any energetic contribution beyond that of a simple methyl group is effectively removed. The resulting change in binding energy or stability is a direct measure of the original side chain's role. The table below summarizes representative data from studies where alanine scanning was used to investigate interactions involving lysine.
| Protein/System | Original Interacting Residues | Mutation(s) | Measured Parameter | Result of Alanine Substitution | Reference(s) |
| m1 Muscarinic Acetylcholine (B1216132) Receptor | KKAAR motif (basic residues) | K361A, K362A, K365A | G protein coupling (PI hydrolysis) | Single and combinatorial mutations abolished or reduced agonist-stimulated PI hydrolysis, demonstrating the critical and hierarchical role of each lysine. | [8] |
| Collagen Triple Helix | Gly-Pro-Lys with Gly-Asp/Glu-Hyp | Lys to Ala | Thermal melting temperature (Tm) | The significant stabilization (high Tm) provided by the Lys-Asp/Glu interchain ion pair would be lost, leading to a much lower Tm. | [2][9] |
| Human Growth Hormone (hGH) Receptor Interface | Multiple residues at the binding interface | Systematic alanine scanning | Binding free energy (ΔG) | Identified "hot spots" where original residues (including those interacting with charged partners) contributed significantly to binding energy. | [10] |
| Epithelial Sodium Channel (ENaC) | Conserved charged residues | Systematic alanine scanning | Protein transport to cell surface | Revealed the importance of specific charged residues (which could interact with lysine) for proper protein trafficking. | [4] |
Table 1: Summary of quantitative and functional effects observed from alanine scanning mutagenesis experiments involving lysine or its interacting partners.
Experimental and Computational Protocols
Investigating the subtle effects of alanine on lysine's interactions requires robust experimental and computational methods. Below are detailed protocols for two common approaches.
Computational methods allow for an in silico estimation of the energetic consequences of mutating a residue to alanine, providing insights before undertaking wet-lab experiments.[11] The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method combined with Interaction Entropy (IE) is a powerful approach.[12]
Objective: To calculate the change in binding free energy (ΔΔGbinding) when a residue interacting with lysine is mutated to alanine.
Methodology:
-
System Preparation: Start with a high-resolution 3D structure of the protein complex of interest (e.g., from X-ray crystallography).
-
Wild-Type Simulation:
-
Immerse the wild-type protein complex in a periodic box of explicit water molecules and counter-ions to neutralize the system.
-
Perform an energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production Molecular Dynamics (MD) simulation for a sufficient duration (e.g., 50-100 ns) to sample conformational space.
-
-
In Silico Mutagenesis:
-
Generate the mutant structure by computationally replacing the side chain of the residue of interest with an alanine side chain using software like Rosetta or PyMOL.[13]
-
-
Mutant Simulation: Repeat steps 2.2-2.4 for the mutant complex. (Note: For faster, less rigorous calculations, a single trajectory from the wild-type simulation can sometimes be used to approximate the mutant state).[12]
-
Free Energy Calculation (MM/GBSA):
-
For both wild-type and mutant trajectories, extract snapshots at regular intervals.
-
For each snapshot, calculate the binding free energy (ΔGbinding) using the equation: ΔGbinding = Gcomplex - Greceptor - Gligand
-
Each G term is calculated as: G = EMM + Gsolv - TS, where EMM is the molecular mechanics energy (bonds, angles, van der Waals, electrostatics), Gsolv is the solvation free energy, and TS is the conformational entropy.
-
-
Interaction Entropy (IE) Calculation: Explicitly compute the entropic contribution to the binding free energy for the residue of interest using the IE method, which analyzes the correlations in interaction fluctuations between the residue and the rest of the system.[12]
-
Data Analysis: Calculate the change in binding free energy as: ΔΔGbinding = ΔGbinding(mutant) - ΔGbinding(wild-type) A positive ΔΔGbinding value indicates the mutation destabilized the interaction, meaning the original residue was important for binding.
This experimental workflow validates computational predictions by physically creating the mutant protein and measuring its interaction kinetics.[14][15]
Objective: To experimentally measure the change in binding affinity (KD) upon mutating a lysine-interacting residue to alanine.
Methodology:
-
Site-Directed Mutagenesis:
-
Obtain the plasmid DNA encoding the wild-type protein of interest.
-
Design primers containing the desired mutation (e.g., changing a codon for Aspartate to one for Alanine).
-
Use PCR to amplify the entire plasmid, incorporating the mutation.
-
Digest the parental (wild-type) template DNA using the DpnI enzyme.
-
Transform the newly synthesized mutant plasmid into competent E. coli cells for amplification.
-
Sequence the plasmid DNA to confirm the successful mutation.
-
-
Protein Expression and Purification:
-
Express both wild-type and alanine mutant proteins in a suitable system (e.g., bacterial, insect, or mammalian cells).
-
Purify both proteins to high homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[14]
-
-
Surface Plasmon Resonance (SPR) Analysis: [15]
-
Immobilization: Covalently immobilize one binding partner (the "ligand," e.g., the receptor protein) onto the surface of an SPR sensor chip.
-
Interaction Analysis: Inject a series of increasing concentrations of the other binding partner (the "analyte," e.g., a peptide containing the wild-type or mutant residue) across the sensor surface.
-
Data Collection: The SPR instrument measures the change in refractive index at the surface as the analyte binds to and dissociates from the immobilized ligand, generating a sensorgram (Response Units vs. Time) for each concentration.
-
Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
-
Data Analysis:
-
Calculate the equilibrium dissociation constant (KD) for both wild-type and mutant interactions using the formula: KD = kd / ka.
-
The difference in KD values reveals the impact of the alanine substitution on binding affinity. A higher KD for the mutant indicates weaker binding.
-
Visualizations of Core Concepts and Workflows
To clarify the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative diagram of Lysine's interactions.
Caption: Experimental workflow for Alanine Scanning Mutagenesis.
Conclusion
The study of interactions between alanine and lysine is less about direct electrostatic attraction and more about leveraging alanine's simplicity to deconstruct complex interaction networks. As a research tool, alanine is unparalleled in its ability to create a "null" state, thereby quantifying the energetic importance of side chains that engage in hydrogen bonds, salt bridges, and other specific contacts with charged residues like lysine. For researchers in drug development and protein engineering, understanding this distinction is critical. It ensures that data from mutagenesis studies are correctly interpreted, leading to more accurate models of protein-protein interactions and more effective strategies for designing novel therapeutics that modulate these interfaces.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Electrostatic interactions involving lysine make major contributions to collagen triple-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lysine side chain length on intra-helical glutamate--lysine ion pairing interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alanine scanning - Wikipedia [en.wikipedia.org]
- 5. Frontiers | 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mybiosource.com [mybiosource.com]
- 8. Alanine scanning mutagenesis of conserved arginine/lysine-arginine/lysine-X-X-arginine/lysine G protein-activating motifs on m1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. genscript.com [genscript.com]
- 11. ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
A Technical Guide to the Thermodynamic Properties of Alanine Versus Lysine in Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the contrasting thermodynamic properties of alanine (B10760859) and lysine (B10760008) residues within peptide structures. Understanding these differences is critical for rational peptide design, comprehending protein stability, and optimizing molecular interactions in drug development. Alanine, with its small, inert side chain, serves as a valuable baseline, while lysine, with its long, flexible, and charged side chain, introduces complex electrostatic and entropic effects.
Section 1: Fundamental Physicochemical and Thermodynamic Differences
Alanine (Ala, A) and Lysine (Lys, K) present a study in contrasts. Alanine's side chain is a simple methyl group, rendering it nonpolar and hydrophobic.[1] In contrast, lysine possesses a butylamine (B146782) side chain, which is typically protonated and positively charged at physiological pH, making it hydrophilic and capable of acting as a nucleophile.[1][2] These fundamental differences in size, charge, and flexibility are the primary determinants of their distinct thermodynamic contributions to peptide behavior.
The Gibbs free energy of transfer from a nonpolar solvent to water illustrates this difference: hydrophobic residues like alanine have a negative transfer free energy, favoring sequestration away from water, while hydrophilic residues like lysine have a positive value. This property is central to the hydrophobic effect, a major driving force in protein folding.
Table 1: Comparison of Physicochemical Properties of Alanine and Lysine
| Property | Alanine (Ala, A) | Lysine (Lys, K) | Thermodynamic Implication |
|---|---|---|---|
| Side Chain | -CH₃ | -(CH₂)₄-NH₃⁺ | Alanine is small and sterically non-intrusive. Lysine is long, flexible, and positively charged. |
| Hydropathy | Hydrophobic | Hydrophilic | Alanine contributes to the hydrophobic core. Lysine prefers solvent exposure or forming salt bridges.[3] |
| Charge (at pH 7) | Neutral | Positive (+) | Lysine can form powerful, stabilizing electrostatic interactions (salt bridges) with negatively charged residues.[1][3] |
| pKa (Side Chain) | N/A | ~10.5 | The side chain is positively charged over a wide physiological pH range.[3] |
| Side Chain Entropy | Low | High | Folding imposes a significant entropic penalty on lysine as its flexible side chain becomes conformationally restricted. Alanine has a very small entropic cost to folding.[4] |
Section 2: Impact on Peptide Structural Stability
The substitution of alanine for lysine, or vice versa, can have profound effects on the stability of secondary structures, most notably the α-helix.
Alpha-Helix Propensity
Alanine is known as a strong helix-stabilizing residue.[4] This high helix propensity is attributed to two main factors: its small side chain does not cause steric clashes, and the low conformational entropy of the side chain means there is a minimal entropic penalty for fixing it within the rigid helical structure.[4]
Lysine's effect on helical stability is more complex and context-dependent.[4] While its side chain is not intrinsically helix-destabilizing, the large entropic cost of restricting its flexible chain in a helical conformation can be unfavorable.[4] However, this can be offset if the positively charged ε-amino group can form favorable electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) or interactions with the partial negative charge of the helix C-terminus.[4][5] The stability contribution of lysine is therefore highly dependent on its position within the peptide and the surrounding sequence.[6]
Table 2: Representative α-Helix Propensity Scale Values
| Amino Acid | Helix Propensity (ΔG in kcal/mol) | Interpretation |
|---|---|---|
| Alanine (A) | -0.27 | Highly favorable; strong helix former. |
| Lysine (K) | +0.26 | Unfavorable; generally a helix-breaker unless involved in stabilizing electrostatic interactions. |
Note: Values are representative and can vary between different experimental scales. A more negative ΔG indicates a higher propensity to form an α-helix.
Electrostatic Interactions
A key thermodynamic contribution of lysine, which alanine cannot provide, is the formation of salt bridges. A salt bridge is an ion pair between oppositely charged residues, such as lysine and aspartate. These interactions can be highly stabilizing, contributing significantly to the negative enthalpy (ΔH) of folding.[7] Studies on collagen-like peptides have shown that interchain ion pairs involving lysine can lead to a dramatic increase in thermal stability.[7][8] The strength of these interactions is dependent on the distance and geometry between the interacting groups and the dielectric constant of the surrounding environment.
Section 3: Role in Molecular Recognition and Binding Thermodynamics
In the context of drug development, the thermodynamics of peptide-protein interactions are paramount. Alanine scanning mutagenesis, where residues at an interface are systematically mutated to alanine, is a powerful technique to quantify the contribution of individual side chains to the binding free energy (ΔG).[9][10]
Replacing a key lysine residue with alanine can result in a significant loss of binding affinity. This change can be dissected into its enthalpic and entropic components using Isothermal Titration Calorimetry (ITC).[11]
-
Loss of a Salt Bridge: If a lysine forms a salt bridge with a partner protein, its mutation to alanine will eliminate this favorable electrostatic interaction. This is primarily observed as a large unfavorable change in enthalpy (less negative ΔH), reflecting the loss of bond energy.[5]
-
Entropic Effects: The replacement of a long, flexible lysine side chain with a small alanine side chain can have complex entropic consequences. While removing the entropic penalty of ordering the lysine side chain upon binding (a favorable ΔS change), it may also disrupt favorable hydrophobic interactions or alter the dynamics of water molecules at the interface.
Table 3: Example Thermodynamic Data from Alanine Scanning Mutagenesis (Lys to Ala) This table presents hypothetical but representative data for the binding of a peptide to its receptor, as measured by ITC.
| Mutation | K_D (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Interpretation |
|---|---|---|---|---|---|
| Wild-Type (with Lys) | 10 | -10.9 | -15.0 | +4.1 | Strong, enthalpically-driven binding, with an entropic penalty. |
| Lys ➔ Ala Mutant | 1000 | -8.2 | -7.0 | -1.2 | Binding is weakened by 2.7 kcal/mol. The large unfavorable change in ΔH indicates the loss of a critical electrostatic or hydrogen bonding interaction. |
This analysis reveals that the lysine side chain contributed significantly to the binding enthalpy, likely through a direct electrostatic interaction.[10]
Section 4: Key Experimental Protocols
Determining the thermodynamic parameters discussed requires precise biophysical techniques. Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are considered gold standards in the field.[12][13]
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔG, ΔH, ΔS, and stoichiometry n) in a single experiment.[12][14]
Methodology:
-
Sample Preparation:
-
Express and purify the protein receptor and synthesize the peptide ligand to a high degree of purity.
-
Thoroughly dialyze both the protein and peptide against the identical buffer to minimize heats of mixing. A common buffer is HEPES or phosphate (B84403) buffer, as amine-based buffers like Tris can have large ionization enthalpies.[15]
-
Degas both solutions immediately before the experiment to prevent air bubbles.[16]
-
-
Concentration Determination:
-
Accurately determine the concentration of both protein and peptide.
-
A typical starting point is to have the protein in the sample cell at a concentration of 10-50 µM and the peptide in the syringe at a 10-fold higher concentration (e.g., 100-500 µM).[17]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and reference power (e.g., 5 µcal/sec).[17]
-
-
Titration:
-
Data Analysis:
-
The raw data consists of heat spikes for each injection. Integrate these peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site model) to extract the thermodynamic parameters K_A (1/K_D), ΔH, and n. ΔG and ΔS are then calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[15]
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature, allowing for the determination of thermal stability (T_m, the melting temperature) and the enthalpy of unfolding (ΔH).[13][18]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Load the sample solution into the sample cell and the reference buffer into the reference cell.
-
Pressurize the cells to prevent boiling at high temperatures.[18]
-
Set the experimental parameters, including the starting temperature, final temperature, and scan rate (e.g., 60°C/hour).
-
-
Thermal Scan:
-
Initiate the scan. The instrument will heat both cells at a constant rate, measuring the differential power required to keep both cells at the same temperature.
-
-
Data Analysis:
-
The raw data is a plot of excess heat capacity (Cp) versus temperature. The resulting peak is the protein unfolding transition.
-
The apex of the peak corresponds to the melting temperature (T_m).
-
The area under the peak is the calorimetric enthalpy of unfolding (ΔH_cal).
-
By fitting the data to a two-state unfolding model, one can also obtain the van't Hoff enthalpy (ΔH_vH) and the change in heat capacity upon unfolding (ΔCp).[19]
-
Caption: Workflow for a Differential Scanning Calorimetry (DSC) experiment.
Section 5: Implications for Drug Development
The thermodynamic differences between alanine and lysine are leveraged extensively in peptide-based drug development.
-
Stability Engineering: To enhance the shelf-life and in-vivo stability of a peptide therapeutic, its thermal stability (T_m) can be increased. This can be achieved by strategically introducing lysine residues to form stabilizing salt bridges with existing acidic residues, guided by structural modeling.[7] Conversely, replacing a solvent-exposed lysine with alanine might reduce aggregation propensity without compromising stability.
-
Affinity and Specificity Optimization: Alanine scanning is a cornerstone for identifying "hotspot" residues that contribute most to binding energy.[10][11] If a lysine is identified as a hotspot, its interactions can be further optimized. For example, if ITC shows that binding is overwhelmingly enthalpic, it suggests a highly specific interaction (like a salt bridge) is dominant. If a mutation to alanine results in a more favorable entropy of binding, it may indicate that the original lysine's flexibility was detrimental. This information guides the rational design of peptide analogs with improved affinity and specificity.
-
Modulating Post-Translational Modifications (PTMs): Lysine is a hub for numerous PTMs, such as ubiquitination and acetylation, which are critical for cell signaling.[12] Understanding the thermodynamic consequences of these modifications is crucial. For instance, acetylation neutralizes lysine's positive charge, abrogating its ability to form salt bridges, which can act as a molecular switch to control protein-protein interactions.
Caption: Logic for thermodynamic-guided peptide drug optimization.
Conclusion
Alanine and lysine offer contrasting and complementary properties that are fundamental to peptide and protein thermodynamics. Alanine provides a neutral, structurally simple baseline, valued for its high helix propensity and utility as a probe in mutagenesis studies. Lysine introduces layers of complexity through its flexibility, charge, and ability to form powerful electrostatic interactions. Its contributions are a delicate balance between a significant entropic cost and a potentially large enthalpic gain from salt bridge formation. For drug development professionals, a deep understanding and precise measurement of these thermodynamic trade-offs are essential for the rational design of stable, high-affinity, and specific peptide-based therapeutics.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Alanine is helix-stabilizing in both template-nucleated and standard peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrostatic interactions in leucine zippers: thermodynamic analysis of the contributions of Glu and His residues and the effect of mutating salt bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of lysine content and pH on the stability of alanine-based copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrostatic interactions involving lysine make major contributions to collagen triple-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alanine scanning - Wikipedia [en.wikipedia.org]
- 10. Alanine-scanning mutagenesis defines a conserved energetic hotspot in the CaVα1 AID-CaVβ interaction site that is critical for channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of CD4/gp120 inhibitors by thermodynamic-guided alanine-scanning mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Contrasting Structural Roles of Alanine and Lysine in Enzyme Active Sites: A Technical Guide
For Immediate Release
A comprehensive analysis of the structural and functional roles of alanine (B10760859) and lysine (B10760008) within enzyme active sites, providing critical insights for researchers, scientists, and drug development professionals. This guide details the subtle yet profound impact of these amino acids on enzyme catalysis, substrate specificity, and overall protein architecture.
Enzyme active sites are exquisitely tuned microenvironments where the precise arrangement of amino acid residues dictates catalytic efficiency and substrate recognition. Among the twenty proteinogenic amino acids, the small, non-polar alanine and the large, positively charged lysine offer a study in contrasts. Their distinct physicochemical properties lead to fundamentally different, yet equally crucial, roles in enzyme function. This technical guide explores these roles through quantitative data, detailed experimental methodologies, and visual representations of key processes.
The Understated Importance of Alanine: A Role in Steric Precision
Alanine, with its simple methyl side chain, is often considered a structurally "neutral" amino acid. However, its small size and non-reactivity are critical for the precise sculpting of the active site. The primary roles of alanine in this context are:
-
Fine-Tuning Active Site Volume and Shape: The methyl group of alanine provides a space-filling function without introducing significant steric hindrance or reactive functional groups. This allows for the precise packing of the active site, ensuring optimal orientation of the substrate and catalytic residues.
-
Probing Functional Hotspots via Alanine Scanning Mutagenesis: The minimal nature of the alanine side chain makes it the ideal tool for a technique known as alanine scanning mutagenesis. In this method, residues suspected of being important for function are systematically mutated to alanine. If a mutation to alanine results in a significant loss of function, it indicates that the original residue's side chain was critical for catalysis or binding. This technique is instrumental in identifying "hotspot" residues at protein-protein interfaces and within active sites.
The Versatile Functionality of Lysine: A Catalyst and an Anchor
In stark contrast to alanine, lysine possesses a long, flexible side chain terminating in a primary amino group. This group is typically protonated and positively charged at physiological pH, making lysine a highly versatile and functionally significant residue in enzyme active sites. Its key roles include:
-
Acid-Base Catalysis: The ε-amino group of lysine can act as a general base, accepting a proton to facilitate a reaction. In its protonated form, it can act as a general acid, donating a proton. This proton-shuttling capability is central to the mechanism of many enzymes.
-
Electrostatic Interactions and Substrate Binding: The positive charge on the lysine side chain allows it to form strong electrostatic interactions with negatively charged substrates or transition states, thereby anchoring the substrate in the correct orientation and stabilizing high-energy intermediates.
-
Covalent Catalysis via Schiff Base Formation: The primary amine of lysine is a potent nucleophile and can react with carbonyl groups of substrates to form a covalent intermediate known as a Schiff base (or imine). This is a common catalytic strategy, particularly in aminotransferases and aldolases, where it facilitates electron withdrawal from the substrate, making it more susceptible to subsequent reaction steps.
Quantitative Analysis of Alanine and Lysine Mutations
The functional importance of active site residues is quantitatively assessed by measuring the kinetic parameters of wild-type versus mutant enzymes. The Michaelis constant (Km) reflects the substrate concentration at half-maximal velocity and is often used as an indicator of substrate binding affinity (a lower Km suggests tighter binding). The catalytic rate constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of catalytic efficiency.
The following tables summarize the effects of mutating key alanine and lysine residues in different enzymes.
Table 1: Alanine Scanning Mutagenesis of Pseudomonas aeruginosa Elastase
| Mutation | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Fold Change in kcat/Km |
| Wild-Type | 5.5 ± 0.2 | 0.50 ± 0.05 | 11,000 | 1.0 |
| R179A | 0.03 ± 0.002 | 0.45 ± 0.06 | 67 | 164-fold decrease |
| D172A | 2.1 ± 0.1 | 0.65 ± 0.08 | 3,230 | 3.4-fold decrease |
| Y155A | 0.8 ± 0.05 | 0.55 ± 0.07 | 1,455 | 7.6-fold decrease |
Data adapted from a study on the role of salt bridges in the structure and activity of Pseudomonas aeruginosa elastase.
Table 2: Active Site Lysine Mutations in Various Enzymes
| Enzyme | Mutation | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Change in kcat/Km |
| Alkaline Phosphatase | Wild-Type | 41 | 26 | 1.6 x 10⁶ | 1.0 |
| K328A | 0.012 | 19 | 630 | 2,540-fold decrease[1][2] | |
| L-Lysine Oxidase | Wild-Type | 15.3 | 21.2 | 7.2 x 10⁵ | 1.0 |
| R76A | N/D | N/D | Inactive | - | |
| Malate Dehydrogenase | Wild-Type | 1500 | 50 | 3.0 x 10⁷ | 1.0 |
| K125A | 17 | 120 | 1.4 x 10⁵ | 214-fold decrease[3] |
N/D: Not determined. Data adapted from various studies on enzyme mutagenesis.[1][2][3][4]
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the complex relationships in enzyme mechanisms and experimental design. The following visualizations were created using the Graphviz DOT language to illustrate a typical experimental workflow and a fundamental catalytic mechanism involving lysine.
Caption: Workflow for investigating an active site residue.
Caption: Lysine's role in covalent catalysis via Schiff base formation.
Experimental Protocols
Site-Directed Mutagenesis (QuikChange Method)
This protocol outlines the generation of a point mutation (e.g., Lys to Ala) in a target gene cloned into a plasmid vector.
a. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers.
-
Ensure 10-15 bases of correct, homologous sequence on both sides of the mutation.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. Tm can be calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is primer length).[5]
-
Primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[5]
b. PCR Amplification:
-
Set up a PCR reaction in a thin-walled PCR tube as follows:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling using the following parameters:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.[5]
-
c. DpnI Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.[5][6]
d. Transformation:
-
Transform 1-2 µL of the DpnI-treated plasmid into highly competent E. coli cells (e.g., XL1-Blue).
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
e. Verification:
-
Select several colonies and grow overnight liquid cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
Enzyme Kinetics Assay (Spectrophotometric)
This protocol describes a general method for determining the kinetic parameters of a purified enzyme.
a. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution at the optimal pH for the enzyme. The buffer should not interfere with the reaction or absorb at the monitoring wavelength.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme of known concentration in a suitable buffer, often containing stabilizing agents. Store on ice.
b. Assay Setup:
-
Set a UV/Vis spectrophotometer to the wavelength where the product or substrate has a unique absorbance maximum. Equilibrate the spectrophotometer's cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).[7]
-
Prepare a series of substrate dilutions in the assay buffer. The final concentrations in the cuvette should typically range from 0.1 x Km to 10 x Km.
-
For each substrate concentration, pipette the assay buffer and the substrate dilution into a cuvette to a final volume just short of the total reaction volume (e.g., 990 µL for a 1 mL reaction).[7]
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes.[8]
c. Data Acquisition:
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10 µL) to the cuvette. Mix quickly but gently by inverting the cuvette with a cap or by gentle pipetting.[7]
-
Immediately begin recording the change in absorbance over time. The data collection should be frequent enough to capture the initial linear phase of the reaction.[9]
-
Continue recording until the reaction rate begins to slow due to substrate depletion or product inhibition.
-
Repeat this procedure for each substrate concentration.
-
Run a blank reaction for each substrate concentration without the enzyme to correct for any non-enzymatic substrate degradation.[7]
d. Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the absorbance versus time plot.[9]
-
Convert the change in absorbance per unit time (ΔA/min) to concentration per unit time (µM/min) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product or substrate being monitored.
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the values of Vmax and Km.[10]
-
Calculate the catalytic rate constant, kcat, using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
Calculate the catalytic efficiency as the ratio kcat/Km.
References
- 1. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site | eLife [elifesciences.org]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. Catalytic mechanism of ancestral L-lysine oxidase assigned by sequence data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 6. static.igem.org [static.igem.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
The Structural Influence of Alanine and Lysine on Protein Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The primary sequence of a protein dictates its three-dimensional structure, and consequently, its function. The intrinsic conformational preferences of individual amino acids are a fundamental determinant of the resulting secondary structural elements: α-helices, β-sheets, and β-turns. This technical guide provides an in-depth analysis of the distinct and significant impacts of two chemically different amino acids, alanine (B10760859) (Ala) and lysine (B10760008) (Lys), on protein secondary structure. Alanine, with its small, nonpolar side chain, acts as a strong helix-former. In contrast, lysine, with its long, flexible, and positively charged side chain, exhibits more complex structural tendencies that are highly dependent on its local environment and position within the polypeptide chain. This document summarizes key quantitative data on their structural propensities, details the experimental methodologies used to derive this data, and provides visualizations of the underlying principles and experimental workflows.
Introduction
Understanding the propensities of amino acids to favor specific secondary structures is paramount in protein engineering, rational drug design, and the study of protein folding and misfolding diseases. Alanine's simple methyl side chain imposes minimal steric hindrance, allowing it to readily adopt the backbone dihedral angles characteristic of an α-helix.[1] Lysine's butylammonium (B8472290) side chain, however, introduces a combination of flexibility, bulk, and charge that can either stabilize or destabilize secondary structural elements through electrostatic interactions and entropic effects. This guide will explore these contrasting roles in detail.
Quantitative Analysis of Secondary Structure Propensities
The tendency of an amino acid to favor a particular secondary structure can be quantified through various experimental and computational methods. The following tables summarize key parameters for alanine and lysine.
Helical Propensity
Helical propensity is often expressed as the change in Gibbs free energy (ΔΔG) when a guest amino acid is substituted into a host peptide, typically a polyalanine sequence. A more negative value indicates a greater stabilizing effect on the helix.
Table 1: Helical Propensity of Alanine and Lysine
| Amino Acid | Helical Propensity (kcal/mol)[2] | Chou-Fasman P(a)[3] |
| Alanine (Ala) | 0 | 142 |
| Lysine (Lys) | 0.26 | 114 |
Note: The helical propensity scale is normalized to Alanine, which has the highest propensity.[2] The Chou-Fasman parameter P(a) is a statistical measure of the frequency of an amino acid in α-helices; a value greater than 100 indicates a helix former.[1][3]
β-Sheet Propensity
β-sheet propensity is similarly determined by substituting amino acids into model β-sheet systems.
Table 2: β-Sheet Propensity of Alanine and Lysine
| Amino Acid | Chou-Fasman P(b)[3] |
| Alanine (Ala) | 83 |
| Lysine (Lys) | 74 |
Note: The Chou-Fasman parameter P(b) reflects the frequency of an amino acid in β-sheets; a value greater than 100 suggests a preference for this structure.[3] Both alanine and lysine are considered poor β-sheet formers based on these statistical measures.
β-Turn Propensity
β-turns are crucial for the formation of globular protein structures. The propensity of an amino acid to be found in a β-turn is also statistically derived.
Table 3: β-Turn Propensity of Alanine and Lysine
| Amino Acid | Chou-Fasman P(turn)[3] |
| Alanine (Ala) | 66 |
| Lysine (Lys) | 101 |
Note: The Chou-Fasman parameter P(turn) indicates the likelihood of an amino acid to be in a β-turn; a value greater than 100 is indicative of a turn-former.[3] Lysine shows a higher propensity for β-turns compared to alanine.
Impact of Side-Chain Properties on Secondary Structure
Alanine: The Canonical Helix Former
Alanine's small, non-polar methyl side chain is a key reason for its high helical propensity. It does not sterically clash with the preceding or succeeding residues in the helix, and its side chain has a low conformational entropy cost upon folding into the rigid helical structure. Short peptides composed primarily of alanine and a solubilizing residue like lysine are known to form stable monomeric helices in solution.[4]
Lysine: A Context-Dependent Structural Element
Lysine's role is more multifaceted. Its long, flexible side chain has a higher entropic cost to constrain within a rigid secondary structure. However, its terminal positive charge can be highly influential:
-
Helix Stabilization/Destabilization: A positively charged lysine can interact favorably with the partial negative charge at the C-terminus of the α-helix macrodipole, thereby stabilizing the helix. Conversely, it can be destabilizing at the N-terminus due to electrostatic repulsion.
-
Salt Bridges: Lysine can form salt bridges with negatively charged residues such as aspartate or glutamate. These interactions can be a dominant force in stabilizing both α-helices and β-sheets.
-
Solvent Exposure: In an α-helix, lysine residues are often found on the solvent-exposed face, where their charge can interact favorably with the aqueous environment.
The following diagram illustrates how alanine and lysine might be positioned in an amphipathic α-helix.
Experimental Protocols
The quantitative data presented above are derived from various biophysical and molecular biology techniques. The following sections provide detailed methodologies for key experiments.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum in the far-UV region (190-260 nm) is sensitive to the protein's secondary structure content.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the peptide at a concentration of approximately 100 μM in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7).[5]
-
The buffer should have low absorbance in the far-UV region.
-
Prepare a matched buffer blank solution without the peptide.[5]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire a CD spectrum of the buffer blank.
-
Rinse the cuvette thoroughly and acquire the spectrum of the peptide solution using the same instrument settings.[5]
-
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.[5]
-
Convert the raw data (in millidegrees) to mean residue molar ellipticity using the following equation: [θ] = (mdeg * 100) / (c * l * n) where mdeg is the measured ellipticity, c is the molar concentration of the peptide, l is the path length in cm, and n is the number of amino acid residues.
-
-
Secondary Structure Estimation:
-
Use deconvolution software (e.g., CONTIN, SELCON) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy provides atomic-resolution information about protein structure in solution.
Protocol:
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a set of 2D NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
-
-
Resonance Assignment:
-
Use the COSY and TOCSY spectra to identify the spin systems of the amino acids.
-
Use the NOESY spectrum to sequentially connect the identified spin systems along the peptide backbone.
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Extract dihedral angle restraints from scalar coupling constants (e.g., ³J(HNα)).
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental restraints.
-
-
Structure Validation:
-
Assess the quality of the calculated structures based on parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
-
Site-Directed Mutagenesis to Probe Structural Stability
Site-directed mutagenesis is used to systematically replace amino acids and assess the impact on protein stability and structure.[8] This is often the source of the ΔΔG values.
Protocol (using PCR-based method):
-
Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a lysine codon to an alanine codon).
-
The mutation should be in the center of the primers.
-
The primers should have a melting temperature (Tm) of ≥ 78°C.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.
-
-
Template Digestion:
-
Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.
-
-
Transformation:
-
Transform the mutated, nicked plasmid DNA into competent E. coli cells. The nicks will be repaired by the host cell's DNA repair machinery.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Characterization:
-
Express and purify the mutant protein.
-
Characterize the structural and stability changes using techniques like CD spectroscopy or thermal denaturation assays.
-
Conclusion
The contrasting properties of alanine and lysine provide a clear illustration of how side-chain chemistry dictates protein secondary structure. Alanine, with its simple and sterically non-restrictive side chain, is a robust promoter of α-helical structures. Lysine, on the other hand, demonstrates the importance of context, where its charge and flexibility can be leveraged to form stabilizing interactions or, conversely, can disfavor certain conformations. A thorough understanding of these principles, verified through the experimental techniques detailed in this guide, is essential for the continued advancement of protein design, engineering, and the development of novel therapeutics that target protein structure and function.
References
- 1. Chou–Fasman method - Wikipedia [en.wikipedia.org]
- 2. A helix propensity scale based on experimental studies of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Alanine-Lysine Interactions in Protein-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between proteins and DNA is fundamental to virtually all cellular processes, from gene regulation to DNA repair. Understanding the specific interactions between amino acid residues and DNA bases is paramount for deciphering the mechanisms of these processes and for the rational design of novel therapeutics. Among the twenty proteinogenic amino acids, the interplay between the small, nonpolar alanine (B10760859) and the positively charged lysine (B10760008) plays a crucial, multifaceted role in protein-DNA recognition and binding.
This technical guide provides a comprehensive overview of alanine-lysine interactions at the protein-DNA interface. It delves into the structural and functional significance of these residues, presents quantitative data on their binding contributions, outlines detailed experimental protocols for their study, and offers visual representations of relevant pathways and workflows.
The Roles of Alanine and Lysine in Protein-DNA Interactions
Lysine: The Electrostatic Anchor and Specificity Reader
Lysine, with its positively charged ε-amino group at physiological pH, is a key player in protein-DNA interactions. Its primary role is to form electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.[1][2] This nonspecific interaction is a major driving force for the initial association of a protein with DNA. Beyond this fundamental role, lysine residues can also engage in more specific interactions by forming hydrogen bonds with the functional groups of DNA bases, often within the major or minor grooves.[3] The length and flexibility of the lysine side chain allow it to probe the DNA surface and contribute to the recognition of specific DNA sequences or conformations.[1]
Alanine: The Minimalist Modulator and Structural Scaffold
In contrast to lysine, alanine possesses a small, chemically inert methyl side chain.[4] Its non-polar nature and small size make it an ideal residue for probing the contributions of other amino acids through a technique known as alanine scanning mutagenesis .[5] By systematically replacing other residues with alanine, researchers can dissect the energetic contributions of individual side chains to protein stability and binding affinity.[5][6] The removal of a larger or charged side chain and its replacement with the minimal methyl group of alanine allows for a precise evaluation of the original residue's role.[5] Furthermore, in certain structural contexts, such as in peptides with alternating residues, alanine can act as a spacer, positioning key residues like lysine for optimal interaction with the DNA target.[4]
Quantitative Analysis of Alanine-Lysine Interactions
The impact of mutating lysine residues to alanine on the affinity of protein-DNA interactions can be quantified by measuring the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes quantitative data from studies where lysine was replaced by alanine in DNA-binding proteins.
| Protein/Complex | Mutation | Method | Wild-Type Kd (nM) | Mutant Kd (nM) | Fold Change in Affinity | Reference |
| CaVα1 AID - CaVβ2a | L483A | Isothermal Titration Calorimetry (ITC) | 53.5 | - | - | [7] |
| Tyrosyl-tRNA synthetase - ATP | K233A | Enzyme Kinetics | - | 372,000 | Decrease | [8] |
| p53 - consensus DNA | - | Fluorescence Anisotropy | ~20 | - | - | [9] |
Note: This table is populated with example data from the search results. A comprehensive literature search would yield a more extensive dataset.
Experimental Protocols
A variety of biophysical and biochemical techniques are employed to investigate alanine-lysine interactions in protein-DNA binding. Below are detailed methodologies for key experiments.
Alanine Scanning Mutagenesis
This technique systematically replaces amino acid residues with alanine to determine their contribution to protein function and interaction.
Protocol:
-
Primer Design: Design mutagenic primers for the site-directed mutagenesis of the target lysine residue(s) to alanine. The primers should contain the codon for alanine (e.g., GCT, GCC, GCA, or GCG) at the desired position and have a melting temperature suitable for PCR.
-
Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using a high-fidelity DNA polymerase and a plasmid containing the gene of the DNA-binding protein as a template.
-
Template Digestion: Digest the parental, non-mutated plasmid template using an enzyme that specifically cleaves methylated DNA (e.g., DpnI), as the template DNA isolated from most E. coli strains will be methylated.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from several colonies and verify the desired lysine-to-alanine mutation by DNA sequencing.
-
Protein Expression and Purification: Express the wild-type and mutant proteins in a suitable expression system (e.g., E. coli) and purify them to homogeneity using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Functional and Binding Assays: Compare the DNA-binding affinity of the wild-type and mutant proteins using techniques such as those described below.[5][6][10]
Fluorescence Anisotropy/Polarization
This technique measures the change in the rotational diffusion of a fluorescently labeled DNA molecule upon protein binding to determine the binding affinity.
Protocol:
-
DNA Labeling: Synthesize and purify a DNA oligonucleotide corresponding to the protein's binding site with a fluorescent label (e.g., fluorescein, Alexa Fluor) at one end.
-
Sample Preparation: Prepare a series of solutions in a suitable binding buffer containing a constant, low concentration of the fluorescently labeled DNA and increasing concentrations of the purified wild-type or mutant protein.
-
Incubation: Allow the binding reactions to reach equilibrium by incubating at a constant temperature for a sufficient period.
-
Measurement: Measure the fluorescence anisotropy or polarization of each sample using a dedicated fluorometer. The instrument excites the sample with polarized light and measures the emitted light intensity parallel and perpendicular to the excitation plane.
-
Data Analysis: Plot the change in anisotropy as a function of the protein concentration. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).[9][11][12][13][14]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, entropy, and stoichiometry).
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein and the target DNA in the same, precisely matched buffer to avoid heats of dilution. The protein is typically placed in the sample cell, and the DNA is loaded into the titration syringe.
-
Instrument Setup: Set the experimental parameters on the ITC instrument, including the cell temperature, stirring speed, and injection volume.
-
Titration: Perform a series of small, sequential injections of the DNA solution into the protein solution in the sample cell. The instrument measures the heat released or absorbed after each injection.
-
Data Acquisition: Record the heat change per injection as a function of the molar ratio of DNA to protein.
-
Data Analysis: Integrate the heat peaks to obtain the enthalpy change for each injection. Plot the enthalpy change per mole of injectant against the molar ratio. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[15][16][17][18][19]
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information about protein-DNA complexes, revealing the precise atomic interactions between alanine, lysine, and the DNA.
Protocol:
-
Complex Formation: Prepare a stable and homogenous complex of the purified protein and the target DNA oligonucleotide.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals of the protein-DNA complex.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Structure Refinement and Analysis: Build and refine the atomic model of the protein-DNA complex and analyze the interactions at the interface.[20][21][22][23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of protein-DNA complexes in solution.
Protocol:
-
Isotope Labeling: Express and purify the protein with uniform isotopic labeling (e.g., 15N, 13C) to allow for the detection of NMR signals from the protein.
-
Sample Preparation: Prepare a concentrated, stable sample of the isotopically labeled protein in complex with the unlabeled target DNA in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire a series of NMR experiments (e.g., HSQC, NOESY) to assign the chemical shifts of the protein backbone and side chains and to identify intermolecular contacts between the protein and the DNA.
-
Chemical Shift Perturbation Mapping: Titrate unlabeled DNA into a solution of the 15N-labeled protein and monitor the changes in the HSQC spectrum to identify the residues at the binding interface.
-
Structure Calculation and Dynamics Analysis: Use the NMR-derived distance and dihedral angle restraints to calculate a solution structure of the complex and to study its dynamic properties.[25][26][27][28][29]
Mandatory Visualizations
Signaling Pathway: p53 Ubiquitination by MDM2
The tumor suppressor protein p53 is a transcription factor whose activity is tightly regulated by the E3 ubiquitin ligase MDM2. This regulation involves the ubiquitination of lysine residues in the C-terminal domain of p53, targeting it for nuclear export and proteasomal degradation.[30][31][32][33][34]
Caption: The p53-MDM2 signaling pathway illustrating the role of lysine ubiquitination in regulating p53 stability.
Experimental Workflow: Alanine Scanning Mutagenesis and Binding Affinity Analysis
This workflow outlines the key steps in investigating the role of a specific lysine residue in protein-DNA binding using alanine scanning mutagenesis followed by biophysical characterization.
Caption: A logical workflow for studying the impact of a lysine-to-alanine mutation on protein-DNA binding.
Logical Relationship: Protein-DNA Recognition
This diagram illustrates the hierarchical nature of protein-DNA recognition, from nonspecific electrostatic interactions to specific base recognition, highlighting the distinct roles of lysine and the investigative role of alanine.
Caption: A conceptual diagram illustrating the roles of lysine and alanine in protein-DNA recognition.
References
- 1. The interaction of amino acids, peptides, and proteins with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-protein interactions - Proteopedia, life in 3D [proteopedia.org]
- 3. Sequence-Specific Recognition of DNA by Proteins: Binding Motifs Discovered Using a Novel Statistical/Computational Analysis | PLOS One [journals.plos.org]
- 4. Interaction of DNA with poly(L-Lys-L-Ala-Gly) and poly(L-Lys-L-Ala-L-Pro). Circular dichroism and thermal denaturation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Alanine-scanning mutagenesis defines a conserved energetic hotspot in the CaVα1 AID-CaVβ interaction site that is critical for channel modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 12. Fluorescence Anisotropy to Determine Transcription Factor-DNA Binding Affinity [jove.com]
- 13. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 18. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 22. Crystallography in the Study of Protein-DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 25. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Nuclear magnetic resonance analysis of protein–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 29. books.rsc.org [books.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. portlandpress.com [portlandpress.com]
- 33. m.youtube.com [m.youtube.com]
- 34. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Core Physicochemical and Functional Differences Between Alanine and Lysine Side Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental differences between the amino acid side chains of alanine (B10760859) and lysine (B10760008). Understanding these distinctions is critical for protein engineering, drug design, and interpreting biological data. This document outlines their distinct physicochemical properties, structural roles, and biological functions, supported by quantitative data, detailed experimental protocols, and logical diagrams.
Physicochemical Properties: A Quantitative Comparison
The side chains of alanine and lysine bestow remarkably different properties upon a polypeptide chain. Alanine, with its simple methyl group, is small and nonpolar, whereas lysine possesses a long, flexible side chain terminating in a primary amino group, rendering it basic and hydrophilic. These differences are quantified in the table below.
| Property | Alanine (Ala, A) | Lysine (Lys, K) | Significance in Protein Science |
| Chemical Formula | C₃H₇NO₂[1] | C₆H₁₄N₂O₂[2][] | Governs mass and elemental composition. |
| Molecular Weight (Da) | 89.09[1] | 146.19[2] | Influences protein mass and electrophoretic mobility. |
| Side Chain | -CH₃ (methyl group)[1][4] | -(CH₂)₄NH₂ (butylammonium)[2][] | Dictates the core chemical and physical properties. |
| Polarity | Nonpolar[1][4][5] | Polar, Hydrophilic[6][7] | Affects protein folding, solubility, and interactions. |
| Charge at Physiological pH (~7.4) | Neutral[1] | Positively charged[2][6] | Critical for electrostatic interactions, salt bridges, and DNA binding. |
| pKa (α-COOH) | 2.34 - 2.35[1][4] | 2.18 - 2.2[8][9] | Ionization state of the backbone carboxyl group. |
| pKa (α-NH₃⁺) | 9.69 - 9.87[1][8] | 8.9 - 8.95[8][9] | Ionization state of the backbone amino group. |
| pKa (Side Chain) | N/A | 10.28 - 10.53[8][10] | Determines the protonation state and charge of the side chain. |
| Isoelectric Point (pI) | 6.01[1] | 9.74[8] | pH at which the net charge is zero. |
| Codons | GCU, GCC, GCA, GCG[4][5] | AAA, AAG[2] | Genetic code for incorporation into proteins. |
Structural Roles in Proteins
The contrasting side chains of alanine and lysine lead to divergent roles in protein architecture and stability.
Alanine: Due to its small, non-reactive, and hydrophobic methyl side chain, alanine is considered a "neutral" residue in terms of structural influence.[4][5] Its compact nature allows it to fit into tight spaces within protein cores, contributing to the overall globular fold without introducing significant steric hindrance or complex interactions.[1][11] Alanine is frequently found in α-helices, where its small side chain does not disrupt the helical packing.[1]
Lysine: Lysine's long, flexible side chain, with its terminal positively charged ε-amino group, plays a more dynamic structural role.[2][10] It is often found on the protein surface, where it can interact favorably with the aqueous environment.[2] The ε-amino group is a potent hydrogen bond donor and can participate in the formation of salt bridges with negatively charged residues like aspartate and glutamate, which are crucial for stabilizing tertiary and quaternary protein structures.[2][7] While the aliphatic portion of its side chain has hydrophobic character, the dominant charge at the terminus typically dictates its localization.[10]
Biological Functions and Reactivity
The functional differences between alanine and lysine are profound, stemming directly from their side chain chemistry.
Alanine: The methyl side chain of alanine is largely non-reactive and is rarely directly involved in protein function or catalysis.[4][5] Its primary biological role outside of protein structure is in metabolism, specifically the glucose-alanine cycle .[4][12] This cycle facilitates the transport of nitrogen from muscle to the liver in a non-toxic form.[12][13] In muscle, amino groups are transferred to pyruvate (B1213749) to form alanine, which then travels to the liver.[4] In the liver, the reverse reaction occurs, and the resulting pyruvate is used for gluconeogenesis.[4][12]
Lysine: The ε-amino group of lysine's side chain is highly reactive and a frequent site of post-translational modifications (PTMs) . These modifications are critical for regulating protein function, localization, and stability.[2] Common lysine PTMs include:
-
Acetylation and Methylation: Particularly important in histone modifications, these PTMs play a central role in epigenetic regulation of gene expression.[2][14]
-
Ubiquitination: The covalent attachment of ubiquitin to lysine residues targets proteins for degradation by the proteasome.
-
Sumoylation: The addition of Small Ubiquitin-like Modifier (SUMO) proteins can alter protein localization and protein-protein interactions.
-
Hydroxylation and Cross-linking: In collagen, lysine residues are hydroxylated and subsequently oxidized to form cross-links, which are essential for the tensile strength of connective tissues.[2][]
Furthermore, lysine is essential for the synthesis of carnitine, a molecule required for fatty acid metabolism.[2][] It also plays a role in calcium absorption.[][15][16]
Experimental Protocols
Determination of Amino Acid pKa Values by Potentiometric Titration
This method determines the pKa values of the ionizable groups of an amino acid by titrating it with a strong base and monitoring the pH change.
Materials:
-
0.1 M solution of the amino acid (e.g., Alanine or Lysine)
-
0.1 M standardized NaOH solution
-
0.1 M standardized HCl solution (for initial pH adjustment)
-
pH meter with a combination electrode
-
Stir plate and stir bar
-
Buret
-
Beakers
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Pipette a known volume (e.g., 20 mL) of the 0.1 M amino acid solution into a beaker.
-
If necessary, add a small amount of 0.1 M HCl to lower the initial pH to below 2.0 to ensure all carboxyl groups are protonated.
-
Place the beaker on a stir plate with a stir bar and immerse the pH electrode in the solution.
-
Fill the buret with the 0.1 M NaOH solution.
-
Record the initial pH of the amino acid solution.
-
Begin the titration by adding small increments (e.g., 0.5 mL) of the NaOH solution.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH is above 11.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence points, which are the points of steepest slope on the curve. For a diprotic amino acid like alanine, there will be two. For lysine, there will be three.
-
The pKa values are the pH values at the midpoints of the buffering regions (the flatter portions of the curve), which correspond to half-equivalence points. The pKa of the carboxyl group (pKa₁) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa₂) is the pH at the second half-equivalence point. For lysine, the pKa of the side chain (pKaR) will be the pH at the third half-equivalence point.
Determination of Amino Acid Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a relative measure of hydrophobicity based on the retention time of an amino acid on a nonpolar stationary phase.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standard solutions of the amino acids (e.g., 1 mg/mL in Mobile Phase A)
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) for a sufficient time.
-
Inject a standard volume (e.g., 10 µL) of the amino acid standard solution.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Monitor the elution of the amino acid using the UV detector (e.g., at 214 nm).
-
Record the retention time for each amino acid.
-
The hydrophobicity of the amino acid is directly proportional to its retention time. More hydrophobic amino acids, like alanine, will interact more strongly with the C18 stationary phase and thus have a longer retention time than more hydrophilic amino acids like lysine.
Visualizations
Glucose-Alanine Cycle
References
- 1. jpt.com [jpt.com]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 4. Alanine - Wikipedia [en.wikipedia.org]
- 5. Alanine [chemeurope.com]
- 6. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 7. Lysine: Polarity and Application_Chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. アミノ酸の物性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Amino Acids - Lysine [biology.arizona.edu]
- 11. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 12. Alanine: Structure, Functions & Importance in Chemistry [vedantu.com]
- 13. biologyonline.com [biologyonline.com]
- 14. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]
- 15. Lysine | Benefits, Structure & Uses - Lesson | Study.com [study.com]
- 16. Lysine: importance, effect and use in nutrition [vita-world24.de]
Unraveling the Conformational Landscape of Alanine-Lysine Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the exploration of the conformational space of alanine-lysine (Ala-Lys) peptides. Understanding the three-dimensional structure and dynamic behavior of these and other peptides is a critical aspect of drug discovery and development, as conformation dictates biological activity and interaction with molecular targets. This document outlines both computational and experimental approaches, presenting detailed protocols, quantitative data, and visual workflows to facilitate a deeper understanding of the subject.
Introduction to Peptide Conformational Space
The biological function of a peptide is intrinsically linked to its three-dimensional structure. The conformational space of a peptide refers to the multitude of possible spatial arrangements of its atoms. For even a simple dipeptide like alanine-lysine, this space is vast and complex, influenced by the intrinsic properties of the amino acid residues, the surrounding solvent, and interactions with other molecules. Alanine (B10760859), with its small methyl side chain, exhibits a high propensity for forming helical structures.[1] In contrast, the long, flexible, and charged side chain of lysine (B10760008) can introduce significant conformational variability and plays a crucial role in electrostatic interactions.[2] The interplay between these two residues results in a unique conformational landscape with implications for peptide design and function. Exploring this landscape requires a synergistic approach, combining powerful computational simulations with rigorous experimental validation.
Computational Approaches to Explore Conformational Space
Computational methods provide an unparalleled ability to visualize and quantify the dynamic nature of peptides at an atomic level. Techniques like Molecular Dynamics (MD) simulations and Monte Carlo methods are instrumental in mapping the conformational energy landscape.
Molecular Dynamics (MD) Simulations
MD simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion.[3] This allows for the observation of conformational changes, folding events, and the influence of solvent on peptide structure.
Experimental Protocol: Molecular Dynamics Simulation of an Ala-Lys Dipeptide
-
System Setup:
-
Peptide Structure: Build the initial 3D structure of the alanine-lysine dipeptide using molecular modeling software (e.g., PyMOL, Avogadro).
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to define the potential energy of the system.[4]
-
Solvation: Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water model) to mimic physiological conditions.[3]
-
Ionization: Add counter-ions to neutralize the system, reflecting the charged state of the lysine side chain at a given pH.
-
-
Energy Minimization:
-
Perform energy minimization using an algorithm like steepest descent to relax the system and remove any steric clashes.[3]
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.
-
-
Production Run:
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to extract quantitative data such as dihedral angles (phi, psi), Ramachandran plots, root-mean-square deviation (RMSD), and hydrogen bond formation.[5]
-
Cluster the conformations to identify the most populated structural states.
-
Monte Carlo (MC) Simulations
MC simulations explore the conformational space by making random changes to the peptide's coordinates and accepting or rejecting these moves based on the change in potential energy, typically using the Metropolis criterion.[6] This method is particularly effective at overcoming energy barriers and sampling a wide range of conformations.[7]
Experimental Protocol: Monte Carlo Simulation of Ala-Lys Peptide Folding
-
Peptide Representation: Define a simplified or all-atom model of the Ala-Lys peptide. A reduced model with interaction sites for the Cα and side chain can be used for efficiency.[7]
-
Potential Energy Function: Employ a suitable potential energy function to calculate the energy of each conformation.
-
Initial Conformation: Start the simulation from a random or extended conformation.
-
Conformational Moves: In each step, apply a random perturbation to the peptide's generalized coordinates (e.g., dihedral angle rotation).
-
Metropolis Criterion:
-
Calculate the change in energy (ΔE) resulting from the move.
-
If ΔE is negative, accept the move.
-
If ΔE is positive, accept the move with a probability of exp(-ΔE/kT), where k is the Boltzmann constant and T is the temperature.
-
-
Simulation Length: Run the simulation for a large number of cycles to ensure thorough exploration of the conformational space.
-
Data Analysis: Analyze the collected conformations to determine the lowest energy structures and the distribution of different conformational states.
Experimental Techniques for Conformational Analysis
Experimental methods are essential for validating computational models and providing a direct measure of the conformational properties of peptides in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[8] It provides information on through-bond and through-space atomic interactions.
Experimental Protocol: 2D NMR for Ala-Lys Peptide Structure Determination
-
Sample Preparation:
-
Dissolve the purified Ala-Lys peptide in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration of 0.1-1 mM.
-
Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift calibration.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid residue (spin systems).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei.
-
-
-
Resonance Assignment:
-
Use the TOCSY and HSQC spectra to assign the NMR signals to specific protons and carbons/nitrogens in the alanine and lysine residues.
-
-
Structural Calculation:
-
Measure the intensities of the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.
-
Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.
-
-
Structure Validation:
-
Assess the quality of the calculated structures using metrics such as the number of NOE violations and analysis of the Ramachandran plot.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for determining the secondary structure content of peptides.[10] It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Experimental Protocol: CD Analysis of Ala-Lys Peptide Helicity
-
Sample Preparation:
-
Prepare a stock solution of the Ala-Lys peptide in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).
-
Determine the precise concentration of the peptide solution using a reliable method such as UV absorbance if a tyrosine or tryptophan residue is present, or by quantitative amino acid analysis.[11]
-
Prepare a series of dilutions to the desired concentrations (typically 0.05-0.2 mg/mL).[12]
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[10]
-
Set the scanning parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide sample.
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the spectrum to estimate the secondary structure content. For α-helices, characteristic negative bands are observed at 208 nm and 222 nm.[13]
-
Use deconvolution algorithms to quantify the percentage of α-helix, β-sheet, and random coil. The helicity can be estimated using the Chen equation or more advanced ensemble models.[14][15]
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the secondary structure of peptides by analyzing their vibrational modes.[16] The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to conformation.[17]
Experimental Protocol: FTIR Analysis of Ala-Lys Peptide Conformation
-
Sample Preparation:
-
Prepare a concentrated solution of the Ala-Lys peptide (e.g., 5-10 mg/mL) in a suitable solvent (H₂O or D₂O). D₂O is often used to avoid the strong absorbance of H₂O in the amide I region.[17]
-
Alternatively, the peptide can be analyzed as a hydrated film.
-
-
Data Acquisition:
-
Use an FTIR spectrometer equipped with a suitable sampling accessory (e.g., transmission cell with CaF₂ windows or an Attenuated Total Reflectance (ATR) crystal).[18]
-
Record a background spectrum of the solvent.
-
Record the spectrum of the peptide sample.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Data Analysis:
-
Analyze the shape and position of the amide I band.
-
Perform deconvolution and curve fitting of the amide I band to identify the contributions from different secondary structural elements. The typical frequency ranges are:
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹
-
Random coil: ~1640-1650 cm⁻¹
-
-
Quantitative Data on Alanine-Lysine Peptide Conformations
The following tables summarize key quantitative data derived from computational and experimental studies on alanine-lysine and related peptides.
Table 1: Computationally Determined Conformational Properties of Alanine-Containing Peptides
| Peptide Sequence | Method | Key Findings | Reference |
| Ace-(AAAAK)nA-NH₂ (n=1-4) | Molecular Dynamics | α-helical structure is stabilized by i←i+4 H-bonds. i←i+3 H-bonds indicate the presence of β-turns or 3₁₀-helices. | [19] |
| Alanine-based peptides with varying lysine content | Monte Carlo Simulation | Peptides with three lysine residues show 60-80% helicity, while a peptide with six lysine residues shows only 8-14% helicity due to electrostatic repulsion. | [2] |
| Alanine Dipeptide | Molecular Dynamics | In aqueous solution, the β conformation is the most stable, followed by the PII, αR, and αL conformations. | [5] |
Table 2: Experimentally Determined Secondary Structure Content of Alanine-Rich Peptides
| Peptide Sequence | Method | Conditions | Secondary Structure Content | Reference |
| Ac-K-[A]₁₁-KGGY-NH₂ | CD Spectroscopy | Water, pH 7, 0.1 mM | α-helix: ~15%, β-sheet: ~30%, Unordered: ~55% | [12] |
| Ac-K-[A]₁₁-KGGY-NH₂ | CD Spectroscopy | TFE | α-helix and β-turns are predominant. | [12] |
| Ac-K-[A]₁₁-KGGY-NH₂ | FTIR Spectroscopy | Water | Predominantly β-sheet and aggregated structures. | [12] |
| Ac-K-[A]₁₁-KGGY-NH₂ | FTIR Spectroscopy | TFE | Mostly α-helix and β-turns. | [12] |
Table 3: Typical Ramachandran (Φ, Ψ) Angles for Alanine and Lysine in Different Secondary Structures
| Amino Acid | Secondary Structure | Φ (degrees) | Ψ (degrees) |
| Alanine | Right-handed α-helix | -60 | -45 |
| Alanine | β-sheet | -120 | +120 |
| Lysine | Right-handed α-helix | -65 | -40 |
| Lysine | β-sheet | -125 | +120 |
Note: These are idealized values and can vary.[1][20]
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the workflows for computational and experimental conformational analysis and the logical relationship between key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Monte Carlo Studies of Folding, Dynamics, and Stability in α-Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 16. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. proteopedia.org [proteopedia.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Alanine-Lysine Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains on an insoluble polymer support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions. This document provides detailed protocols for the synthesis of peptides containing alanine (B10760859) and lysine (B10760008) residues using Fmoc-SPPS. Lysine, with its reactive ε-amino group, requires a side-chain protecting group, typically a tert-butoxycarbonyl (Boc) group, which is stable during the synthesis cycle but is readily removed during the final acid cleavage step[1][2][3].
Key Reagents and Materials
Successful synthesis of Ala-Lys peptides requires high-quality reagents and materials. The following table summarizes the essential components for the Fmoc-SPPS workflow.
| Category | Reagent/Material | Purpose |
| Solid Support (Resin) | Rink Amide Resin | For peptides with a C-terminal amide. |
| Wang Resin | For peptides with a C-terminal carboxylic acid. | |
| Amino Acids | Fmoc-Ala-OH | Alanine building block. |
| Fmoc-Lys(Boc)-OH | Lysine building block with side-chain protection[1][2]. | |
| Deprotection Reagent | 20-40% Piperidine (B6355638) in DMF | Removal of the N-terminal Fmoc group[4][5][6]. |
| Coupling Reagents | HBTU, HATU, HOBt, HOAt, DIC, DIPEA | Activation of carboxylic acid groups for amide bond formation[3][4][7]. |
| Solvents | DMF (N,N-Dimethylformamide) | Primary solvent for swelling, washing, and reactions. |
| DCM (Dichloromethane) | Used for washing and resin handling[4]. | |
| Cleavage Cocktail | TFA-based Reagent (e.g., Reagent R, Reagent K) | Cleavage of the peptide from the resin and removal of side-chain protecting groups[3][8]. |
| Scavengers (TIS, H₂O, Phenol, EDT) | To quench reactive cations generated during cleavage[4][8]. |
Experimental Workflow: The SPPS Cycle
The synthesis of the peptide chain is a cyclical process. Each cycle adds one amino acid and consists of two main steps: N-terminal Fmoc deprotection and coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled[9][10].
Detailed Experimental Protocols
The following protocols outline the manual synthesis of an Alanine-Lysine peptide on Rink Amide resin for a C-terminal amide.
Protocol 1: Resin Preparation (Swelling)
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation[4].
-
Drain the DMF.
Protocol 2: Amino Acid Coupling Cycle This cycle is performed for each amino acid in the sequence, starting from the C-terminus.
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
Wash with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH or Fmoc-Lys(Boc)-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF[6].
-
Add a base, typically DIPEA (N,N-Diisopropylethylamine), at twice the molar quantity of the amino acid, to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature[6].
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring Reaction Completion (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction[11]. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
Protocol 3: Final Cleavage and Deprotection After the final amino acid has been coupled and its Fmoc group removed, the peptide is cleaved from the solid support.
-
Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum[4][12].
-
Prepare a cleavage cocktail. A common formulation is Reagent K or a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O[4].
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin)[8].
-
Agitate the mixture at room temperature for 2-3 hours[13]. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain[3].
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates[8].
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[8][13].
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and analysis (e.g., Mass Spectrometry).
Quantitative Data Summary
The efficiency of SPPS is highly dependent on reaction conditions. The tables below provide typical quantitative parameters for key steps.
Table 1: Reagent Stoichiometry for Coupling Reactions (per 1 eq. of resin functional groups)
| Amino Acid (eq.) | Coupling Reagent (eq.) | Base (eq.) | Method |
| 4 | HBTU (3.9), HOBt (4) | DIPEA (8) | HBTU/HOBt Activation[4] |
| 5 | HBTU (5), HOAt (5) | DIPEA (10) | HBTU/HOAt Activation[14] |
| 2 | HATU (2), HOAt (2) | DIPEA (8) | HATU/HOAt Activation[7] |
| 2 | DIC (2), Oxyma (2) | N/A | DIC/Oxyma Activation[4] |
Table 2: Typical Reaction Conditions for Key SPPS Steps
| Step | Reagent/Solution | Concentration | Time | Temperature |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 2 x 10 min | Room Temp |
| Coupling | Fmoc-AA-OH & Activators | 3-5 equivalents | 1-4 hours | Room Temp |
| Cleavage & Deprotection | TFA / TIS / H₂O | 95% / 2.5% / 2.5% | 2-3 hours | Room Temp |
Example Synthesis Workflow: H-Ala-Lys-NH₂
This diagram illustrates the specific sequence of steps required to synthesize the dipeptide Alanine-Lysine with a C-terminal amide (H-Ala-Lys-NH₂).
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide [scholarlycommons.pacific.edu]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alanine Scanning of Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques and protocols for performing alanine (B10760859) scanning mutagenesis on lysine (B10760008) residues. This powerful technique is instrumental in elucidating the functional roles of specific lysine residues in protein stability, enzyme catalysis, protein-protein interactions, and signaling pathways.
Introduction to Alanine Scanning
Alanine scanning is a site-directed mutagenesis technique used to determine the contribution of a specific amino acid residue to the function and stability of a protein.[1] By systematically replacing residues with alanine, which has a small, non-reactive methyl group as its side chain, the functional significance of the original side chain can be inferred.[1][2] Lysine, a positively charged amino acid, is frequently involved in critical biological processes such as ubiquitination, acetylation, and electrostatic interactions, making it a key target for functional analysis.[3][4]
Section 1: Experimental Protocols
Site-Directed Mutagenesis: Lysine to Alanine
Site-directed mutagenesis is the foundational technique for creating specific lysine-to-alanine mutations.[5] The following protocol is a generalized method based on PCR.
Principle: A plasmid containing the gene of interest is amplified using primers that incorporate the desired mutation. The parental, methylated DNA is then digested, leaving the newly synthesized, mutated plasmid.[4][6]
Protocol:
-
Primer Design:
-
Design a pair of complementary primers, typically 25-45 nucleotides in length, containing the desired lysine-to-alanine codon change in the middle.
-
The alanine codon (e.g., GCT, GCC, GCA, GCG) should replace the lysine codon (AAA, AAG).
-
Ensure the primers have a melting temperature (Tm) of ≥78 °C.
-
The primers should have approximately 15 nucleotides of complementary sequence on both sides of the mutation.[6]
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
-
Reaction Mixture:
-
50 ng of template DNA plasmid
-
125 ng of each forward and reverse primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 30 seconds
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-68°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the amplification product.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.[4]
-
-
Transformation:
-
Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with 1-2 µL of the DpnI-treated plasmid.
-
Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[6]
-
-
Verification:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.[6]
-
A high-throughput approach using a two-fragment PCR method can also be employed for creating multiple mutants.[3]
Expression and Purification of Alanine-Substituted Proteins in E. coli
Once the mutation is confirmed, the next step is to express and purify the mutant protein for functional analysis.
Protocol:
-
Transformation into Expression Host:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the verified mutant plasmid.[7]
-
Plate on selective media and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of culture medium with the overnight culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce protein expression by adding an appropriate inducer (e.g., 0.1-1 mM IPTG for pET vectors) and continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 16-30°C) to improve protein solubility.[8]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444) for His-tagged proteins) containing protease inhibitors.
-
Lyse the cells by sonication, French press, or enzymatic digestion (e.g., lysozyme).[7]
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Protein Purification (Example for His-tagged proteins):
-
Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8][9]
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
If necessary, perform further purification steps such as size-exclusion or ion-exchange chromatography.[9]
-
Section 2: Data Presentation of Quantitative Analysis
The impact of lysine-to-alanine mutations is quantified through various functional assays. Below are examples of how to present such data.
Protein-Protein Interaction Analysis
Alanine scanning can identify "hot spot" residues critical for protein-protein interactions.[10] The binding affinity of the mutant protein is compared to the wild-type.
| Protein Complex | Mutation | Method | Binding Affinity (Kd) | Change in Binding Affinity (ΔΔG) | Reference |
| STAT1 Dimer | Wild-type | EMSA | - | - | [11] |
| K567A | EMSA | Binding abolished | Not quantifiable | [11] | |
| IL-5R/JAK2 | Wild-type βc | Co-IP | - | - | [5] |
| βc K457/461/467R | Co-IP | Binding abolished | Not quantifiable | [5] | |
| AqpZ-POPE | Wild-type | Native MS | - | - | [12] |
| R3A | Native MS | - | +0.36 kJ/mol | [12] | |
| K4A | Native MS | - | +0.14 kJ/mol | [12] | |
| R75A | Native MS | - | +0.23 kJ/mol | [12] | |
| K79A | Native MS | - | +0.20 kJ/mol | [12] | |
| K155A | Native MS | - | Insignificant | [12] | |
| R224A | Native MS | - | +0.36 kJ/mol | [12] |
EMSA: Electrophoretic Mobility Shift Assay; Co-IP: Co-Immunoprecipitation; Native MS: Native Mass Spectrometry. A positive ΔΔG indicates decreased lipid binding.
Enzyme Kinetics Analysis
The effect of lysine-to-alanine mutations on enzyme activity can be determined by measuring kinetic parameters.
| Enzyme | Mutation | Substrate | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Glutaminase (B10826351) C (GAC) | Wild-type | Phosphate (B84403) | 40 mM (K₀.₅) | - | - | [13] |
| K311A | Phosphate | Increased K₀.₅ | - | - | [13] | |
| K320A | Phosphate | Near maximal activity without phosphate | - | - | [13] | |
| K328A | Phosphate | Increased K₀.₅ | - | - | [13] | |
| K396A | Phosphate | Increased K₀.₅ | - | - | [13] | |
| Tyrosyl-tRNA Synthetase | Wild-type | ATP | - | - | - | [14] |
| K233A | ATP | 372 mM | 0.56 | - | [14] | |
| K230A/K233A | ATP | 0.16 mM | - | - | [14] | |
| K233A/T234A | ATP | 0.14 mM | - | - | [14] |
K₀.₅ is the concentration of phosphate required for half-maximal activation.
Section 3: Visualizations of Signaling Pathways and Workflows
Experimental Workflow for Alanine Scanning
Caption: Workflow for alanine scanning of lysine residues.
Ubiquitination Signaling Pathway
Lysine residues are the primary sites of ubiquitin conjugation, a process crucial for protein degradation and signaling.
Caption: The enzymatic cascade of protein ubiquitination.
IL-5 Receptor Signaling Pathway
Specific lysine residues in the common β chain of the IL-5 receptor are crucial for JAK kinase binding and subsequent signaling.[5]
Caption: IL-5 receptor signaling pathway highlighting key lysine residues.
STAT1 Signaling Pathway
Lysine residues in STAT1 are important for its DNA binding and transcriptional activity.
Caption: STAT1 signaling pathway and the role of a key lysine residue.
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alanine-scanning mutagenesis of human STAT1 to estimate loss- or gain-of-function variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Three Lysine Residues in the Common β Chain of the Interleukin-5 Receptor Are Required for Janus Kinase (JAK)-dependent Receptor Ubiquitination, Endocytosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinetic and Spectroscopic Evidence of Negative Cooperativity in the Action of Lysine 2,3-Aminomutase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Conserved Motif in the Linker Domain of STAT1 Transcription Factor Is Required for Both Recognition and Release from High-Affinity DNA-Binding Sites | PLOS One [journals.plos.org]
- 12. Alanine Scanning to Define Membrane Protein-Lipid Interaction Sites Using Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Methods for Lysine Modifications
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulators of protein function, stability, and localization. These modifications play a pivotal role in a vast array of cellular processes, including signal transduction, gene expression, and metabolism.[1][2] The diversity of lysine modifications—ranging from acetylation and methylation to ubiquitination and succinylation—creates a complex signaling landscape that is often dysregulated in disease.[3] Mass spectrometry (MS) has become an indispensable tool for the identification, localization, and quantification of these modifications, providing deep insights into their roles in health and disease.[1][4][5] This document provides detailed application notes and protocols for the analysis of lysine modifications using state-of-the-art mass spectrometry techniques.
Core Concepts in Mass Spectrometry-Based PTM Analysis
The analysis of PTMs by mass spectrometry presents several challenges, including the low stoichiometry of many modifications and their inherent chemical lability.[6] Successful PTM analysis hinges on a robust workflow that typically includes:
-
Efficient Protein Extraction and Digestion: Proper sample preparation is crucial for reproducible and accurate results.[7][8][9]
-
Enrichment of Modified Peptides: Due to the low abundance of many PTMs, enrichment strategies are often necessary to increase the likelihood of detection.[10][11]
-
High-Resolution Mass Spectrometry: Advanced MS instrumentation is required for the sensitive detection and accurate mass measurement of modified peptides.[12]
-
Sophisticated Data Analysis: Specialized bioinformatics tools are needed to identify modified peptides and localize the PTM to a specific lysine residue.[13][14]
Two primary strategies are employed in proteomics for PTM analysis:
-
Bottom-Up Proteomics: Proteins are enzymatically digested into smaller peptides prior to MS analysis. This is the most common approach for PTM analysis.[4][5]
-
Top-Down Proteomics: Intact proteins are introduced into the mass spectrometer. This approach is powerful for characterizing the combinatorial complexity of PTMs on a single protein but is generally limited to smaller proteins.[4][5]
This document will focus on the more widely adopted bottom-up approach.
Experimental Protocols
Protocol 1: General Workflow for Lysine PTM Analysis
This protocol outlines a standard bottom-up proteomics workflow for the identification and quantification of lysine modifications.
1. Protein Extraction and Digestion
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.[7]
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[7]
-
-
Protein Digestion:
-
Dilute the sample with ammonium (B1175870) bicarbonate (50 mM, pH 8) to reduce the urea (B33335) concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[8]
-
2. Peptide Desalting
-
Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.[15][16]
3. Enrichment of Modified Peptides (Optional but Recommended)
-
For low-abundance modifications, enrichment is critical.[10]
-
Antibody-based Enrichment: Use antibodies specific for the lysine modification of interest (e.g., anti-acetyllysine, anti-ubiquitin remnant) to immunoprecipitate modified peptides.[10][17]
-
Affinity-based Enrichment: Employ protein domains that specifically recognize modified lysines (e.g., MBT domains for methylated lysine).[11][18]
4. LC-MS/MS Analysis
-
Analyze the desalted (and enriched) peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.[13]
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant peptide ions.[6]
5. Data Analysis
-
Search the raw MS data against a protein sequence database using a search engine such as MaxQuant, Sequest, or Mascot.[19]
-
Specify the lysine modification of interest as a variable modification in the search parameters.
-
Utilize software tools for PTM site localization and quantification.
Protocol 2: Quantitative Analysis using Tandem Mass Tags (TMT)
TMT labeling enables multiplexed relative quantification of proteins and PTMs across multiple samples.[20]
1. Protein Extraction and Digestion: Follow Protocol 1, steps 1.1-1.3.
2. TMT Labeling:
-
Resuspend the desalted peptides in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the TMT reagent to each sample and incubate for 1 hour at room temperature.
-
Quench the labeling reaction with hydroxylamine.
3. Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an MS3-based method to minimize reporter ion interference.
5. Data Analysis:
-
Process the raw data using software capable of TMT data analysis to obtain relative quantification of modified peptides across the different conditions.
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example of Relative Quantification of Lysine Acetylation Sites
| Protein | Gene | Site | Ratio (Treatment/Control) | p-value |
| Histone H3.1 | HIST1H3A | K9 | 2.5 | 0.001 |
| Histone H3.1 | HIST1H3A | K14 | 1.8 | 0.015 |
| Histone H4 | HIST1H4A | K16 | 3.1 | 0.0005 |
| Tubulin alpha-1A | TUBA1A | K40 | 0.8 | 0.25 |
| GAPDH | GAPDH | K115 | 1.2 | 0.6 |
Visualizations
Signaling Pathway
Caption: Lysine acetylation signaling pathway.
Experimental Workflow
Caption: Bottom-up proteomics workflow for PTM analysis.
Logical Relationship
References
- 1. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of lysine post-translational modifications through mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysine Post-Translational Modifications [chomixbio.com]
- 4. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 9. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Proteome-wide enrichment of proteins modified by lysine methylation | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 20. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of Alanine-Lysine Peptide Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of alanine-lysine (Ala-Lys) peptide dynamics using molecular dynamics (MD) simulations. The protocols outlined below are intended to offer a standardized workflow for researchers investigating the conformational landscape, stability, and intermolecular interactions of these peptides, which are crucial for understanding their biological function and for the rational design of peptide-based therapeutics.
Introduction
Alanine (B10760859) and lysine (B10760008) are fundamental amino acids that play significant roles in the structure and function of proteins and peptides. Alanine, with its small, nonpolar side chain, has a high propensity to form helical structures.[1][2] Lysine, with its long, flexible side chain and positive charge at physiological pH, is often involved in electrostatic interactions and protein stability.[3][4] The interplay between the helix-forming tendency of alanine and the conformational flexibility and electrostatic properties of lysine makes the study of Ala-Lys peptides a compelling area of research. Computational modeling, particularly molecular dynamics simulations, provides a powerful tool to investigate the dynamic behavior of these peptides at an atomic level of detail.[5][6]
Key Applications
-
Conformational Analysis: Elucidating the preferred secondary structures (e.g., α-helix, β-sheet, random coil) and the transitions between different conformational states.
-
Peptide Folding and Stability: Investigating the mechanisms of peptide folding and the factors that contribute to the stability of specific conformations, such as intramolecular hydrogen bonds and electrostatic interactions.[3]
-
Solvent Effects: Understanding the influence of the solvent environment on peptide structure and dynamics.
-
Drug Design: Providing insights for the design of peptidomimetics and peptide-based drugs by understanding their structural and dynamic properties.
Experimental Protocols
Protocol 1: Molecular Dynamics Simulation of an Alanine-Lysine Dipeptide in Explicit Solvent
This protocol outlines the steps for setting up and running a standard molecular dynamics simulation of an alanine-lysine dipeptide using GROMACS, a widely used MD simulation package.[7]
1. System Preparation:
-
Peptide Structure: Obtain or build a 3D structure of the alanine-lysine dipeptide in a standard format (e.g., PDB). The peptide can be capped with acetyl (Ac) and N-methylamide (NMe) groups to mimic the peptide bond environment within a larger protein.
-
Force Field Selection: Choose an appropriate force field. Common choices for protein and peptide simulations include AMBER (e.g., ff99SB-ILDN), CHARMM (e.g., CHARMM36m), and OPLS-AA/L.[7][8][9] The choice of force field can influence the simulation results, particularly the balance between different secondary structure propensities.[7][9]
-
Solvation: Place the peptide in a periodic simulation box of a chosen shape (e.g., cubic, triclinic). The box size should be sufficient to ensure the peptide does not interact with its periodic images. Solvate the box with an explicit water model, such as TIP3P or TIP4P-Ew.[10][11]
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic a specific ionic strength. The lysine side chain will typically be protonated at neutral pH.
2. Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.
3. Equilibration:
-
NVT Ensemble (Constant Volume and Temperature): Equilibrate the system at the desired temperature (e.g., 300 K) with constraints on the peptide heavy atoms. This allows the solvent to relax around the peptide. This phase is typically run for 100-200 ps.[10]
-
NPT Ensemble (Constant Pressure and Temperature): Continue the equilibration at the desired temperature and pressure (e.g., 1 atm) to ensure the correct density of the system. This phase is typically run for a longer period, on the order of 1 ns.[10]
4. Production Simulation:
-
Run the production MD simulation for a sufficient length of time to sample the conformational space of the peptide. The simulation time will depend on the specific research question, but for small peptides, simulations on the order of hundreds of nanoseconds to microseconds are common.[6][7]
5. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide backbone to assess the overall stability of the simulation and to identify conformational changes.[6]
-
Ramachandran Plot: Analyze the distribution of the backbone dihedral angles (phi, psi) to identify the preferred secondary structure conformations.[5]
-
Hydrogen Bonding: Analyze the formation and lifetime of intramolecular and peptide-water hydrogen bonds.[10][11]
-
Conformational Clustering: Group similar conformations together to identify the major conformational states and their populations.
Data Presentation
Table 1: Helicity of Alanine-Based Peptides with Lysine Residues
| Peptide Sequence | Number of Lysine Residues | Calculated Average Helicity (%) | Simulation Method |
| Alanine-based peptide | 3 | 60-80 | Rigid-element Monte Carlo |
| Alanine-based peptide | 6 | 8-14 | Rigid-element Monte Carlo |
Data extracted from folding simulations of short alanine-based peptides.[3][12]
Table 2: Simulation Parameters from a Study of Dipeptide-Based Micelles
| Parameter | Value |
| MD Software | AMBER 10 |
| Force Field | parm99 |
| Water Model | TIP3P |
| System | MM, Na+ counterions, Water |
| Heating | 20 ps to 300 K |
| Equilibration | 1 ns at 1 atm and 300 K |
| Production Run | 10.0 ns |
| Time Step | 2.0 fs |
These parameters were used in a molecular dynamics simulation study of two dipeptide-based molecular micelles.[10]
Mandatory Visualization
Caption: General workflow for a molecular dynamics simulation study.
Concluding Remarks
The protocols and data presented here serve as a starting point for researchers interested in the computational modeling of alanine-lysine peptide dynamics. The flexibility of molecular dynamics simulations allows for a wide range of investigations into the behavior of these and other peptide systems. By carefully designing simulations and thoroughly analyzing the resulting trajectories, valuable insights can be gained into the fundamental principles governing peptide structure, function, and interactions.
References
- 1. pnas.org [pnas.org]
- 2. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 3. Folding simulations of alanine-based peptides with lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
- 6. Molecular Dynamics Simulations Study of the Interactions between Human Dipeptidyl-Peptidase III and Two Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Purification of Alanine-Lysine Rich Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine-lysine rich proteins represent a unique challenge and opportunity in protein purification. Their high content of positively charged lysine (B10760008) residues and hydrophobic alanine (B10760859) residues necessitates a multi-modal purification strategy to achieve high purity and yield. These proteins are of significant interest in drug development and research due to their potential roles in protein-protein interactions, nucleic acid binding, and structural scaffolding. This document provides detailed application notes and protocols for the purification of a model alanine-lysine rich protein, combining ion exchange and hydrophobic interaction chromatography.
Core Principles
The purification strategy for alanine-lysine rich proteins leverages their distinct physicochemical properties:
-
High Lysine Content: The abundance of lysine residues results in a high isoelectric point (pI) and a strong positive net charge at neutral or slightly acidic pH. This characteristic makes Cation Exchange Chromatography (CEX) an ideal initial capture step.
-
High Alanine Content: The presence of numerous alanine residues contributes to significant hydrophobic patches on the protein surface. This allows for further purification using Hydrophobic Interaction Chromatography (HIC) .
A typical purification workflow involves an initial capture of the target protein from the clarified cell lysate using CEX, followed by an intermediate purification step with HIC to remove remaining impurities. A final polishing step using Size Exclusion Chromatography (SEC) can be employed to remove aggregates and ensure a homogenous final product.
Experimental Workflow
The following diagram illustrates a typical multi-step purification workflow for an alanine-lysine rich protein.
Quantitative Data Summary
The following table summarizes the expected quantitative data at each stage of the purification process for a model alanine-lysine rich protein expressed in E. coli.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) | Purification Fold |
| Clarified Lysate | 5000 | 250 | 5 | 100 | 1 |
| Cation Exchange Chromatography | 250 | 225 | 90 | 90 | 18 |
| Hydrophobic Interaction Chrom. | 50 | 202.5 | >95 | 81 | >19 |
| Size Exclusion Chromatography | 45 | 192.4 | >98 | 77 | >19.6 |
Experimental Protocols
Protocol 1: Cation Exchange Chromatography (Capture Step)
This protocol describes the capture of a positively charged alanine-lysine rich protein from a clarified E. coli lysate using a cation exchange resin.
Materials:
-
Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0
-
Cation Exchange Column: Prepacked strong cation exchange column (e.g., SP Sepharose)
-
Chromatography system
-
Clarified cell lysate containing the target protein, pH adjusted to 6.0
Procedure:
-
Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes (CV) of Equilibration Buffer (Buffer A) at a linear flow rate of 150 cm/h.
-
Sample Loading: Load the pH-adjusted clarified lysate onto the column at a flow rate of 100-150 cm/h. Collect the flow-through fraction for analysis.
-
Washing: Wash the column with 5-10 CV of Equilibration Buffer (Buffer A) to remove unbound proteins.
-
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer (Buffer B) over 10-20 CV. Collect fractions of 1-5 mL.
-
Analysis: Analyze the collected fractions for protein content (A280) and purity (SDS-PAGE). Pool the fractions containing the protein of interest.
Logical Relationship for CEX:
Protocol 2: Hydrophobic Interaction Chromatography (Intermediate Step)
This protocol is designed for the purification of the alanine-lysine rich protein fraction obtained from the cation exchange step. The high salt concentration in the CEX eluate is advantageous for direct loading onto the HIC column.
Materials:
-
HIC Equilibration Buffer (Buffer C): 20 mM Sodium Phosphate, 1 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
HIC Elution Buffer (Buffer D): 20 mM Sodium Phosphate, pH 7.0
-
HIC Column: Prepacked Phenyl Sepharose or similar hydrophobic interaction column
-
Chromatography system
-
Pooled fractions from Cation Exchange Chromatography
Procedure:
-
Sample Preparation: Adjust the salt concentration of the pooled fractions from the CEX step to approximately 1 M ammonium sulfate by adding a concentrated stock solution. Ensure the pH is adjusted to 7.0.
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of HIC Equilibration Buffer (Buffer C) at a linear flow rate of 100 cm/h.
-
Sample Loading: Load the salt-adjusted sample onto the equilibrated HIC column at a flow rate of 75-100 cm/h.
-
Washing: Wash the column with 5 CV of HIC Equilibration Buffer (Buffer C) to remove any non-specifically bound proteins.
-
Elution: Elute the target protein by applying a reverse linear gradient from 100% Buffer C to 100% Buffer D over 10-20 CV. This decreasing salt gradient will cause the elution of proteins based on their hydrophobicity.
-
Analysis: Analyze the collected fractions for protein content (A280) and purity (SDS-PAGE). Pool the fractions containing the highly pure target protein.
HIC Experimental Workflow:
Protocol 3: Size Exclusion Chromatography (Polishing Step)
This optional final step is recommended to remove any remaining aggregates and to exchange the protein into a final formulation buffer.
Materials:
-
SEC Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other desired final buffer
-
SEC Column: Prepacked size exclusion column with an appropriate fractionation range (e.g., Superdex 200)
-
Chromatography system
-
Concentrated, pooled fractions from HIC
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer at a flow rate appropriate for the column.
-
Sample Loading: Load a concentrated sample of the purified protein from the HIC step. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. The protein will separate based on size, with larger molecules (aggregates) eluting first, followed by the monomeric target protein, and then smaller molecules.
-
Analysis: Monitor the elution profile at 280 nm and collect fractions corresponding to the main protein peak. Analyze the purity and homogeneity by SDS-PAGE and analytical SEC.
-
Final Product: Pool the fractions containing the pure, monomeric protein.
Conclusion
The combination of cation exchange chromatography and hydrophobic interaction chromatography provides a robust and efficient strategy for the purification of alanine-lysine rich proteins. The protocols and data presented here serve as a guide for researchers and drug development professionals to design and optimize their purification workflows for this important class of proteins. Each step should be carefully monitored and optimized to maximize purity and yield.
Application Note: Site-Directed Mutagenesis of Lysine to Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific nucleotide changes into a DNA sequence, resulting in targeted modifications of protein structure and function. The substitution of a lysine (B10760008) residue with an alanine (B10760859) is a common strategy in protein engineering and functional studies. This application note provides a comprehensive protocol for performing site-directed mutagenesis to replace a lysine codon with an alanine codon. It also discusses the rationale behind this specific mutation and its potential impacts on protein biochemistry.
Introduction
Lysine is a positively charged amino acid with a long, flexible side chain terminating in an amino group. It is frequently involved in critical biological functions, including enzyme catalysis, protein-protein interactions, and post-translational modifications (PTMs) such as ubiquitination and acetylation.[1] Replacing lysine with alanine, a small, non-polar amino acid with a methyl side chain, can effectively neutralize the positive charge and remove the potential for PTMs at that specific site.[2] This "alanine scanning" approach is instrumental in elucidating the functional significance of individual lysine residues within a protein.[2]
The protocol described herein is based on the widely used QuikChange™ site-directed mutagenesis method, which employs a high-fidelity DNA polymerase to amplify a plasmid containing the gene of interest with primers carrying the desired mutation.[3][4] The parental, non-mutated DNA template is subsequently digested by the DpnI restriction enzyme, which specifically cleaves methylated DNA, ensuring the selective propagation of the mutated plasmid in E. coli.[3][4][5][6]
Principle of the Method
The core principle of this site-directed mutagenesis protocol involves a polymerase chain reaction (PCR) where mutagenic primers anneal to a denatured, double-stranded DNA template (a plasmid vector containing the target gene).[6] These primers, containing the desired lysine-to-alanine codon change, are extended by a high-fidelity DNA polymerase, which synthesizes new strands incorporating the mutation.[7] Unlike conventional PCR, this method results in a linear amplification of the plasmid.[3][6] Following amplification, the reaction mixture is treated with DpnI, a restriction enzyme that specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) DNA intact.[3][4][5][6] The resulting nicked, circular DNA is then transformed into competent E. coli cells, where the nicks are repaired by the cellular machinery.[6][8]
Experimental Workflow
Caption: Workflow for site-directed mutagenesis.
Detailed Experimental Protocols
Primer Design for Lysine to Alanine Mutation
Successful site-directed mutagenesis relies heavily on the design of the mutagenic primers. The following guidelines are recommended for designing primers to substitute a lysine codon (e.g., AAA or AAG) with an alanine codon (e.g., GCT, GCC, GCA, or GCG).
-
Primer Characteristics : Design two complementary primers, each containing the desired mutation.[6][9]
-
Length : Primers should be between 25 and 45 bases in length.[9][10]
-
Mutation Position : The desired mutation should be located in the center of the primer, with at least 10-15 complementary bases on both sides.[9][11][12]
-
Melting Temperature (Tm) : The Tm should be ≥ 78°C. A commonly used formula for Tm calculation is: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).[9][10]
-
Terminal Nucleotides : Primers should ideally terminate in one or more C or G bases.[9][10]
-
Purification : PAGE or HPLC purification of primers is recommended to enhance mutation efficiency.[9][13]
Example Codon Change:
-
Lysine (K): AAA or AAG
-
Alanine (A): GCT, GCC, GCA, or GCG. To minimize the number of nucleotide changes, consider the original sequence. For instance, changing AAA to GCA requires two nucleotide changes.
PCR Amplification
This step amplifies the plasmid, incorporating the mutagenic primers. Using a high-fidelity DNA polymerase is crucial to prevent the introduction of unwanted mutations.[3][4]
PCR Reaction Mixture:
| Component | Volume (µL) | Final Concentration |
| 5x High-Fidelity Buffer | 10 | 1x |
| dNTP Mix (10 mM each) | 1 | 0.2 mM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template Plasmid DNA (10 ng/µL) | 1 | 10 ng |
| High-Fidelity DNA Polymerase | 1 | - |
| Nuclease-Free Water | up to 50 | - |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95-98 | 2 minutes | 1 |
| Denaturation | 95-98 | 30 seconds | 18-30 |
| Annealing | 55-68 | 30-60 seconds | |
| Extension | 68-72 | 1 minute/kb of plasmid length | |
| Final Extension | 68-72 | 5-7 minutes | 1 |
| Hold | 4 | ∞ | - |
Note: The annealing temperature and extension time should be optimized based on the primer Tm and the plasmid size.[7][10]
DpnI Digestion of Parental DNA
Following PCR, the parental methylated DNA is digested with DpnI.[3][4][5][6]
-
Add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR product.[5]
-
Mix gently by pipetting or flicking the tube.
Transformation into Competent E. coli
The DpnI-treated, mutated plasmid is then transformed into high-efficiency competent E. coli cells.[5]
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-digested PCR product to the competent cells.
-
Incubate on ice for 10-30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.[5]
-
Immediately place the cells on ice for 2 minutes.[5]
-
Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[5]
-
Spread the entire transformation mixture onto an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate at 37°C overnight.
Verification of Mutation
Colonies from the transformation are screened to confirm the presence of the desired mutation.
-
Pick several individual colonies and inoculate them into liquid LB medium with the appropriate antibiotic. Grow overnight at 37°C.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the mutation by DNA sequencing of the isolated plasmids.[3][8]
Quantitative Data on Lysine to Alanine Mutations
The functional consequences of a lysine to alanine mutation can be diverse and protein-specific. Below is a summary of quantitative data from published studies.
| Protein | Lysine Residue | Mutation | Effect | Reference |
| Human Glutaminase (B10826351) C (hGAC) | K311 | K311A | Increased K0.5 for phosphate (B84403) activation | [1] |
| Human Glutaminase C (hGAC) | K328 | K328A | Increased K0.5 for phosphate activation | [1] |
| Human Glutaminase C (hGAC) | K396 | K396A | Increased K0.5 for phosphate activation | [1] |
| Human Glutaminase C (hGAC) | K320 | K320A | Near maximal activity in the absence of phosphate; loss of BPTES inhibition | [1] |
| Tyrosyl-tRNA Synthetase | K233 | K233A | Decreased ATP affinity (Kd = 372 µM vs. wild-type) and introduced positive cooperativity (nH = 1.54) | [14] |
Signaling Pathway Diagram
While a specific signaling pathway is not universally applicable to all lysine-to-alanine mutations, a common reason for this mutation is to investigate the role of a lysine residue in a signaling context, for example, by preventing ubiquitination which can target a protein for degradation.
Caption: Hypothetical effect of a Lys->Ala mutation on protein stability.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PCR product | Poor primer design | Verify primer design, especially Tm and complementarity.[3] |
| Suboptimal PCR conditions | Optimize annealing temperature and extension time. Try adding 5% DMSO for GC-rich templates.[3] | |
| Low template concentration | Increase the amount of template DNA.[3] | |
| Many colonies, but all are parental | Incomplete DpnI digestion | Ensure DpnI is active and increase incubation time.[3][5] |
| Template from a methylation-deficient E. coli strain | Use a template plasmid isolated from a dam+ strain (e.g., DH5α).[3][6] | |
| No colonies after transformation | Low PCR product yield | Verify PCR product on an agarose (B213101) gel. If no band is visible, you may still proceed, but success is less likely.[3][4] |
| Inefficient transformation | Use high-efficiency competent cells.[5] |
Conclusion
The protocol for site-directed mutagenesis of lysine to alanine is a robust and reliable method for investigating the functional roles of specific lysine residues. Careful primer design, the use of a high-fidelity polymerase, and efficient DpnI digestion are critical for success. The resulting mutant proteins can provide invaluable insights into enzyme mechanisms, protein stability, and signaling pathways, making this technique a cornerstone of modern molecular biology and drug development.
References
- 1. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alanine scanning - Wikipedia [en.wikipedia.org]
- 3. static.igem.org [static.igem.org]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 6. content.protocols.io [content.protocols.io]
- 7. bioinnovatise.com [bioinnovatise.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Improvement of PCR reaction conditions for site-directed mutagenesis of big plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Determination of Ala-Lys Peptide via NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[1] This provides crucial insights into a peptide's biological function, which is intrinsically linked to its conformation. These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the dipeptide Alanyl-Lysine (Ala-Lys).
The methodologies outlined herein are designed for researchers, scientists, and drug development professionals. They cover the entire workflow from sample preparation and data acquisition using a suite of one- and two-dimensional NMR experiments to the principles of data analysis and structure calculation. For a small, flexible dipeptide like Ala-Lys, NMR analysis reveals the ensemble of conformations present in solution, providing information on the conformational preferences of the peptide backbone and side chains.
Application Notes
1. Rationale for NMR Experiment Selection
The structural analysis of a peptide like Ala-Lys involves a series of NMR experiments, each providing a unique piece of the structural puzzle.
-
1D ¹H NMR: This is the initial and simplest experiment, used to assess sample purity, concentration, and overall folding. A spectrum with well-dispersed signals, particularly in the amide region, is indicative of a properly prepared sample.[2]
-
2D Homonuclear Correlation Spectroscopy (¹H-¹H):
-
COSY (Correlation Spectroscopy): This fundamental experiment identifies protons that are coupled through 2-3 chemical bonds (scalar or J-coupling).[3][4] It is essential for tracing the connectivity of protons within each amino acid residue, for instance, connecting an amide proton (NH) to its alpha-proton (Hα) and the Hα to the side-chain protons (Hβ).
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system.[5][6] For Ala-Lys, it will show correlations between the amide proton of a residue and all other protons within that same residue's side chain, which is invaluable for identifying the amino acid type.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for obtaining 3D structural information. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance constraints necessary for structure calculation.[8]
-
-
2D Heteronuclear Correlation Spectroscopy (¹H-¹³C): These experiments require a ¹³C-labeled sample for optimal sensitivity but can be performed on natural abundance samples with longer acquisition times.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[9][10] It provides unambiguous assignment of carbon resonances and can help resolve spectral overlap present in the ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over 2-3 bonds.[11][12] It is particularly useful for connecting different spin systems across the peptide bond and for assigning quaternary carbons.
-
2. Workflow for Structure Determination
The process of converting raw NMR data into a three-dimensional structure is a systematic, multi-step procedure. The general workflow is outlined below.
References
- 1. 1H-1H TOCSY [nmr.chem.ucsb.edu]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asahilab.co.jp [asahilab.co.jp]
- 5. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 6. 2D TOCSY Experiment [imserc.northwestern.edu]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2D HSQC Experiment [imserc.northwestern.edu]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols for Measuring Alanine-Lysine Modifying Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulatory events in a vast array of cellular processes, including gene expression, signal transduction, and protein stability. Enzymes that catalyze these modifications, such as methyltransferases, demethylases, acetyltransferases, ubiquitin ligases, and SUMOylases, represent significant targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders. The ability to accurately measure the activity of these enzymes is paramount for both basic research and drug discovery efforts.
These application notes provide an overview of various assays to measure the activity of key alanine-lysine modifying enzymes. Detailed protocols for selected assays are provided to enable researchers to implement these methods in their laboratories.
I. Lysine Methyltransferase (KMT) Assays
Lysine methyltransferases (KMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue within a protein substrate, most notably histones. The resulting methylation can have profound effects on chromatin structure and gene regulation. Several methods exist to measure KMT activity, each with its own advantages and limitations.
A. Radioactivity-Based Assays
Radioactive assays are a classic and highly sensitive method for detecting KMT activity. These assays utilize radiolabeled SAM ([³H]-SAM) as the methyl donor. The transfer of the tritiated methyl group to a substrate (e.g., a histone peptide or recombinant histone) is quantified by detecting the incorporated radioactivity.
Experimental Protocol: Filter-Binding Assay for KMT Activity
-
Reaction Setup:
-
Prepare a reaction mixture containing the KMT enzyme, the histone substrate (e.g., H3 peptide), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA), to precipitate the proteins and peptides.
-
-
Filtration and Washing:
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the peptide substrate.
-
Wash the filter extensively with a wash buffer (e.g., 0.9% NaCl) to remove unincorporated [³H]-SAM.
-
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the enzyme activity.[1]
-
B. Antibody-Based Assays (AlphaScreen)
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that allows for the sensitive, non-radioactive detection of KMT activity in a high-throughput format.[1][2]
Experimental Protocol: AlphaScreen Assay for G9a HMT Activity [2]
-
Reaction Setup:
-
In a 384-well plate, combine the G9a enzyme, biotinylated histone H3 peptide substrate, and SAM in a reaction buffer.
-
Incubate at room temperature to allow for methylation of the peptide.
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and anti-methylated lysine antibody-coated acceptor beads.
-
Incubate in the dark to allow for bead-antibody-peptide complex formation.
-
-
Signal Measurement:
C. Coupled Enzyme Assays
Coupled enzyme assays indirectly measure KMT activity by detecting the production of S-adenosylhomocysteine (SAH), the demethylated product of SAM.[3] SAH is converted through a series of enzymatic reactions to a detectable product, such as hydrogen peroxide or a fluorescent molecule.[1]
Workflow for a Coupled Enzyme Assay
Caption: Workflow of a coupled enzyme assay for KMT activity.
II. Lysine Demethylase (KDM) Assays
Lysine demethylases (KDMs) remove methyl groups from lysine residues. They are classified into two main families: the flavin-dependent lysine-specific demethylases (LSDs) and the Jumonji C (JmjC) domain-containing demethylases.
A. Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers a highly specific and quantitative method to measure KDM activity by directly detecting the changes in the methylation state of a peptide substrate. The MassSQUIRM (Mass Spectrometric Quantitation Using Isotopic Reductive Methylation) assay is one such example.[4][5]
Experimental Protocol: MassSQUIRM for LSD1 Activity [4]
-
Demethylation Reaction:
-
Incubate recombinant LSD1 with a di-methylated histone H3K4 peptide substrate.
-
-
Reductive Methylation:
-
After the demethylation reaction, perform reductive methylation using deuterated formaldehyde (B43269) to label all available amine groups (including the newly demethylated lysines).
-
-
Mass Spectrometry Analysis:
-
Analyze the reaction products by MALDI mass spectrometry.
-
The mass shift due to the incorporation of deuterated methyl groups allows for the differentiation and quantification of mono-methylated and un-methylated peptide products.[4]
-
B. Coupled Enzyme Assays for Formaldehyde or Hydrogen Peroxide Detection
The enzymatic reactions of both LSD and JmjC domain-containing demethylases produce formaldehyde.[6] LSD1 activity also produces hydrogen peroxide.[6] These byproducts can be quantified using coupled enzymatic reactions.
Experimental Protocol: Formaldehyde Dehydrogenase (FDH) Coupled Assay [6]
-
Demethylation Reaction:
-
Set up a reaction with the KDM (e.g., JMJD2E or LSD1), a methylated histone peptide substrate, and necessary cofactors (e.g., α-ketoglutarate and Fe(II) for JmjC enzymes).
-
-
Coupled Detection:
-
Include formaldehyde dehydrogenase (FDH) and NAD⁺ in the reaction mixture.
-
FDH catalyzes the oxidation of formaldehyde to formic acid, with the concomitant reduction of NAD⁺ to NADH.
-
-
Signal Measurement:
-
Monitor the increase in NADH absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time. The rate of NADH production is proportional to the KDM activity.[6]
-
Quantitative Data for KDM Assays
| Enzyme | Assay Type | Substrate | Inhibitor | IC₅₀ (µM) | Reference |
| LSD1 | FI-TOF/MS | H3K4me2 peptide | Tranylcypromine | 6.9 (first demethylation), 5.8 (second demethylation) | [7] |
| JMJD2E | FDH-coupled | H3K9me3 peptide | N-Oxalylglycine | ~10 | [6] |
III. Histone Acetyltransferase (HAT) Assays
Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), transfer an acetyl group from acetyl-CoA to a lysine residue.
A. Direct Assays Using Radiolabeled Acetyl-CoA
Similar to KMT assays, a common method for measuring HAT activity involves the use of [³H]-acetyl-CoA.
Experimental Protocol: Filter-Binding Assay for HAT Activity [8]
-
Reaction Setup:
-
Prepare a reaction mix containing the HAT enzyme (e.g., p300), a histone substrate (e.g., H3/H4 tetramers), and 1X reaction buffer (50 mM Tris pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 0.01% Triton X-100, 50 µg/mL BSA, 1 mM DTT).[8]
-
Initiate the reaction by adding [³H]-acetyl-CoA.
-
Incubate at 30°C for 1 hour.[9]
-
-
Stopping and Detection:
-
Follow the same steps for stopping, filtration, washing, and scintillation counting as described for the KMT filter-binding assay.
-
B. NMR-Based Assays
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly monitor the acetylation of lysine residues, particularly in intrinsically disordered proteins like histone tails.[10]
Experimental Protocol: NMR Assay for Ada2/Gcn5 Activity [10]
-
Sample Preparation:
-
Prepare a reaction mixture containing the histone H3 tail peptide, the Ada2/Gcn5 HAT enzyme, and ¹³C-labeled acetyl-CoA in a suitable buffer (e.g., 50 mM Tris/50 mM BisTris, 100 mM sodium acetate, 1 mM DTT, pH 7.5).[10]
-
-
Reaction:
-
Incubate the reaction at room temperature for a set time (e.g., 3 hours).[10]
-
Heat-inactivate the enzyme and remove it by centrifugation.
-
-
NMR Spectroscopy:
-
Acquire a [¹H,¹³C]-HSQC spectrum.
-
The appearance of a unique resonance corresponding to the acetylated lysine confirms enzyme activity.[10]
-
Signaling Pathway for Histone Acetylation
Caption: Histone acetylation pathway.
IV. Ubiquitin Ligase (E3) Assays
The ubiquitination cascade involves three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[11][12] The E3 ligase is responsible for substrate specificity.
A. In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the ability of an E3 ligase to ubiquitinate a specific substrate.
Experimental Protocol: In Vitro Ubiquitination of Bcl-xL [13]
-
Reaction Mixture:
-
Combine recombinant E1, E2, ubiquitin, the E3 ligase of interest, and the substrate (e.g., Bcl-xL) in a reaction buffer containing ATP.[13]
-
-
Incubation:
-
Incubate the reaction at 37°C to allow for ubiquitination.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the substrate (e.g., anti-Bcl-xL) to detect higher molecular weight ubiquitinated forms.[13]
-
Ubiquitination Cascade
Caption: The ubiquitin conjugation cascade.
V. SUMOylation and deSUMOylation Assays
SUMOylation is a PTM similar to ubiquitination where a Small Ubiquitin-like Modifier (SUMO) protein is conjugated to a target protein. This process is also mediated by an E1-E2-E3 enzymatic cascade.[14] DeSUMOylation is carried out by SUMO-specific proteases (SENPs).
A. In Vitro SUMOylation Assay
Experimental Protocol: In Vitro SUMOylation of p53 [15]
-
Master Mix Preparation:
-
Prepare a master mix containing 1X SUMOylation buffer, E1 activating enzyme (e.g., 25 nM), E2 conjugating enzyme Ubc9 (e.g., 50 nM), and a SUMO peptide (e.g., 250 nM of SUMO-1, -2, or -3).[15]
-
-
Reaction:
-
Add the substrate (e.g., p53) and the putative E3 ligase to the master mix.
-
Incubate at 30°C for 3 hours.[15]
-
-
Analysis:
-
Analyze the reaction products by Western blot using an anti-p53 antibody to detect the higher molecular weight SUMOylated p53.[15]
-
B. Fluorogenic deSUMOylation Assay
This continuous assay uses a fluorogenic substrate, such as SUMO-7-amino-4-methylcoumarin (SUMO-AMC), to measure the activity of deSUMOylating enzymes (SENPs).
Experimental Protocol: SENP Activity Assay with SUMO-AMC [16]
-
Reaction Setup:
-
In a microplate, add the SENP enzyme to a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mg/mL BSA, 10 mM DTT).[17]
-
Initiate the reaction by adding the SUMO-AMC substrate.
-
-
Fluorescence Measurement:
Quantitative Data for a deSUMOylation Assay
| Enzyme | Assay Type | Substrate | [Substrate] (nM) | Cell Type | Condition | Result | Reference |
| SENPs | SUMO2-AMC Assay | SUMO2-AMC | 500 | HeLa | Heat Stress (43°C, 30 min) | Decreased SENP activity | [17] |
Conclusion
The assays described in these application notes provide a robust toolkit for researchers studying alanine-lysine modifying enzymes. The choice of assay will depend on the specific research question, available instrumentation, and desired throughput. From highly sensitive radioactive methods to high-throughput, non-radioactive formats, these protocols offer a starting point for the quantitative analysis of this critical class of enzymes, facilitating both fundamental biological discoveries and the development of novel therapeutics.
References
- 1. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemiluminescence-based Method for Identification of Histone Lysine Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. MassSQUIRM: An assay for quantitative measurement of lysine demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MassSQUIRM: An assay for quantitative measurement of lysine demethylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of lysine-specific demethylase-1 activity in the nuclear extracts by flow-injection based time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Catalysis of lysine 48-specific ubiquitin chain assembly by residues in E2 and ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ubiqbio.com [ubiqbio.com]
Application Notes and Protocols for Cross-Linking Alanine and Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Cross-Linking
Chemical cross-linking is a powerful technique used to covalently connect interacting molecules, providing valuable insights into protein structure, function, and interactions. By forming stable covalent bonds between specific amino acid residues, cross-linking can "capture" transient or weak interactions, allowing for their identification and characterization.[1] This methodology is instrumental in elucidating the architecture of protein complexes, mapping protein-protein interaction interfaces, and stabilizing proteins for structural studies.[2][3]
This document provides a detailed overview of cross-linking methods with a primary focus on lysine (B10760008) residues, which are common targets due to their reactive primary amine. It also addresses the significant challenges associated with the direct cross-linking of alanine (B10760859) residues and explores advanced, indirect methodologies for probing interactions involving chemically inert amino acid side chains.
Section 1: Cross-Linking of Lysine Residues
Lysine is a frequently targeted amino acid in cross-linking studies due to the presence of a primary amine (-NH₂) in its side chain.[4][5] This primary amine is nucleophilic and readily reacts with a variety of electrophilic cross-linking reagents, making lysine a reliable anchor point for forming covalent bonds.[4]
Principles of Lysine-Reactive Cross-Linking
The most common chemistries for targeting lysine residues involve N-hydroxysuccinimide (NHS) esters and imidoesters.[5]
-
NHS Esters: These are among the most popular amine-reactive functional groups.[5] They react with primary amines at physiological to slightly alkaline pH (7-9) to form stable and irreversible amide bonds.[4]
-
Imidoesters: These cross-linkers also react with primary amines to form amidine bonds. They are highly reactive at alkaline pH (typically pH 10).[5]
Cross-linking reagents can be categorized based on their structure and reactivity:
-
Homobifunctional Cross-linkers: These reagents possess two identical reactive groups and are used to link similar functional groups, such as two primary amines on lysine residues. An example is Disuccinimidyl suberate (B1241622) (DSS).[4]
-
Heterobifunctional Cross-linkers: These have two different reactive groups, allowing for more controlled, stepwise conjugation of different functional groups. An example is Sulfo-SMCC, which has an NHS ester to target amines and a maleimide (B117702) group to target sulfhydryls (cysteine residues).[5]
Data Presentation: Comparison of Common Lysine-Reactive Cross-linkers
| Cross-linker | Abbreviation | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Applications |
| Disuccinimidyl suberate | DSS | NHS ester, NHS ester | 11.4 | No | No | Intramolecular and intermolecular cross-linking, protein interaction studies.[4] |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | No | Yes | Cross-linking of cell surface proteins, applications where membrane permeability is not desired.[6] |
| Disuccinimidyl glutarate | DSG | NHS ester, NHS ester | 7.7 | No | No | Shorter-range cross-linking, suitable for in vivo applications due to membrane permeability.[7] |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester, NHS ester | 12.0 | Yes (Disulfide bond) | No | Reversible cross-linking, allows for cleavage of cross-links with reducing agents like DTT. |
| Disuccinimidyl tartrate | DST | NHS ester, NHS ester | 6.4 | Yes (Diol) | No | Cleavable with periodate, useful for applications where disulfide bond cleavage is not desired.[8] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | 0 | No (zero-length) | Yes | Zero-length cross-linker, forms a direct amide bond between a carboxyl group and a primary amine.[6] |
Experimental Protocol: In Vitro Protein Cross-Linking with DSS
This protocol describes a general procedure for cross-linking a purified protein or protein complex in solution using the homobifunctional NHS-ester cross-linker, Disuccinimidyl suberate (DSS).
Materials:
-
Purified protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
DSS stock solution (e.g., 25 mM in dry DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gel and electrophoresis system.
-
Coomassie stain or Western blot reagents for analysis.
Procedure:
-
Sample Preparation: Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the cross-linker and should be avoided.
-
Cross-linker Preparation: Immediately before use, prepare a fresh stock solution of DSS in a dry, amine-free solvent like DMSO.
-
Cross-linking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 500-fold molar excess over the protein). Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The optimal concentration and incubation time should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted DSS. Incubate for 15 minutes at room temperature.
-
Analysis: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the cross-linked products by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands compared to the non-cross-linked control. Further analysis can be performed by Western blotting or mass spectrometry.
Visualization of Lysine Cross-Linking Chemistry
Caption: NHS-ester reaction with a lysine primary amine.
Section 2: The Challenge of Cross-Linking Alanine Residues
Direct and specific chemical cross-linking of alanine residues presents a significant challenge due to the chemical nature of its side chain.
Chemical Inertness of the Alanine Side Chain
The side chain of alanine consists of a single methyl group (-CH₃).[9] This aliphatic group is non-polar and, more importantly, lacks any readily reactive functional groups such as the primary amine of lysine, the sulfhydryl group of cysteine, or the carboxyl groups of aspartic and glutamic acids.[10] The carbon-hydrogen (C-H) bonds in the methyl group are strong and generally unreactive under the mild conditions required for most bioconjugation reactions. Consequently, standard cross-linking chemistries that rely on nucleophilic or electrophilic functional groups are not effective for targeting alanine.
Lack of Specific Alanine-Reactive Cross-linkers
The vast majority of commercially available cross-linking reagents are designed to react with specific functional groups present in certain amino acid side chains.[10] There are no commercially available cross-linkers that specifically and directly target the aliphatic side chain of alanine for covalent bond formation.
Section 3: Advanced Methods for Indirectly Probing Alanine-Involved Interactions
While direct cross-linking of alanine is not feasible with conventional methods, advanced techniques can be employed to indirectly involve aliphatic residues like alanine in cross-linking reactions. These methods are generally more complex and require specialized reagents and experimental setups.
Photo-Cross-Linking with Unnatural Amino Acids
A powerful strategy for capturing interactions involving chemically inert residues is the use of photo-reactive amino acid analogs.[5][6] This technique involves the site-specific incorporation of an unnatural amino acid containing a photo-activatable group into the protein of interest.
Principle:
-
Incorporation: An unnatural amino acid containing a photo-reactive moiety, such as a diazirine or a benzophenone, is incorporated into the protein at a specific site, often replacing a natural amino acid like leucine (B10760876) or methionine, which are structurally similar to alanine.[6] This is typically achieved through genetic code expansion techniques.[4]
-
Photo-activation: Upon exposure to UV light of a specific wavelength, the photo-reactive group is activated to form a highly reactive intermediate, such as a carbene or a diradical.[8][4]
-
Cross-linking: This highly reactive intermediate can then non-specifically insert into nearby C-H bonds, including those on the methyl side chain of an adjacent alanine residue, forming a stable covalent cross-link.[8]
This method allows for the "trapping" of interactions in the immediate vicinity of the incorporated photo-reactive amino acid, providing high-resolution information about protein interfaces.
Experimental Protocol: General Workflow for In Vivo Photo-Cross-Linking
This protocol outlines the general steps for an in vivo photo-cross-linking experiment using a genetically encoded photo-reactive amino acid.
Materials:
-
Expression system (e.g., mammalian cells, E. coli) engineered for unnatural amino acid incorporation.
-
Cell culture medium with and without the natural amino acid to be replaced.
-
Photo-reactive amino acid analog (e.g., photo-leucine).
-
UV light source (e.g., 365 nm UV lamp).
-
Cell lysis buffer and protease inhibitors.
-
Reagents for downstream analysis (e.g., immunoprecipitation, mass spectrometry).
Procedure:
-
Cell Culture and Unnatural Amino Acid Incorporation: Culture the engineered cells in a medium lacking the natural amino acid to be substituted and supplement it with the photo-reactive amino acid analog. This promotes the incorporation of the unnatural amino acid into the target protein during translation.
-
In Vivo Cross-linking: Once the target protein is expressed, expose the living cells to UV light for a specific duration (e.g., 1-15 minutes). This activates the photo-reactive group and induces cross-linking to nearby molecules.
-
Cell Lysis: After irradiation, harvest and lyse the cells in a suitable buffer containing protease inhibitors to release the cross-linked protein complexes.
-
Enrichment of Cross-linked Complexes: Use techniques like immunoprecipitation or affinity purification to isolate the target protein and its cross-linked partners.
-
Analysis: Analyze the enriched complexes by SDS-PAGE, Western blotting, and mass spectrometry to identify the cross-linked proteins and map the sites of interaction.
Visualization of Photo-Cross-Linking Workflow
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Amino Acid Side Chains in Proteins | G-Biosciences [gbiosciences.com]
- 3. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical proteomics approach to reveal direct protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 9. jpt.com [jpt.com]
- 10. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alanine-Lysine Peptides in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine-lysine (Ala-Lys) peptides are emerging as versatile and effective tools in the field of drug delivery. Their unique properties, combining the hydrophobicity of alanine (B10760859) with the cationic nature of lysine (B10760008), allow for the creation of sophisticated drug delivery systems. The primary amino group on the lysine side chain serves as a convenient site for drug conjugation, while the overall peptide structure can be tailored to facilitate self-assembly into nanoparticles or to act as a cell-penetrating peptide (CPP) to enhance intracellular drug delivery.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Ala-Lys peptide-based drug delivery systems.
Core Principles
The utility of alanine-lysine peptides in drug delivery is founded on several key principles:
-
Biocompatibility and Biodegradability: As they are composed of natural amino acids, Ala-Lys peptides and their degradation products are generally biocompatible and readily metabolized, minimizing toxicity.[4]
-
Drug Conjugation: The ε-amino group of lysine offers a reactive handle for the covalent attachment of a wide range of therapeutic agents, including small molecules, peptides, and nucleic acids, through various bioconjugation techniques.[5][6][7][8][9]
-
Cell Penetration: Peptides rich in cationic residues like lysine can function as cell-penetrating peptides (CPPs), facilitating the transport of conjugated drugs across cellular membranes.[1][10] The primary mechanisms of uptake include direct membrane translocation and endocytosis.[10][11][12]
-
Self-Assembly: Amphiphilic Ala-Lys peptides can self-assemble into nanostructures, such as nanoparticles or nanofibers, which can encapsulate and protect drugs from degradation, control their release, and improve their pharmacokinetic profiles.[3][13][14]
Applications
The versatile nature of Ala-Lys peptides enables their use in a variety of drug delivery applications:
-
Targeted Cancer Therapy: By conjugating chemotherapeutic agents to Ala-Lys peptides, it is possible to enhance their delivery to tumor cells, potentially reducing systemic toxicity.[4] The cationic nature of the peptide can promote interaction with negatively charged components of the tumor microenvironment.
-
Gene Delivery: The positively charged lysine residues can electrostatically interact with negatively charged nucleic acids (e.g., siRNA, plasmid DNA) to form complexes that protect the genetic material from enzymatic degradation and facilitate its entry into cells.[3]
-
Antimicrobial Drug Delivery: Ala-Lys peptides can be used to deliver antimicrobial agents, and some sequences may even possess intrinsic antimicrobial activity.
-
Transdermal and Oral Drug Delivery: As part of more complex formulations, Ala-Lys peptides can act as permeation enhancers to improve the absorption of drugs across the skin or the intestinal epithelium.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of peptide-based drug delivery systems.
Table 1: Cellular Uptake Efficiency of Peptide-Drug Conjugates
| Peptide Sequence | Cargo | Cell Line | Uptake Efficiency (% of control) | Measurement Technique | Reference |
| sC18 derivative (Arg to Ala substitution) | 5(6)-Carboxyfluorescein | HeLa | Decreased compared to native sC18 | Flow Cytometry | Alanine-scan study |
| sC18 derivative (Glu to Ala substitution) | 5(6)-Carboxyfluorescein | HeLa | 3.7-fold higher than native sC18 | Flow Cytometry | Alanine-scan study |
| SynB peptides | Fluorescent probe | K562 | Dose- and time-dependent | Fluorometry | [17] |
| pAntp-(43-58) | Fluorescent probe | K562 | Dose- and time-dependent | Fluorometry | [17] |
Table 2: Drug Release Kinetics from Peptide-Based Nanoparticles
| Formulation | Drug | Release Profile | Kinetic Model | Release Mechanism | Reference |
| L-Lysine-based organogel | Naproxen | pH-dependent | Fickian/Anomalous | Diffusion/Erosion | [18] |
| Polymeric films | Metronidazole | Burst release followed by gradual release | First-order | Concentration-dependent | [19] |
| PLGA-PEG-RGD Nanoparticles | Paclitaxel | Sustained release | Not specified | Diffusion/Degradation | [2] |
Experimental Protocols
This section provides detailed protocols for the synthesis, drug conjugation, and evaluation of alanine-lysine peptide-based drug delivery systems.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Ala-Lys Peptide
This protocol describes the manual synthesis of a short Ala-Lys peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20][21][22][23]
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH
-
Fmoc-Lys(Boc)-OH (Boc = tert-butyloxycarbonyl)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide water
-
Methanol
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Add the Rink Amide resin to the synthesis vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Swell the resin in DMF for 30 minutes with gentle shaking.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Perform a Kaiser test to confirm the presence of free amines (blue color indicates a positive result).
-
-
Amino Acid Coupling (First Amino Acid: Lysine):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the activation to proceed for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling (yellow color indicates a negative result).
-
-
Repeat Deprotection and Coupling (Second Amino Acid: Alanine):
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-Ala-OH using the same activation and coupling procedure as for lysine.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
-
Protocol 2: Drug Conjugation to the Lysine Residue
This protocol describes the conjugation of a drug containing a maleimide (B117702) group to the thiol group introduced onto the lysine side chain of the Ala-Lys peptide. This is a two-step process involving the modification of the lysine amine followed by the conjugation reaction.[24]
Materials:
-
Purified Ala-Lys peptide
-
Traut's reagent (2-iminothiolane)
-
Maleimide-functionalized drug
-
Phosphate buffered saline (PBS), pH 7.4
-
EDTA
-
Sephadex G-25 column or dialysis membrane (MWCO 1 kDa)
-
DMSO
Procedure:
-
Introduction of Thiol Groups:
-
Dissolve the Ala-Lys peptide in PBS containing 1 mM EDTA.
-
Add a 20-fold molar excess of Traut's reagent.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove the excess Traut's reagent by size-exclusion chromatography (Sephadex G-25) or dialysis.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug in a minimal amount of DMSO.
-
Add the drug solution to the thiolated peptide solution (a 1.5 to 5-fold molar excess of the drug is recommended).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
The final concentration of DMSO should be kept below 10% (v/v) to avoid peptide precipitation.
-
-
Purification of the Peptide-Drug Conjugate:
-
Purify the conjugate from unreacted drug and peptide using RP-HPLC.
-
Lyophilize the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the peptide-drug conjugate using mass spectrometry and HPLC.
-
Protocol 3: Preparation of Drug-Loaded Ala-Lys Peptide Nanoparticles
This protocol describes the preparation of nanoparticles from an amphiphilic Ala-Lys peptide encapsulating a hydrophobic drug using the solvent evaporation method.[2][25]
Materials:
-
Amphiphilic Ala-Lys peptide (e.g., with a hydrophobic block)
-
Hydrophobic drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the Ala-Lys peptide and the hydrophobic drug in DCM.
-
-
Formation of the Emulsion:
-
Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath.
-
Continue sonication for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow the DCM to evaporate.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water (3x) to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a powder.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the nanoparticle morphology using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after dissolving a known amount of nanoparticles in an appropriate solvent.
-
Protocol 4: In Vitro Cellular Uptake Study
This protocol describes how to quantify the cellular uptake of a fluorescently labeled Ala-Lys peptide-drug conjugate using flow cytometry.[2]
Materials:
-
Fluorescently labeled Ala-Lys peptide-drug conjugate
-
Target cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the fluorescently labeled peptide-drug conjugate at various concentrations.
-
Incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
Include an untreated cell sample as a negative control.
-
-
Cell Harvesting:
-
After incubation, remove the treatment medium and wash the cells with cold PBS (3x) to remove any non-internalized conjugate.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Measure the fluorescence intensity of at least 10,000 cells per sample.
-
Use the untreated cells to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake.
-
Protocol 5: In Vivo Biodistribution Study
This protocol provides a general guideline for assessing the biodistribution of a radiolabeled Ala-Lys peptide-drug conjugate in a rodent model.[26][27]
Materials:
-
Radiolabeled Ala-Lys peptide-drug conjugate (e.g., with 125I or 111In)
-
Animal model (e.g., mice or rats)
-
Anesthesia
-
Gamma counter
-
Syringes and needles
Procedure:
-
Animal Dosing:
-
Administer the radiolabeled peptide-drug conjugate to the animals via the desired route (e.g., intravenous injection).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.
-
Collect blood samples and major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor if applicable).
-
-
Radioactivity Measurement:
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the pharmacokinetic profile and the tissue distribution of the conjugate over time.
-
Visualizations
The following diagrams illustrate key concepts related to the application of Ala-Lys peptides in drug delivery.
Caption: Experimental workflow for creating Ala-Lys peptide drug delivery systems.
Caption: Cellular uptake pathways for Ala-Lys peptide-drug conjugates.
References
- 1. Studies on the internalization mechanism of cationic cell-penetrating peptides. – IPMC [ipmc.cnrs.fr]
- 2. benchchem.com [benchchem.com]
- 3. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Preparing Albumin-based Nanoparticles for Multifunctional Bioimaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 7. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocytosis and cationic cell-penetrating peptides--a merger of concepts and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to design the surface of peptide-loaded nanoparticles for efficient oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. corpus.ulaval.ca [corpus.ulaval.ca]
- 18. benchchem.com [benchchem.com]
- 19. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis of Polyalanine Peptides Containing a Lysine Residue via Solid-Phase Peptide [scholarlycommons.pacific.edu]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. peptide.com [peptide.com]
- 23. digital.csic.es [digital.csic.es]
- 24. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 25. mdpi.com [mdpi.com]
- 26. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Cell-Penetrating Peptides Containing Alanine and Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo into the cytoplasm.[1] This attribute makes them promising vectors for therapeutic agents, such as small molecules, nucleic acids, and proteins, that would otherwise be membrane impermeable.[2][3] Peptides composed of alanine (B10760859) and lysine (B10760008) are of particular interest due to their simplicity, tunable amphipathicity, and cationic nature provided by the lysine residues, which is crucial for the initial interaction with the negatively charged cell membrane.[4] Alanine, a small, non-polar amino acid, can contribute to the peptide's stability and influence its helical propensity. This document provides detailed protocols for the synthesis, characterization, and cellular evaluation of cell-penetrating peptides comprised of alanine and lysine.
I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing CPPs. The most common strategy is the Fmoc/tBu approach, which involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[5][6]
Protocol 1: Solid-Phase Synthesis of (Ala)n-(Lys)m Peptides
Materials:
-
Fmoc-Ala-Wang resin or Rink Amide MBHA resin
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Fmoc-L-Lysine(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel and swell in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-8 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours.
-
To ensure complete coupling, a ninhydrin (B49086) test can be performed. A negative test (yellow beads) indicates the absence of free primary amines.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and re-centrifuge.
-
-
Drying and Storage: Dry the peptide pellet under vacuum and store at -20°C or below.
Workflow for Solid-Phase Peptide Synthesis
Purification and Characterization
Crude peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[7][8] For highly cationic peptides, ion-pairing reagents like TFA are essential, and in some cases, strong cation exchange chromatography may be beneficial as an initial purification step.[9][10] The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity is assessed by analytical RP-HPLC.
II. Cellular Uptake and Cytotoxicity Assays
Evaluating the biological activity of newly synthesized CPPs involves assessing their ability to enter cells and their potential toxicity.
Quantitative Data on Alanine/Lysine CPPs
Quantitative data for simple (Ala)n-(Lys)m peptides is not extensively available in the literature. However, studies on related peptides provide valuable insights:
-
Alanine Scanning: Systematic replacement of amino acids with alanine in a given CPP sequence can reveal the contribution of individual residues to cellular uptake. For instance, replacing positively charged residues like lysine with alanine generally leads to decreased internalization efficiency.[11]
-
Lysine-Rich Peptides: Lipopeptides containing lysine have shown varying degrees of cytotoxicity, with IC50 values ranging from 1.8 to 49.4 mg/L in HaCaT cells, depending on the length of the fatty acid chain and the number of lysine residues.[12] Non-conjugated lysine-rich peptides generally exhibit low cytotoxicity at concentrations effective for cargo delivery.[13]
| Peptide Modification | Effect on Cellular Uptake | Reference |
| Substitution of Lysine with Alanine | Generally decreases uptake | [11] |
| Increased number of Lysine residues | Generally increases uptake | [3] |
| Assay | Purpose | Typical Results | Reference |
| MTT/WST-1 Assay | Measures cell viability/metabolic activity | IC50 values | [12] |
| LDH Release Assay | Measures membrane integrity | % LDH release | [12] |
Protocol 2: Cellular Uptake Quantification by Flow Cytometry
This protocol describes the quantification of fluorescently labeled CPP uptake.
Materials:
-
Fluorescently labeled CPP (e.g., FITC- or TAMRA-labeled)
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare different concentrations of the fluorescently labeled CPP in serum-free medium.
-
Wash the cells with PBS and replace the medium with the CPP-containing medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting:
-
Remove the peptide-containing medium and wash the cells twice with PBS to remove extracellularly bound peptide.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend in PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
The mean fluorescence intensity (MFI) corresponds to the amount of internalized peptide.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
Materials:
-
Unlabeled CPPs
-
Cultured mammalian cells
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Peptide Treatment:
-
Prepare serial dilutions of the CPPs in complete culture medium.
-
Add the peptide solutions to the cells and incubate for 24-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
III. Cargo Delivery and Endosomal Escape
A key function of CPPs is the delivery of cargo into the cell. As endocytosis is a major uptake pathway, the escape of the CPP-cargo complex from endosomes is a critical step for reaching cytosolic targets.[14]
Protocol 4: Quantification of Cargo Delivery
This protocol is a general guideline for quantifying the delivery of a fluorescently labeled cargo (e.g., a protein or nucleic acid).
Procedure:
-
Complex Formation: If the cargo is non-covalently linked, incubate the CPP and fluorescently labeled cargo at various molar ratios to allow complex formation.
-
Cell Treatment: Treat cells with the CPP-cargo complexes as described in Protocol 2.
-
Quantification: Use flow cytometry or fluorescence microscopy to quantify the intracellular fluorescence of the cargo.[15]
Protocol 5: Lysosomal Membrane Permeabilization Assay
This assay assesses the ability of CPPs to disrupt lysosomal membranes, which is an indicator of endosomal escape.
Materials:
-
Acridine Orange
-
Cultured cells
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Staining: Incubate cells with Acridine Orange (a lysosomotropic dye) to label acidic compartments like lysosomes.[16]
-
CPP Treatment: Wash the cells and treat with the CPP of interest.
-
Fluorescence Monitoring: Monitor the fluorescence of Acridine Orange. In intact lysosomes, the dye aggregates and emits red fluorescence. Upon lysosomal membrane permeabilization, the dye leaks into the cytoplasm and emits green fluorescence.[16][17] An increase in the green/red fluorescence ratio indicates lysosomal disruption.
IV. Mechanism of Cellular Uptake
The primary mechanism of uptake for cationic CPPs is endocytosis. This process involves the internalization of the plasma membrane to form vesicles.
Cellular Uptake and Endocytic Pathway
The interaction of cationic CPPs with the cell surface initiates their internalization through various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[14][18] Once inside endosomes, the CPP and its cargo must escape into the cytoplasm to be effective. The exact signaling cascades triggered by simple alanine-lysine CPPs are not well-defined and are likely related to the general cellular response to membrane interaction and endocytosis rather than specific receptor-mediated signaling.[19]
Conclusion
The synthesis and evaluation of cell-penetrating peptides composed of alanine and lysine offer a promising avenue for the development of novel drug delivery systems. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize these peptides, quantify their cellular uptake and cytotoxicity, and assess their cargo delivery potential. While further research is needed to establish a definitive structure-activity relationship for simple (Ala)n-(Lys)m peptides, the methodologies presented here will enable systematic investigations to optimize their design for therapeutic applications.
References
- 1. biotage.com [biotage.com]
- 2. Approaches for evaluation of novel CPP-based cargo delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Approaches for evaluation of novel CPP-based cargo delivery systems [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. nestgrp.com [nestgrp.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. scilit.com [scilit.com]
- 12. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Endocytosis and signaling cascades: a close encounter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lysosomal Membrane Permeability Assay [bio-protocol.org]
- 17. Lysosome Membrane Permeabilization Assay [bio-protocol.org]
- 18. Endocytosis and signalling: intertwining molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alanine-Lysine Peptide Hydrogels in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant attention in tissue engineering and regenerative medicine. Their inherent biocompatibility, biodegradability, and tunable mechanical properties make them ideal candidates for mimicking the native extracellular matrix (ECM). Among these, hydrogels derived from the simple amino acids alanine (B10760859) (A) and lysine (B10760008) (K) are of particular interest. The amphiphilic nature of alanine-lysine (AK) peptides, with hydrophobic alanine residues and hydrophilic, positively charged lysine residues, drives their self-assembly in aqueous environments into nanofibrous networks that form stable hydrogels.[1] These hydrogels can provide a three-dimensional scaffold for cell culture, promoting cell adhesion, proliferation, and differentiation.[2] This document provides detailed protocols for the synthesis, characterization, and application of alanine-lysine peptide hydrogels in tissue engineering contexts.
Peptide Design and Synthesis
The properties of AK-based hydrogels are highly dependent on the peptide sequence. A common design involves alternating hydrophobic and hydrophilic residues, which promotes the formation of β-sheet structures, a key step in nanofiber self-assembly.[3] An example of such a peptide is Ac-(AKA)n-NH2 or sequences that incorporate longer stretches of alanine for increased hydrophobicity, such as (AKA3KA)2.[4]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of an exemplary alanine-lysine peptide, Ac-(AKA)3-NH2, using Fmoc chemistry.
Materials:
-
Fmoc-L-Alanine
-
Fmoc-L-Lysine(Boc)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI water
-
Diethyl ether (cold)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-Alanine (3 equivalents to the resin substitution) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Lysine, Alanine, etc.), following the desired peptide sequence.
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, cap the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the acetylated peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the purity and identity of the synthesized peptide using analytical HPLC and mass spectrometry.
Hydrogel Formation
Alanine-lysine peptide hydrogels typically self-assemble upon a change in environmental conditions, such as pH, temperature, or peptide concentration.[4]
Protocol 2: pH-Triggered Hydrogelation
Materials:
-
Lyophilized and purified AK peptide
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Sterile 0.1 M NaOH solution
Procedure:
-
Dissolve the lyophilized AK peptide in sterile deionized water to create a stock solution (e.g., 10 mg/mL).
-
For hydrogel formation, dilute the peptide stock solution with sterile PBS to the desired final concentration (e.g., 1-5 mg/mL).
-
Adjust the pH of the peptide solution to neutral (pH ~7.4) by the dropwise addition of 0.1 M NaOH. The electrostatic repulsion between the lysine residues is reduced at neutral pH, promoting self-assembly.[5]
-
Allow the solution to stand at room temperature or 37°C. Gelation can be confirmed by inverting the vial; a stable hydrogel will not flow.
Characterization of Alanine-Lysine Hydrogels
A suite of techniques is employed to characterize the structural and mechanical properties of the hydrogels.
Protocol 3: Rheological Characterization
Rheology is used to quantify the viscoelastic properties of the hydrogels, providing insights into their mechanical stiffness.[6]
Materials and Equipment:
-
Rheometer with parallel plate geometry
-
AK hydrogel sample
Procedure:
-
Sample Loading: Carefully place the hydrogel sample onto the bottom plate of the rheometer. Lower the upper plate to a defined gap (e.g., 500 µm).
-
Strain Sweep: Perform a strain sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[7]
-
Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s at a constant strain) to assess the hydrogel's stability. For a true gel, G' should be greater than G'' and relatively independent of frequency.[7]
-
Time Sweep: Monitor G' and G'' over time at a constant strain and frequency to observe the kinetics of gelation.
Data Presentation: Mechanical Properties of AK-based Hydrogels
| Peptide Sequence | Crosslinking Method | Storage Modulus (G') | Loss Modulus (G'') | Elastic Modulus (E) | Citation |
| (AKA3KA)2 | Michael-type addition with F127 | - | - | ~17 kPa | [4] |
| Lysine-based | Self-assembly | Varies with concentration | Varies with concentration | 8 to >30 kPa | [1][8] |
| FEFKFEFK (Lysine-flanked) | Self-assembly | Lower than non-lysine flanked | - | - | [9] |
Application in Tissue Engineering: 3D Cell Culture
AK hydrogels can serve as scaffolds for 3D cell culture, providing a more physiologically relevant environment compared to traditional 2D culture.
Protocol 4: Cell Encapsulation and Viability Assay
Materials:
-
Sterile AK peptide solution (before gelation)
-
Cell suspension in culture medium (e.g., fibroblasts, mesenchymal stem cells)
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (Calcein AM and Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Encapsulation:
-
Gently mix the cell suspension with the pre-gelled AK peptide solution at a desired cell density (e.g., 1 x 10^6 cells/mL).
-
Induce gelation as described in Protocol 2.
-
After gelation, add cell culture medium to the hydrogel construct.
-
-
Cell Viability Assessment (LIVE/DEAD™ Assay):
-
After the desired culture period (e.g., 24, 48, 72 hours), remove the culture medium.
-
Wash the hydrogel construct with PBS.
-
Prepare the LIVE/DEAD™ staining solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Incubate the hydrogel with the staining solution for 30-45 minutes at 37°C.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
-
Data Presentation: Cell Viability in Peptide Hydrogels
| Hydrogel Type | Cell Type | Assay | Viability (%) | Citation |
| Collagen-coated CH | Fibroblasts | LIVE/DEAD | >97% | [5] |
| Porcine-derived decellularized skin matrix | Fibroblasts | Neutral Red Uptake | No significant cytotoxicity at 3-25% concentration | [10] |
| Poly(L-lysine) containing OPF | Mesenchymal Stem Cells | LIVE/DEAD | Data available in source | [11] |
Signaling Pathways and Experimental Workflows
The interaction of cells with the hydrogel scaffold, particularly its mechanical properties, can influence cell behavior through mechanotransduction signaling pathways. Integrin-mediated signaling is a key pathway in this process.
Integrin-Mediated Cell Adhesion and Signaling
Caption: Integrin signaling pathway in response to AK hydrogel adhesion.
Experimental Workflow for Hydrogel Creation and Analysis
Caption: Workflow for creating and evaluating AK peptide hydrogels.
Conclusion
Alanine-lysine peptide hydrogels represent a versatile and promising platform for tissue engineering applications. The protocols and data presented here provide a foundation for researchers to design, fabricate, and characterize these biomaterials for their specific research needs. The ability to tune the biochemical and mechanical properties of AK hydrogels by altering the peptide sequence and concentration allows for the creation of tailored microenvironments that can direct cell fate and promote tissue regeneration. Further research into the specific interactions between different cell types and AK hydrogels will continue to advance their application in regenerative medicine and drug development.
References
- 1. Bioactive hydrogels based on lysine dendrigrafts as crosslinkers: tailoring elastic properties to influence hMSC osteogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotechrep.ir [biotechrep.ir]
- 4. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rheological properties of peptide-based hydrogels for biomedical and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Sheet-Edge Interactions in β-sheet Self-Assembling Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A modified hydrogel production protocol to decrease cellular content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Data describing the swelling behavior and cytocompatibility of biodegradable polyelectrolyte hydrogels incorporating poly(L-lysine) for applications in cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Unnatural Alanine/Lysine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the site-specific incorporation of unnatural amino acid (UAA) analogs of alanine (B10760859) and lysine (B10760008) into proteins. These methods are invaluable tools for basic research, therapeutic protein development, and drug discovery, enabling the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins of interest.
Introduction to Unnatural Amino Acid Incorporation
The ability to expand the genetic code beyond the canonical 20 amino acids allows for the precise engineering of proteins with novel properties. By introducing UAAs, researchers can install bio-orthogonal handles for specific labeling, photo-crosslinkers to trap protein-protein interactions, or mimics of post-translational modifications to study their effects on protein function. The primary methods for achieving this are through the suppression of nonsense codons (e.g., the amber stop codon, UAG) in living cells or by leveraging the open nature of cell-free protein synthesis systems.[1][2]
This document will focus on the incorporation of unnatural analogs of alanine and lysine, providing quantitative data on incorporation efficiencies and detailed protocols for the most common methodologies.
Featured Unnatural Alanine and Lysine Analogs
A variety of unnatural alanine and lysine analogs have been successfully incorporated into proteins, each offering unique functionalities. Below is a selection of commonly used analogs and their primary applications.
| Unnatural Amino Acid | Structure | Key Applications |
| p-Acetyl-L-phenylalanine (pAcF) | Chemical structure of p-Acetyl-L-phenylalanine | Introduction of a ketone bio-orthogonal handle for specific chemical ligation.[3][4] |
| Photo-leucine & Photo-methionine | Chemical structures of photo-leucine and photo-methionine | Photo-crosslinking to identify protein-protein interactions.[5] |
| Nε-acetyl-L-lysine (AcK) | Chemical structure of Nε-acetyl-L-lysine | Studying the effects of lysine acetylation, a key post-translational modification.[6][7][8] |
| Nε-propargyl-L-lysine (PrK) | Chemical structure of Nε-propargyl-L-lysine | Introduction of an alkyne handle for "click" chemistry.[9] |
| Nε-p-azidobenzyloxycarbonyl lysine (PABK) | Chemical structure of Nε-p-azidobenzyloxycarbonyl lysine | Site-specific labeling of proteins in live cells.[9] |
Quantitative Data on UAA Incorporation
The efficiency of UAA incorporation can vary depending on the specific UAA, the expression system, the orthogonal aminoacyl-tRNA synthetase/tRNA pair used, and the position of the UAA within the protein. The following tables summarize reported incorporation efficiencies and protein yields for selected UAAs and methods.
Table 1: Incorporation Efficiency of p-Acetyl-L-phenylalanine (pAcF)
| Expression System | Protein | Incorporation Site | Relative Yield (%) | Reference |
| Cell-Free | GFP | Y39TAG | ~85% | [10] |
| E. coli | Various | - | High yields reported | [4][11] |
Table 2: Incorporation Efficiency of Nε-acetyl-L-lysine (AcK)
| Expression System | Protein | Notes | Reference |
| E. coli | Recombinant proteins | Use of a cobB knockout strain improves efficiency by preventing deacetylation. | [6] |
| E. coli & Mammalian Cells | Target proteins | In-cell synthesis of AcK can enhance incorporation. | [7][8] |
Table 3: Protein Yields in Cell-Free Protein Synthesis (CFPS) with UAAs
| UAA | Protein | Yield | Reference |
| p-propargyloxyphenylalanine (pPaF) | sfGFP | - | [12][13] |
| p-Iodophenylalanine (pIPhe) & pAcF | GFP | >500 µg/mL | [10] |
| Various | Target proteins | Typically around 1 mg/mL | [14] |
Experimental Workflows and Signaling Pathways
Amber Suppression Workflow
The most common method for site-specific UAA incorporation in living cells is amber suppression. This process involves hijacking the UAG stop codon to encode for a UAA.
Caption: Workflow for amber stop codon suppression to incorporate a UAA into a protein.
Cell-Free Protein Synthesis (CFPS) Workflow
CFPS systems offer an open environment that is amenable to the addition of custom components, making them ideal for UAA incorporation without the constraints of a cell wall or toxicity concerns.[12][13][14]
Caption: General workflow for cell-free protein synthesis incorporating a UAA.
Detailed Experimental Protocols
Protocol 1: Site-Specific UAA Incorporation in E. coli via Amber Suppression
This protocol is adapted from established methods for amber suppression in E. coli.[15][16][17]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber codon (TAG) at the desired position.
-
pEVOL plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA genes.
-
Unnatural amino acid (UAA).
-
LB medium and appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Arabinose (if using an arabinose-inducible promoter for the aaRS/tRNA).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium with antibiotics with the overnight starter culture to an OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
UAA Addition: Add the UAA to a final concentration of 1-10 mM.
-
Induction:
-
If using a pEVOL plasmid with an arabinose-inducible promoter, add arabinose to a final concentration of 0.2% (w/v) and incubate for 15 minutes.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and proceed with your standard protein purification protocol.
Protocol 2: Site-Specific UAA Incorporation in Mammalian Cells
This protocol provides a general guideline for UAA incorporation in mammalian cells using transient transfection.[18][19]
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO).
-
Expression plasmid for the target protein with an in-frame amber codon (TAG).
-
Expression plasmid for the orthogonal aaRS/tRNA pair.
-
Transfection reagent (e.g., Lipofectamine, FuGENE).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Unnatural amino acid.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a multi-well plate or flask to be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the target protein plasmid and the aaRS/tRNA plasmid in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the two solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
UAA Addition: Immediately after adding the transfection complexes, add the UAA to the cell culture medium to a final concentration of 0.5-2 mM.
-
Expression: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Harvesting and Lysis:
-
For secreted proteins, collect the culture medium.
-
For intracellular proteins, wash the cells with PBS, and then lyse the cells using an appropriate lysis buffer.
-
-
Analysis and Purification: Analyze the protein expression by Western blot or other methods. Proceed with protein purification if required.
Protocol 3: Cell-Free Protein Synthesis (CFPS) with UAAs
This protocol is a general guide for performing CFPS with UAAs using a commercially available or lab-prepared E. coli S30 extract.[12][13][14][20]
Materials:
-
E. coli S30 extract-based CFPS kit or prepared S30 extract.
-
Linear or plasmid DNA template for the target protein with an in-frame amber codon.
-
Purified orthogonal aaRS and in vitro transcribed orthogonal tRNA(CUA).
-
Unnatural amino acid.
-
Amino acid mixture (containing all 20 canonical amino acids).
-
Energy solution (e.g., ATP, GTP, creatine (B1669601) phosphate, creatine kinase).
-
Reaction buffer.
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube:
-
S30 extract
-
Reaction buffer
-
Amino acid mixture
-
Energy solution
-
DNA template (final concentration ~5-10 nM for plasmid, ~20-40 nM for linear)
-
Orthogonal aaRS (final concentration ~5-10 µM)
-
Orthogonal tRNA(CUA) (final concentration ~20-50 µM)
-
Unnatural amino acid (final concentration 1-2 mM)
-
Nuclease-free water to the final reaction volume.
-
-
Incubation: Mix the reaction gently and incubate at 30-37°C for 2-8 hours. For higher yields, a dialysis-based or continuous-exchange system can be used.
-
Analysis: Analyze the protein expression by SDS-PAGE, Western blot, or by functional assays if the protein has a measurable activity.
-
Purification: If needed, the expressed protein can be purified directly from the CFPS reaction mixture using affinity tags or other standard chromatography methods.
Applications in Drug Discovery and Development
The incorporation of unnatural amino acids has numerous applications in the pharmaceutical industry:
-
Antibody-Drug Conjugates (ADCs): UAAs with bio-orthogonal handles allow for the site-specific conjugation of cytotoxic drugs to antibodies, resulting in more homogeneous and potent ADCs.
-
Probing Protein-Protein Interactions: Photo-crosslinking UAAs can be used to identify the binding partners of a target protein, which is crucial for understanding disease mechanisms and identifying new drug targets.[5][21][22][23]
-
Enzyme Engineering: Incorporating UAAs can alter the catalytic activity or substrate specificity of enzymes, leading to the development of novel biocatalysts for drug synthesis.[2]
-
Peptide and Protein Therapeutics: UAAs can be used to enhance the stability, pharmacokinetics, and efficacy of peptide and protein drugs.
-
Fluorescent Labeling for Imaging: UAAs provide a means for site-specific labeling of proteins with fluorescent dyes for cellular imaging and high-throughput screening assays.[24][25]
By providing precise control over protein structure and function, the methods described in these application notes are powerful tools for advancing both fundamental biological understanding and the development of next-generation therapeutics.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To increase the incorporation efficiency of genetically encoding Nε-acetyllysine in recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient incorporation of unnatural amino acids into proteins in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 18. Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [vivo.weill.cornell.edu]
- 19. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Alanine-Lysine Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of alanine-lysine (Ala-Lys) peptides, offering detailed methodologies and protocols for obtaining high-quality crystals suitable for structural analysis and further applications in drug development.
Introduction to Peptide Crystallization
Crystallization is a critical technique for the structural elucidation of peptides, providing insights into their three-dimensional conformation, which is essential for understanding their biological function and for structure-based drug design.[1][2] The process involves the controlled precipitation of a peptide from a solution to form a well-ordered crystalline solid.[3] The success of peptide crystallization is influenced by several factors, including peptide purity, concentration, pH, temperature, and the choice of precipitating agents.[4][5]
For alanine-lysine (Ala-Lys) peptides, the presence of a nonpolar alanine (B10760859) residue and a positively charged lysine (B10760008) residue presents a unique crystallization challenge that requires careful optimization of these parameters.
Key Considerations for Ala-Lys Peptide Crystallization
Peptide Purity: A high degree of peptide purity (ideally >95%) is crucial for successful crystallization, as impurities can inhibit crystal nucleation and growth.[2]
Peptide Concentration: The concentration of the Ala-Lys peptide solution is a critical factor. It is recommended to perform pre-crystallization tests to determine the optimal concentration range, which is typically between 5 and 20 mg/mL for many peptides.[6]
pH and Buffers: The pH of the crystallization solution significantly affects the charge state of the Ala-Lys peptide, particularly the lysine residue's side chain, thereby influencing its solubility and intermolecular interactions. Screening a range of pH values is essential.
Temperature: Temperature control is vital as it affects the solubility of the peptide and the kinetics of crystal growth.[1] Crystallization trials should be set up at different, stable temperatures.
Precipitating Agents: These are reagents that reduce the solubility of the peptide, inducing supersaturation and subsequent crystallization. Common precipitants for peptides include salts, polymers (like polyethylene (B3416737) glycol), and organic solvents.[5]
Crystallization Techniques
The two most common and effective techniques for peptide crystallization are vapor diffusion and microbatch crystallization.
Vapor Diffusion
In this technique, a drop containing the peptide solution mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of a more concentrated precipitant solution.[7] Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant in the drop, leading to crystallization.[3][8] This can be performed in either a hanging drop or sitting drop format.
Microbatch Crystallization
The microbatch method involves mixing the peptide solution directly with the precipitant solution at their final concentrations.[9] The crystallization drop is then sealed, often under a layer of oil, to prevent evaporation.[9] This technique is particularly useful for screening a large number of conditions with small amounts of peptide.
Data Presentation: Screening Conditions
Systematic screening of various conditions is the first step to identify initial crystallization "hits". The following tables provide examples of initial screening conditions for Ala-Lys peptides based on common crystallization reagents for similar dipeptides.
Table 1: Initial Vapor Diffusion Screening Conditions for Ala-Lys Peptides
| Condition ID | Precipitant | Buffer (0.1 M) | Additive |
| AK-S01 | 1.6 M Ammonium Sulfate | Sodium Acetate pH 4.5 | - |
| AK-S02 | 20% w/v PEG 3350 | HEPES pH 7.0 | 0.2 M NaCl |
| AK-S03 | 1.0 M Sodium Citrate | Tris-HCl pH 8.5 | - |
| AK-S04 | 30% v/v 2-Propanol | Sodium Cacodylate pH 6.5 | 0.1 M MgCl₂ |
| AK-S05 | 2.0 M Sodium Chloride | Imidazole pH 6.0 | - |
| AK-S06 | 25% w/v PEG 1500 | MES pH 6.0 | 0.1 M CaCl₂ |
| AK-S07 | 1.5 M Lithium Sulfate | Bicine pH 9.0 | - |
| AK-S08 | 0.8 M Potassium Sodium Tartrate | - | - |
Table 2: Optimization Grid for a Promising Condition (e.g., AK-S02)
This table illustrates a finer grid screen to optimize a promising initial hit, varying the precipitant concentration and pH.
| Precipitant (PEG 3350) | pH 6.5 | pH 7.0 | pH 7.5 |
| 18% w/v | Condition 1 | Condition 4 | Condition 7 |
| 20% w/v | Condition 2 | Condition 5 | Condition 8 |
| 22% w/v | Condition 3 | Condition 6 | Condition 9 |
Experimental Protocols
The following are detailed protocols for setting up crystallization trials for Ala-Lys peptides.
Protocol 1: Hanging Drop Vapor Diffusion
Materials:
-
Purified Ala-Lys peptide solution (5-20 mg/mL in a low concentration buffer, e.g., 10 mM Tris-HCl pH 7.5)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Crystallization screening solutions (from Table 1)
-
Pipettes and tips
-
High-vacuum grease
Procedure:
-
Apply a thin, continuous ring of high-vacuum grease around the top of each well of the 24-well plate.[7]
-
Pipette 500 µL of the reservoir solution (precipitant) into each well.
-
On a clean, siliconized cover slip, pipette 1 µL of the Ala-Lys peptide solution.
-
Add 1 µL of the corresponding reservoir solution to the peptide drop. Avoid introducing bubbles.
-
Carefully invert the cover slip and place it over the well, ensuring a good seal with the vacuum grease.[7]
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Monitor the drops for crystal growth regularly over several days to weeks using a microscope.
Protocol 2: Sitting Drop Vapor Diffusion
Materials:
-
Purified Ala-Lys peptide solution (5-20 mg/mL)
-
96-well sitting drop crystallization plates
-
Crystallization screening solutions
-
Pipettes and tips
-
Adhesive sealing film
Procedure:
-
Pipette 80 µL of the reservoir solution into the reservoir of each well in the 96-well plate.
-
Pipette 100 nL of the Ala-Lys peptide solution into the sitting drop post.
-
Pipette 100 nL of the corresponding reservoir solution into the peptide drop.
-
Carefully seal the plate with an adhesive film to ensure an airtight environment.
-
Incubate and monitor as described for the hanging drop method.
Protocol 3: Microbatch-Under-Oil Crystallization
Materials:
-
Purified Ala-Lys peptide solution (5-20 mg/mL)
-
96-well microbatch plates
-
Crystallization screening solutions
-
Paraffin (B1166041) oil or a 1:1 mixture of paraffin and silicone oil
-
Pipettes and tips
Procedure:
-
Dispense a small volume (e.g., 5 µL) of oil into each well of the microbatch plate.
-
Under the oil, dispense 1 µL of the Ala-Lys peptide solution.
-
Dispense 1 µL of the crystallization screen solution directly into the peptide drop.
-
The drop will remain at the bottom of the well, covered by the oil layer.
-
Seal the plate and incubate at a constant temperature.
-
Monitor the drops for crystal formation.
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described crystallization techniques.
Conclusion
The crystallization of alanine-lysine peptides, while challenging, can be systematically approached through careful consideration of key parameters and the application of established techniques like vapor diffusion and microbatch screening. These application notes and protocols provide a solid foundation for researchers to design and execute crystallization experiments, ultimately leading to a deeper understanding of Ala-Lys peptide structure and function. Successful crystallization will pave the way for detailed structural analysis, aiding in the development of novel peptide-based therapeutics.
References
- 1. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 4. cambrex.com [cambrex.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Ala-Lys Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of solid-phase synthesis of peptides containing Alanine (Ala) and Lysine (B10760008) (Lys).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the solid-phase synthesis of Ala-Lys peptides?
A1: Low yields in the synthesis of Ala-Lys containing peptides often stem from two primary issues: incomplete Fmoc deprotection and peptide aggregation. Incomplete removal of the Fmoc protecting group leads to truncated sequences, while aggregation of peptide chains on the resin can hinder reaction kinetics, resulting in deletion sequences.[1][2] Other contributing factors can include inefficient coupling reactions, side reactions involving the lysine side chain, and problems during the final cleavage and work-up.[3]
Q2: Which protecting group is recommended for the lysine side chain in Fmoc-based SPPS?
A2: For standard Fmoc-based solid-phase peptide synthesis, Fmoc-Lys(Boc)-OH is the most widely used and recommended derivative.[4] The tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of lysine is stable under the basic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5][6] This orthogonality is crucial for preventing unwanted side reactions at the lysine side chain during peptide elongation.[5]
Q3: Can the guanidinium (B1211019) group of coupling reagents like HBTU or HATU react with the lysine side chain?
A3: While the primary concern with uronium/aminium-based coupling reagents like HBTU and HATU is the guanidinylation of the N-terminal α-amino group, the ε-amino group of a deprotected lysine side chain could also be susceptible if it is not properly protected.[7] Using Fmoc-Lys(Boc)-OH ensures the side chain amine is protected throughout the synthesis, thus preventing this side reaction.
Q4: How can I monitor the progress of my Ala-Lys peptide synthesis?
A4: Regular monitoring of coupling and deprotection steps is critical for a successful synthesis.
-
Kaiser Test: This colorimetric test is used to detect the presence of free primary amines. A positive result (blue color) after the deprotection step indicates successful Fmoc removal, while a negative result (yellow or colorless) after the coupling step suggests a complete reaction.[8][9]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate from the deprotection step at approximately 301 nm.[6][10] This allows for a quantitative assessment of deprotection efficiency.
Troubleshooting Guides
Issue 1: Low Yield Due to Incomplete Fmoc Deprotection
Symptom:
-
Presence of deletion sequences (mass corresponding to the target peptide minus one or more amino acids) in the final mass spectrometry analysis.
-
Weak or negative Kaiser test after the deprotection step.
Troubleshooting Workflow:
Issue 2: Low Yield Due to Peptide Aggregation
Symptom:
-
Poor resin swelling.
-
Slow or incomplete coupling reactions (positive Kaiser test after coupling).
-
Physical clumping of the resin.
-
Significantly reduced final peptide yield.[11]
Troubleshooting Workflow:
References
- 1. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
troubleshooting aggregation of alanine-rich peptides
Welcome to the Technical Support Center for Alanine-Rich Peptide Aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the aggregation of alanine-rich peptides.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: My lyophilized alanine-rich peptide won't dissolve in aqueous buffer.
Potential Cause: Alanine-rich peptides are inherently hydrophobic due to the high proportion of non-polar alanine (B10760859) residues.[1][2] This hydrophobicity leads to poor solubility in aqueous solutions, especially at neutral pH.[1] Direct dissolution in buffers like PBS can be challenging.[1]
Solution:
-
Use an Organic Solvent for Stock Solution: First, dissolve the peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution. Recommended solvents are listed in Table 1 below. It's advisable to test the solubility of a small aliquot of the peptide in the chosen solvent first.
-
Slow Dilution: Gently vortex the organic stock solution while adding your aqueous buffer drop-by-drop.[3] This gradual dilution helps prevent localized high concentrations of the peptide, which can cause it to precipitate.[3] Do not add the peptide solution to the buffer.[3]
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI) where the net charge is zero.[1][2] Adjusting the pH of the buffer to be at least one pH unit away from the pI can increase solubility.[4] For peptides with a high proportion of acidic residues, a basic buffer may be suitable, while peptides with many basic residues may dissolve better in an acidic solution.[5]
-
Sonication: If the peptide is still not dissolving, sonication can help break up aggregates and improve dissolution.[5]
Issue 2: My peptide dissolves initially but precipitates out of solution upon storage, even at 4°C.
Potential Cause: Even when initially solubilized, hydrophobic interactions can drive the self-association and aggregation of alanine-rich peptides over time, leading to precipitation.[3] The presence of pre-existing small aggregates or "seeds" in the stock solution can accelerate this process.[3]
Solution:
-
Pre-Assay Filtration/Centrifugation: Before use, centrifuge the peptide stock solution at a high speed (e.g., 10,000 x g for 5 minutes) to pellet any pre-formed aggregates and use the supernatant.[3] Alternatively, filtering the solution through a 0.22 µm filter can remove small aggregates.
-
Use of Additives: Certain additives can help maintain peptide solubility and prevent aggregation. These are summarized in Table 2.
-
Storage Conditions: For long-term storage, it is best to store peptides in their lyophilized form at -20°C in a tightly sealed container with a desiccant.[3] If a stock solution must be stored, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize aggregation. Avoid repeated freeze-thaw cycles.
Issue 3: I'm observing inconsistent or irreproducible results in my aggregation-sensitive assays.
Potential Cause: The kinetics of peptide aggregation can be highly sensitive to minor variations in experimental conditions. The presence of "seeds" or pre-formed aggregates in the stock solution is a common cause of variability.[3]
Solution:
-
Consistent Peptide Handling: Ensure a consistent and standardized protocol for peptide solubilization and handling for all experiments.
-
Purification of Monomeric Species: For highly sensitive applications, purify the peptide stock solution using Size Exclusion Chromatography (SEC-HPLC) immediately before the experiment to isolate the monomeric form of the peptide.[3]
-
Control Experiments: Always include appropriate controls in your assays.[3] This should include a negative control (buffer alone) and, if possible, a positive control (a known aggregating peptide).[3]
-
Monitor Aggregation State: Use biophysical techniques to monitor the aggregation state of your peptide before and during the experiment. Common methods are detailed in the Experimental Protocols section.
Data Presentation
Table 1: Recommended Solvents for Initial Solubilization of Hydrophobic Peptides
| Solvent | Use Case | Cautions |
| Dimethyl sulfoxide (B87167) (DMSO) | General-purpose solvent for highly hydrophobic peptides. | Can be difficult to remove and may interfere with some biological assays.[6] |
| N-methyl-2-pyrrolidone (NMP) | An alternative to DMF, particularly for peptides with high hydrophobicity.[7] | |
| Trifluoroacetic acid (TFA) | For peptides that are difficult to dissolve in other organic solvents. | It is a strong acid and should be used in small amounts and then neutralized. |
| Acetonitrile (ACN) | Often used in reverse-phase HPLC, can be a good solvent for some peptides. | |
| Dimethylformamide (DMF) | A common solvent used in peptide synthesis. | Can decompose to dimethylamine.[7] |
Table 2: Additives to Prevent Peptide Aggregation
| Additive Class | Examples | Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-100 mM | Arginine's guanidinium (B1211019) group can interact with aromatic residues, increasing solubility.[4] |
| Osmolytes | Glycerol, Sucrose, Trehalose | 2-20% (v/v) | Stabilize the native state of the peptide and prevent aggregation from the denatured state.[8] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.05 - 0.1% (v/v) | Coat hydrophobic regions of the peptide, preventing self-association.[8][9] |
| Reducing Agents | DTT, TCEP | 1-5 mM | For peptides containing cysteine residues, to prevent disulfide bond-mediated aggregation.[8][9] |
| Chaotropic Salts | Guanidinium chloride, Urea | Low concentrations | Can disrupt hydrogen bonding that contributes to aggregation.[10] |
| PEGylation | Covalent attachment of PEG | - | Increases the hydrodynamic radius and can shield hydrophobic regions, slowing β-sheet formation.[11][12] |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This assay is widely used to detect the formation of amyloid-like fibrils rich in β-sheet structures.[13]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water and store it at 4°C in the dark.
-
Prepare a 20 µM working solution of ThT in your assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Filter the working solution through a 0.22 µm filter before use.[3]
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your peptide solution to the desired final concentration.
-
Add the ThT working solution to each well.
-
Include controls: buffer with ThT only (background) and a known aggregating peptide with ThT (positive control).
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from the values of the peptide-containing wells.
-
Plot fluorescence intensity versus time to observe the aggregation kinetics, which often follows a sigmoidal curve.[14]
-
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
DLS measures the size distribution of particles in a solution and can be used to monitor the formation of larger aggregates over time.[3]
Methodology:
-
Sample Preparation:
-
Prepare your peptide solution in a suitable buffer, ensuring it is free of dust and other contaminants by filtering through a 0.22 µm filter.
-
-
Measurement:
-
Place the sample in a disposable cuvette.
-
Set the desired temperature for the measurement.
-
Acquire data over time to monitor changes in the size distribution of the peptide solution.
-
-
Data Analysis:
-
The instrument's software will provide the size distribution of particles in the solution. An increase in the average particle size or the appearance of larger species indicates aggregation.[15]
-
Size Exclusion Chromatography (SEC-HPLC) for Quantifying Monomers and Aggregates
SEC-HPLC separates molecules based on their size and can be used to quantify the relative amounts of monomeric peptide versus different aggregated species.[3]
Methodology:
-
System Setup:
-
Equilibrate an appropriate SEC column with your mobile phase (aqueous buffer).
-
-
Sample Injection:
-
Inject a known concentration of your peptide solution onto the column.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using UV absorbance (typically at 214 nm for the peptide bond or 280 nm if aromatic residues are present).
-
Larger aggregates will elute first, followed by smaller aggregates and then the monomeric peptide.
-
The area under each peak can be used to quantify the percentage of each species.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and analyzing alanine-rich peptides.
Caption: Troubleshooting logic for addressing peptide aggregation issues.
Frequently Asked Questions (FAQs)
Q1: Why are alanine-rich peptides so prone to aggregation?
A1: Alanine is a hydrophobic amino acid.[2] Peptides with a high content of alanine and other hydrophobic residues tend to self-associate to minimize their exposure to the aqueous environment, a process driven by hydrophobic interactions.[2][3] This can lead to the formation of secondary structures like β-sheets, which are common in aggregated peptides.
Q2: What is the best way to store my lyophilized alanine-rich peptide?
A2: For maximum stability, lyophilized peptides should be stored at -20°C in a tightly sealed container with a desiccant to protect them from moisture.[3] Peptides are often hygroscopic, and moisture can significantly reduce their long-term stability.[3] Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[3]
Q3: Can I use detergents to prevent the aggregation of my peptide?
A3: Yes, low concentrations of non-denaturing detergents can be effective in solubilizing hydrophobic peptides and preventing aggregation.[3][8] The detergent molecules can coat the hydrophobic regions of the peptide, preventing self-association.[3] However, it is crucial to ensure that the chosen detergent is compatible with your downstream experiments, as some detergents can interfere with certain assays or mass spectrometry analysis.[3]
Q4: How does pH affect the aggregation of my alanine-rich peptide?
A4: The pH of the solution significantly influences peptide solubility and aggregation.[5] Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[2] Adjusting the pH away from the pI increases the net charge on the peptide, leading to greater electrostatic repulsion between peptide molecules, which can reduce aggregation.[14]
Q5: Can sonication damage my peptide?
A5: While sonication is a useful technique for dissolving peptides, prolonged or high-intensity sonication can potentially lead to peptide degradation. It is recommended to use short bursts of sonication and to keep the sample on ice to minimize any potential damage.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational and Aggregation Properties of a PEGylated Alanine-rich Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational and aggregation properties of a PEGylated alanine-rich polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Resin Cleavage for Alanine-Lysine Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resin cleavage of alanine-lysine (Ala-Lys) and other lysine-containing peptides. Our goal is to help you maximize your peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing lysine (B10760008)?
A1: The primary challenge with lysine-containing peptides is the nucleophilic nature of its side-chain ε-amino group. During TFA cleavage, reactive carbocations are generated from the resin linker and side-chain protecting groups (e.g., Boc on lysine). These carbocations can re-attach to nucleophilic residues, leading to side products. The basicity of the free lysine side-chain can also sometimes complicate peptide precipitation and purification.
Q2: Which protecting group is recommended for the lysine side chain during Fmoc-SPPS, and is it stable during TFA cleavage?
A2: The most common protecting group for the lysine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Lys(Boc)-OH). The Boc group is acid-labile and is designed to be removed simultaneously with the peptide's cleavage from acid-sensitive resins like Wang or Rink Amide resins using a strong acid like trifluoroacetic acid (TFA).[1] For orthogonal strategies where the lysine side chain needs to be modified on-resin, a protecting group like trifluoroacetyl (Tfa) can be used, which is stable to TFA but labile to basic conditions.[1][2]
Q3: What are scavengers and why are they crucial for cleaving Ala-Lys peptides?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during deprotection.[3] For an Ala-Lys peptide, the primary concern is the tert-butyl cation generated from the Lys(Boc) side chain. Without effective scavengers, this cation can lead to side reactions. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. Water is also a common scavenger.
Q4: Can trifluoroacetic acid (TFA) modify the lysine side chain?
A4: Yes, under certain conditions, a side reaction known as trifluoroacetylation can occur. This is the transfer of a trifluoroacetyl group to free amino groups, such as the ε-amino group of an unprotected lysine.[1] This can happen if TFA is used repeatedly for deprotection steps, leading to the formation of trifluoroacetylating species.[1] However, when using Lys(Boc) and a standard final cleavage protocol, this is less of a concern.
Q5: My basic Ala-Lys peptide won't precipitate in cold ether. What should I do?
A5: Poor precipitation of basic peptides in ether is a common issue. Here are a few troubleshooting steps:
-
Concentrate the TFA: Before adding to ether, concentrate the TFA filtrate containing your peptide to a smaller volume (e.g., an oily residue) using a stream of nitrogen or rotary evaporation.[4]
-
Ensure Ether is Ice-Cold: Use diethyl ether that has been thoroughly chilled, for example, in a dry ice/acetone bath.
-
Increase Ether Volume: Use a larger volume of cold ether, typically 10-fold or more relative to the TFA solution.
-
Incubate at Low Temperature: After adding the peptide solution to the cold ether, store the mixture at -20°C or on dry ice for at least 30 minutes to maximize precipitation.[3]
-
Alternative Solvents: If diethyl ether is ineffective, methyl tert-butyl ether (MTBE) can be a good alternative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cleavage of your Ala-Lys peptide.
Issue 1: Low Peptide Yield After Cleavage
Question: I've performed the cleavage, but my final peptide yield is much lower than expected. What are the possible causes and solutions?
Answer: Low peptide yield can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Peptide Yield
Caption: A logical workflow for troubleshooting low peptide yield.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Question: My HPLC chromatogram and mass spectrum show peaks that do not correspond to my Ala-Lys peptide. What are these impurities?
Answer: Unexpected peaks usually indicate side reactions during synthesis or cleavage. For an Ala-Lys peptide, common issues include:
-
Incomplete Deprotection: A peak with a mass of +100 Da compared to the expected mass suggests that the Boc group on the lysine side chain was not fully removed.
-
Solution: Increase the cleavage time or ensure the TFA in your cocktail is not degraded. For peptides with multiple protecting groups, a longer cleavage time (e.g., 2-4 hours) may be necessary.[5]
-
-
Trifluoroacetylation: A peak with a mass of +96 Da can indicate trifluoroacetylation of the lysine ε-amino group.[1]
-
Solution: This is more common in Boc-SPPS. For Fmoc-SPPS, ensure that your TFA is high purity and used only for the final cleavage step.
-
-
Deletion Sequences: A peak with a mass corresponding to the peptide missing one of the amino acids (e.g., just alanine (B10760859) or just lysine) indicates incomplete coupling during synthesis.
-
Solution: Review your synthesis protocol. Use a test like the Kaiser test to monitor coupling completion after each step.[6]
-
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides
| Reagent Cocktail | Composition (v/v/v) | Target Peptides and Remarks |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Suitable for most peptides without sensitive residues, including Ala-Lys. TIS is an effective scavenger for the Boc group.[7] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" cocktail where TIS replaces thiol-based scavengers. Useful for peptides with trityl-based protecting groups.[5] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | A robust, universal cocktail for peptides with multiple sensitive residues like Cys, Met, and Trp.[5] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol
Table 2: Stability of Common Lysine Side-Chain Protecting Groups
| Protecting Group | Common Abbreviation | Stability to 20% Piperidine/DMF | Lability to TFA-based Cleavage |
| tert-Butoxycarbonyl | Boc | Stable | Labile |
| Trifluoroacetyl | Tfa | Labile (slower than Fmoc) | Stable [1] |
| Benzyloxycarbonyl | Z or Cbz | Stable | Labile to strong acids (e.g., HF), but relatively stable to TFA |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Ala-Lys Peptide from Wang Resin
This protocol is suitable for the cleavage of an Ala-Lys dipeptide synthesized on an acid-labile resin such as Wang resin, with the lysine side chain protected by a Boc group.
Materials:
-
Dried Ala-Lys-Wang resin
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold (-20°C) diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas line (optional)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. It is crucial the resin is dry to prevent side reactions.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin twice with a small amount of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.
-
-
Peptide Precipitation:
-
In a centrifuge tube, add 10 volumes of cold diethyl ether or MTBE.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
-
Drying:
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The final product should be a white powder.
-
Workflow for Peptide Cleavage and Precipitation
Caption: A standard workflow for peptide cleavage from resin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Lysine Residue at the C-Terminus of MHC Class I Ligands Correlates with Low C-Terminal Proteasomal Cleavage Probability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
reducing side reactions during lysine Fmoc deprotection
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with side reactions during the Fmoc deprotection of lysine (B10760008) residues in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I am observing a significant impurity with a mass corresponding to my target peptide plus an additional peptide chain. What is the likely cause and how can I prevent it?
A: This issue is commonly due to the formation of a branched peptide. The primary cause is the unintended deprotection of the lysine side-chain's ε-amino group, which then becomes a site for the elongation of a new peptide chain.
-
Cause: While the tert-Butoxycarbonyl (Boc) protecting group on the standard Fmoc-Lys(Boc)-OH is generally stable to the mild basic conditions of piperidine (B6355638) used for Nα-Fmoc removal, prolonged exposure, elevated temperatures, or impurities in the piperidine solution can lead to its partial cleavage.[1][2] The newly freed ε-amino group can then react in subsequent coupling steps.
-
Solution:
-
Verify Reagents: Ensure the use of high-purity piperidine and DMF.
-
Optimize Deprotection Time: Strictly adhere to recommended deprotection times. Typically, a 1-3 minute pre-wash followed by a 5-10 minute treatment with 20% piperidine in DMF is sufficient.[1] Avoid unnecessarily long reaction times.
-
Use Standard Protecting Groups: For most syntheses, Fmoc-Lys(Boc)-OH is the preferred derivative due to the high stability of the Boc group under standard Fmoc deprotection conditions.[1][2][3]
-
Q2: After selectively deprotecting a lysine side chain to attach a label, I'm observing premature loss of the N-terminal Fmoc group in the next cycle. Why is this happening?
A: This is a known side reaction where the unmasked ε-amino group of the lysine residue itself acts as a base, catalyzing the removal of the N-terminal Fmoc group.[4] This leads to unintended elongation or modification at the N-terminus in the subsequent coupling step.
-
Cause: The primary ε-amino group of lysine is sufficiently basic to initiate the β-elimination mechanism that cleaves the Nα-Fmoc group.[4]
-
Solutions:
-
Coupling/Neutralization Protocol: Immediately after selective side-chain deprotection, perform the coupling of the desired molecule (e.g., biotin, dye). Following coupling, ensure a thorough neutralization step is performed to protonate any remaining free ε-amino groups, rendering them non-basic before proceeding to the next Nα-Fmoc deprotection.
-
Tandem Deprotection-Coupling: For certain orthogonal protecting groups like Alloc, a tandem reaction where deprotection and coupling occur in a single, controlled step can prevent the free amine from causing side reactions.[4]
-
Q3: My peptide, which contains an Asp-Lys sequence, shows a significant side product after synthesis. What could be the issue?
A: Sequences containing aspartic acid are prone to forming an aspartimide intermediate, especially under basic conditions used for Fmoc deprotection.[5][6] This cyclic imide can then reopen to form a mixture of α- and β-linked aspartyl peptides or react with the deprotection base itself.
-
Cause: The side-chain carboxylate of aspartic acid can attack the backbone carbonyl, forming a five-membered ring (aspartimide). This is catalyzed by bases like piperidine.
-
Solutions:
-
Use Alternative Bases: Using a less nucleophilic or more sterically hindered base can reduce the rate of aspartimide formation. Piperazine (B1678402) has been shown to cause fewer side reactions compared to piperidine in sensitive sequences.[6][7]
-
Protecting Group Strategy: Incorporating a more sterically bulky protecting group on the aspartic acid side chain can hinder the formation of the cyclic intermediate.
-
Modify Deprotection Cocktail: Adding a small percentage of an acid scavenger or HOBt to the deprotection solution can sometimes suppress this side reaction, though results can vary.[6]
-
Q4: How can I perform a modification on a specific lysine residue without causing side reactions on other lysines or the N-terminus?
A: This requires an orthogonal protection strategy. By using a lysine derivative with a side-chain protecting group that is cleaved under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups (like Boc), you can achieve site-specific modification.[8][9][10]
Data Presentation
Table 1: Comparison of Common Orthogonal Protecting Groups for Lysine Side-Chain
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Key Applications |
| 4-Methyltrityl | Mtt | 1-2% TFA in DCM, or 25% HFIP in DCM[11][12] | Nα-Fmoc, Boc, tBu | On-resin cyclization, branching, labeling[12] |
| 4-Methoxytrityl | Mmt | 1% TFA in DCM (more labile than Mtt)[8][10] | Nα-Fmoc, Boc, tBu | Similar to Mtt, used when milder deprotection is needed[10] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF[9][10] | Nα-Fmoc, Boc, tBu, Trt, Mtt | Site-specific labeling, bioconjugation[9] |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / PhSiH₃ in DCM[2] | Nα-Fmoc, Boc, tBu, Trt | Synthesis of branched or cyclic peptides[4] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Standard Nα-Fmoc Deprotection
This protocol is for the removal of the N-terminal Fmoc group from a peptide attached to a solid support.
-
Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Solvent Wash: Drain the DMF. Wash the resin thoroughly with DMF (3 x 1 min).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate for an initial 3 minutes, then drain.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 7-10 minutes.
-
Washing: Drain the deprotection solution. Wash the resin extensively with DMF (at least 5 x 1 min) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)
This protocol allows for the selective removal of the 4-methyltrityl (Mtt) group from a lysine side chain, leaving other protecting groups intact.[11][12]
-
Resin Preparation: Wash the fully protected, resin-bound peptide with Dichloromethane (DCM) (3 x 1 min) and allow it to swell.
-
Deprotection Cocktail: Prepare a fresh solution of 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate. Monitor the reaction by taking small aliquots of the solution and checking for the characteristic yellow color of the Mtt cation. Typically, 5-10 treatments of 2 minutes each are sufficient.
-
Washing: After complete deprotection, drain the acidic solution. Wash the resin thoroughly with DCM (3 x 1 min) to remove residual acid.
-
Neutralization: Wash the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min) to neutralize the protonated ε-amino group.
-
Final Wash: Wash the resin extensively with DMF (3 x 1 min) and then DCM (3 x 1 min). The resin is now ready for side-chain modification.
Protocol 3: Fmoc Deprotection using Piperazine
This protocol is an alternative to piperidine and can be beneficial for sequences prone to aspartimide formation.[6]
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Solvent Wash: Drain the DMF and wash the resin with fresh DMF (3 x 1 min).
-
Deprotection: Treat the resin with a solution of 20% piperazine in DMF. Agitate for 5 minutes, then drain.
-
Second Deprotection: Add a fresh solution of 20% piperazine in DMF and agitate for 15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chempep.com [chempep.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthetic Alanine-Lysine Peptides
Welcome to the technical support center for the synthesis and purification of alanine-lysine (Ala-Lys) peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the final purity of their synthetic peptides.
Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during the synthesis and purification of Ala-Lys peptides.
Q1: My mass spectrometry (MS) analysis of the crude peptide shows the correct mass, but the HPLC chromatogram displays multiple peaks. What are the likely impurities?
A1: Multiple peaks in the HPLC analysis, despite a correct mass confirmation, suggest the presence of isomers or purity-related issues that do not alter the overall mass. For a simple dipeptide like Ala-Lys, common impurities include:
-
Deletion Sequences: Failure to couple either the alanine (B10760859) or lysine (B10760008) can result in single amino acid contaminants.[1][2][3]
-
Truncated Sequences: If unreacted amino groups are not properly capped during synthesis, they can lead to shorter peptide fragments.[1][3]
-
Products of Side Reactions: Unwanted chemical modifications to the peptide can occur. For instance, side-chain protecting groups may not be fully removed during the cleavage process.[1][2]
-
Racemization: The stereochemical integrity of the amino acids can be compromised during the activation step, leading to diastereomers that may separate on a chiral HPLC column.[4]
Q2: My crude peptide purity is very low (<50%) after cleavage from the resin. What are the most common causes during synthesis?
A2: Low crude purity often points to inefficiencies in the solid-phase peptide synthesis (SPPS) process. Key factors include:
-
Incomplete Coupling Reactions: The peptide bond formation may not have gone to completion. This is a frequent issue, especially with sterically hindered amino acids.[1][5]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, blocking reactive sites and hindering both deprotection and coupling steps.[1][5]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed before the next coupling step, it will lead to deletion sequences.[2][6] Monitoring the deprotection step, for example through UV monitoring, can help avoid this issue.[7]
Q3: After purification by RP-HPLC, my final peptide yield is extremely low. How can I improve recovery?
A3: Low yield after purification can be due to several factors in the HPLC process. Consider the following optimizations:
-
Gradient Optimization: The elution gradient may be too steep, causing co-elution of the target peptide with closely related impurities. A shallower gradient around the elution point of your peptide can improve resolution.[8]
-
Column Choice: Ensure you are using an appropriate column. A C18 reversed-phase column is standard for peptide purification.[9][10] The particle and pore size should also be suitable for your peptide's size.[11]
-
Peptide Precipitation: After cleavage, ensure the peptide is fully precipitated from the cleavage cocktail using cold diethyl ether. Incomplete precipitation will result in significant loss of product before it even reaches the purification stage.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for a short, basic peptide like Ala-Lys?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides.[9][14] For a basic peptide containing lysine, using an acidic mobile phase with an ion-pairing agent like trifluoroacetic acid (TFA) is crucial for achieving good peak shape and retention on a C18 column.[8][15]
Q2: How do I choose the right cleavage cocktail for my Ala-Lys peptide synthesized on Wang resin?
A2: The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is a critical step.[12] For an Ala-Lys dipeptide where lysine's side chain is protected by a Boc group, a standard cleavage cocktail is Reagent K or a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). A common and effective formulation is 95% TFA, 2.5% water, and 2.5% TIS.[4][12] This mixture efficiently cleaves the peptide from the Wang resin and removes the Boc group while the scavengers (water and TIS) prevent side reactions.[12]
Q3: What concentration of TFA should I use in my HPLC mobile phase?
A3: While a concentration of 0.1% TFA is widely used, for basic peptides containing multiple positive charges, a higher concentration of 0.2-0.25% TFA in the mobile phase can significantly improve resolution.[16][17] TFA acts as an ion-pairing reagent, and increasing its concentration can enhance the retention of basic peptides.[18] However, be aware that TFA can cause ion suppression in mass spectrometry, so for LC-MS applications, minimizing the TFA concentration or using an alternative like formic acid is preferable.[19][20][21]
Experimental Protocols
Protocol 1: Peptide Cleavage from Wang Resin
This protocol is for the cleavage of a peptide with a C-terminal carboxylic acid from Wang resin.
Materials:
-
Peptide-bound Wang resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Glass reaction vessel with a screw cap
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., on a 0.1 mmol scale) into the reaction vessel.[12]
-
Resin Swelling: Add DCM to the resin and allow it to swell for 20-30 minutes. Afterwards, remove the DCM by filtration.
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For an Ala-Lys peptide, a recommended cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]
-
Peptide Collection: Filter the cleavage solution to separate it from the resin beads and collect the filtrate in a clean tube.[12]
-
Resin Washing: Wash the resin twice with a small amount of fresh TFA and combine the filtrates with the previously collected solution.[12]
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (about 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[12]
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a white powder.[12]
Protocol 2: RP-HPLC Purification of Ala-Lys Peptide
This protocol outlines a general method for purifying the crude Ala-Lys peptide.
Materials:
-
Crude, dried peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
RP-HPLC system with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[10]
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of Solvent A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm filter.
-
Method Development on an Analytical Column:
-
Gradient Optimization: Based on the initial run, create a shallower, more targeted gradient around the retention time of the Ala-Lys peptide to improve separation from impurities. For example, if the peptide elutes at 30% B, you could run a gradient of 20-40% B over 20-30 minutes.
-
Preparative Purification:
-
Scale up the optimized method to a preparative C18 column. Adjust the flow rate according to the column diameter.
-
Inject the dissolved crude peptide and collect fractions as the main peak elutes.
-
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC-MS to identify the fractions containing the pure peptide.[14]
-
Lyophilization: Combine the pure fractions and freeze-dry them using a lyophilizer to obtain the final purified peptide as a white, fluffy powder.[8][13]
Quantitative Data Summary
The following table provides representative data on how adjusting the TFA concentration in the mobile phase can impact the resolution of peptides during RP-HPLC, which is a key step in enhancing purity.
| TFA Concentration (%) | Theoretical Resolution (Basic Peptides) | Observations | Reference |
| 0.1% | Good | Standard concentration, generally effective. | [16] |
| 0.2% | Optimal | Improved resolution for peptides with multiple positive charges. | [16] |
| 0.25% | Optimal | Further enhancement in resolution for highly basic peptides. | [16] |
Visualizations
Caption: Workflow for the synthesis and purification of Ala-Lys peptides.
Caption: Troubleshooting workflow for low purity of synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Crystallization of Alanine-Lysine Peptides
Welcome to the technical support center for the crystallization of alanine-lysine (Ala-Lys) peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystals of these dipeptides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is crystallizing alanine-lysine peptides challenging?
A1: Crystallizing peptides, including dipeptides like alanine-lysine, can be challenging due to several factors. Peptides often exhibit high molecular flexibility, which can hinder the formation of a well-ordered crystal lattice.[1] They also have a propensity for aggregation, fibrillation, or forming gels, which can compete with crystallization.[1] The presence of a charged and flexible lysine (B10760008) side chain alongside a small, neutral alanine (B10760859) residue can lead to complex solubility behavior, making it difficult to identify optimal crystallization conditions.
Q2: What is the minimum recommended purity for my alanine-lysine peptide sample?
A2: For crystallization trials, a purity of at least 95% is highly recommended, with >98% being ideal.[2] Impurities, such as peptide fragments from synthesis, can inhibit or prevent crystal growth by interfering with the formation of the crystal lattice.[3]
Q3: How does the counterion (e.g., TFA) from peptide synthesis affect crystallization?
A3: Counterions, such as trifluoroacetate (B77799) (TFA) from HPLC purification, can significantly impact crystallization. It is advisable to remove TFA, as its presence can interfere with the crystallization process.[2] This can be achieved through methods like ion-exchange chromatography or by forming a different salt of the peptide.
Q4: What is a good starting concentration for my alanine-lysine peptide solution?
A4: A typical starting concentration for peptide crystallization screening is around 10 mg/mL.[3] However, the optimal concentration can range from 2 to 50 mg/mL.[4] It is recommended to perform a pre-crystallization test (PCT) to determine the most suitable concentration for your specific peptide.[3]
Q5: How does pH influence the crystallization of alanine-lysine peptides?
A5: The pH of the solution is a critical parameter as it affects the net charge of the peptide, which in turn influences its solubility and intermolecular interactions.[4] The solubility of a peptide is generally lowest near its isoelectric point (pI), which can be a good starting point for crystallization experiments. However, rapid aggregation can also occur at the pI, so exploring a range of pH values is crucial.[3] The final pH of the crystallization drop is determined by both the peptide solution and the crystallization reagent.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals, Clear Drop | - Peptide concentration is too low. - Supersaturation not reached. - Inappropriate precipitant or pH. | - Increase the peptide concentration. - Increase the precipitant concentration. - Try a broader range of crystallization screens with different precipitants and pH values. - Consider a different crystallization method (e.g., batch or evaporation).[1][6] |
| Amorphous Precipitate | - Supersaturation is too high. - Peptide concentration is too high. - Rapid equilibration. | - Decrease the peptide and/or precipitant concentration. - Slow down the equilibration rate by using a lower precipitant concentration in the reservoir or by adding a layer of oil over the reservoir.[7] - Increase the volume of the drop. |
| "Oiling Out" | - The peptide is coming out of solution above its melting point. - High impurity levels. - Inappropriate solvent choice. | - Re-dissolve the oil by gentle heating and add more solvent to lower the saturation.[8] - Implement a slower cooling process.[8] - Ensure the peptide is of high purity. - Experiment with different solvent systems.[8] |
| Small, Needle-like Crystals | - Nucleation rate is too high. - High supersaturation. | - Decrease the peptide or precipitant concentration.[7] - Optimize the temperature of crystallization. - Consider microseeding with crushed crystals from the initial hit. |
| Poorly Diffracting Crystals | - Crystal lattice defects. - Twinning of crystals.[3] - High solvent content. | - Optimize the crystallization conditions by fine-tuning the pH, precipitant concentration, and additives. - Try different cryoprotectants before flash-freezing. - Harvest crystals carefully to avoid mechanical damage.[3] |
Data Presentation: Starting Conditions for Crystallization Screening
The following tables provide suggested starting points for the crystallization screening of alanine-lysine peptides. These are based on commonly used conditions for peptide crystallization and should be optimized for your specific peptide.
Table 1: Suggested Solvents for Solubility Testing
| Solvent System | Rationale |
| Deionized Water | Baseline solubility for aqueous buffers. |
| 10-30% (v/v) Ethanol in Water | Ethanol can reduce the dielectric constant of the solvent, which may promote crystallization.[9] |
| 10-30% (v/v) 2-Propanol in Water | 2-Propanol is a common anti-solvent used in peptide crystallization.[10] |
| Acetone | A more polar organic solvent that can be used for initial solubilization before dilution. |
| Dimethyl sulfoxide (B87167) (DMSO) | A strong organic solvent for creating concentrated stock solutions of hydrophobic peptides. |
Table 2: Initial Crystallization Screening Parameters
| Parameter | Suggested Range | Notes |
| Peptide Concentration | 5 - 20 mg/mL | Start with 10 mg/mL and adjust based on solubility tests.[3] |
| Temperature | 4°C, 20°C | Temperature affects solubility and nucleation kinetics.[11] |
| pH Range | 4.0 - 9.0 | Screen a wide range of pH values, including the predicted isoelectric point of the dipeptide. |
| Precipitants | - Polyethylene Glycols (PEGs) - Salts (e.g., Ammonium Sulfate, Sodium Chloride) - Organic Solvents (e.g., MPD, 2-Propanol) | Use commercially available crystallization screening kits that cover a wide range of precipitants.[3] |
| Additives | - Divalent Cations (e.g., MgCl₂, CaCl₂) - Small Molecules (e.g., glycerol) | Additives can sometimes stabilize the peptide and promote crystal contacts. |
Experimental Protocols
Protocol 1: Solubility Screening
-
Preparation: Aliquot small, equal amounts of the lyophilized alanine-lysine peptide into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, measured volume of a different solvent from Table 1.
-
Dissolution: Vortex each tube for 30 seconds and visually inspect for dissolution. If the peptide does not dissolve, gently warm the tube or sonicate for a few minutes.
-
Observation: Record the solubility of the peptide in each solvent. This information will be crucial for preparing the stock solution for crystallization trials.
Protocol 2: Hanging Drop Vapor Diffusion Crystallization
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the well of a 24-well crystallization plate.[12]
-
Prepare the Coverslip: On a siliconized glass coverslip, mix 1 µL of the alanine-lysine peptide stock solution (e.g., 10 mg/mL in deionized water) with 1 µL of the reservoir solution.[12] Avoid introducing bubbles.
-
Seal the Well: Invert the coverslip and place it over the well, ensuring an airtight seal with vacuum grease.[13]
-
Incubation: Place the crystallization plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
-
Monitoring: Monitor the drops for crystal growth under a microscope over several days to weeks.
Mandatory Visualizations
Caption: Workflow for the crystallization of alanine-lysine peptides.
Caption: Troubleshooting logic for peptide crystallization experiments.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 11. cambrex.com [cambrex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Optimizing Alanine Scanning of Lysine
Welcome to the technical support center for optimizing alanine (B10760859) scanning of lysine (B10760008) residues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research.
Troubleshooting Guides
This section addresses common issues encountered during lysine to alanine scanning experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I performed site-directed mutagenesis to change a lysine to an alanine, but after sequencing, I only have the wild-type sequence. What went wrong?
A1: This is a common issue in site-directed mutagenesis. Several factors could be at play:
-
Inefficient DpnI Digestion: The DpnI enzyme is used to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutant) DNA. If this digestion is incomplete, the wild-type template can be transformed, resulting in wild-type colonies.
-
Primer Design Flaws: The design of your mutagenic primers is critical for successful mutagenesis.
-
Solution: Ensure your primers are between 25-45 bases in length with the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C. Aim for a GC content of at least 40% and terminate the primers with one or more C or G bases.[3]
-
-
Suboptimal PCR Conditions: The polymerase chain reaction (PCR) may not be efficiently amplifying the mutant plasmid.
-
Solution: Optimize the annealing temperature and extension time. Using a high-fidelity polymerase is crucial to prevent secondary mutations. Ensure you are using an appropriate number of PCR cycles; too many cycles can lead to unwanted errors.[1]
-
Q2: My lysine to alanine mutant expresses, but the protein is unstable and precipitates.
A2: Replacing a lysine with an alanine can significantly impact protein stability for a few key reasons:
-
Loss of a Positive Charge: Lysine is a positively charged amino acid, often involved in salt bridges and other electrostatic interactions that stabilize the protein structure. Replacing it with the neutral alanine disrupts these interactions.[4][5]
-
Disruption of Hydrogen Bonds: The amino group of the lysine side chain can act as a hydrogen bond donor. Removing it can disrupt local hydrogen bonding networks.
-
Solution: Computational modeling can help predict the impact of the mutation on local hydrogen bonding. If the hydrogen bond is critical, mutating to an amino acid that can still participate in similar interactions might be necessary.
-
-
Exposure of a Hydrophobic Patch: If the lysine is on the protein surface, its removal might expose a hydrophobic pocket, leading to aggregation.
-
Solution: Analyze the surface hydrophobicity of the wild-type and mutant proteins in silico. If a hydrophobic patch is exposed, this mutation may not be viable for functional studies requiring a soluble protein.
-
Q3: The enzymatic activity of my protein is completely abolished after mutating a specific lysine to alanine. I expected a more subtle change.
A3: A complete loss of function upon a K-to-A mutation often indicates that the lysine residue plays a critical role in the protein's catalytic mechanism or substrate binding.
-
Catalytic Residue: The lysine may be directly involved in the chemical reaction catalyzed by the enzyme, for instance, by acting as a general base or acid.
-
Substrate Binding: The positively charged side chain of lysine is often crucial for recognizing and binding negatively charged substrates or cofactors.[6]
-
Post-Translational Modification (PTM) Site: The lysine residue could be a site for essential post-translational modifications like ubiquitination, acetylation, or methylation, which can regulate enzyme activity.[4][7][8][9] Removing the lysine prevents this regulation.
-
Solution: Investigate the literature and protein databases (e.g., UniProt) to see if the targeted lysine is a known or predicted catalytic residue or PTM site. If it is a PTM site, the loss of function upon mutation to alanine can be a key finding in itself, indicating the importance of that specific modification for the protein's function.
-
Frequently Asked Questions (FAQs)
Q: Why is alanine the standard choice for scanning mutagenesis?
A: Alanine is used because its small, non-reactive methyl side chain removes the specific functionality of the original amino acid side chain beyond the β-carbon without introducing significant steric hindrance or new chemical interactions.[10] This allows researchers to probe the role of the original side chain in protein function or stability.
Q: When should I consider mutating a lysine to an amino acid other than alanine?
A: While alanine is the standard, other substitutions can provide more nuanced information:
-
To Arginine: If you want to test the importance of the positive charge at a specific position, mutating lysine to arginine preserves the charge but alters the geometry and hydrogen bonding potential of the side chain.[4][5]
-
To Glutamine: To investigate the role of the side chain's size and hydrogen bonding capacity without the positive charge, glutamine can be a suitable alternative.
-
To Glycine (B1666218): To introduce local backbone flexibility, a mutation to glycine can be informative, though it may have more drastic effects on the protein's secondary structure.
Q: How can I predict the potential impact of a lysine to alanine mutation before performing the experiment?
A: Several computational tools can help predict the effects of a mutation:
-
Structural Analysis: If a 3D structure of your protein is available, you can visualize the lysine residue's environment to identify potential salt bridges, hydrogen bonds, or its location in the hydrophobic core or on the surface.
-
Stability Prediction Servers: Web-based tools can predict the change in protein stability (ΔΔG) upon mutation.
-
Molecular Dynamics (MD) Simulations: For a more in-depth analysis, MD simulations can provide insights into how the mutation affects the protein's dynamics and conformational landscape.
Experimental Protocols
Detailed Protocol for Lysine to Alanine Site-Directed Mutagenesis (Based on QuikChange Method)
This protocol outlines the steps for introducing a lysine to alanine point mutation into a gene cloned in a plasmid vector.
1. Primer Design:
-
Design two complementary mutagenic primers, each 25-45 nucleotides in length.
-
The desired K-to-A mutation should be in the middle of each primer.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
The primers should have a minimum GC content of 40% and should terminate with one or more C or G bases.
2. PCR Amplification:
-
Set up the PCR reaction in a total volume of 50 µL:
-
5 µL of 10x reaction buffer
-
10-50 ng of dsDNA template
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
3 µL of DMSO (optional, for GC-rich templates)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to 50 µL.
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 min/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental methylated and hemimethylated DNA.
4. Transformation:
-
Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an agar (B569324) plate containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
5. Analysis of Clones:
-
Pick several colonies and grow them in liquid culture.
-
Isolate the plasmid DNA using a miniprep kit.
-
Sequence the purified plasmid DNA to confirm the presence of the desired lysine to alanine mutation and to ensure no other mutations were introduced.
Data Presentation
The following tables summarize quantitative data from various studies on the impact of lysine to alanine mutations on protein properties.
Table 1: Effect of K-to-A Mutations on Protein Stability
| Protein | Mutant | ΔTm (°C) | Method |
| Ubiquitin | I30A | - | Thermal Denaturation |
| Ubiquitin | L43A | - | Thermal Denaturation |
| Cidea | N-5KA | Increased half-life | CHX Chase |
| Cidea | C-5KA | No significant change | CHX Chase |
Data adapted from studies on ubiquitin and Cidea protein stability.[11][12]
Table 2: Effect of K-to-A Mutations on Enzyme Kinetics
| Enzyme | Mutant | Substrate | Km (mM) | kcat (s-1) |
| Tyrosyl-tRNA Synthetase | K233A | ATP | 372 | 0.56 |
| Glutaminase (B10826351) | K311A | Phosphate (B84403) | Increased K0.5 | - |
| Glutaminase | K328A | Phosphate | Increased K0.5 | - |
| Glutaminase | K320A | Phosphate | Near maximal activity without phosphate | - |
Data adapted from studies on tyrosyl-tRNA synthetase and glutaminase.[2][6]
Table 3: Effect of K-to-A Mutations on Binding Affinity
| Protein | Ligand | Mutant | Kd (nM) | Fold Change |
| NP 147-155 Peptide | Kd MHC Class I | Y2A | >100-fold increase | >100 |
| HisJ | Lysine | Various | >200 µM (unreliable) | - |
Data adapted from studies on peptide-MHC interactions and HisJ-lysine binding.[13][14]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to alanine scanning of lysine.
Caption: Experimental workflow for lysine alanine scanning.
Caption: Troubleshooting flowchart for lysine alanine scanning.
Caption: Impact of K-to-A mutation on PTMs.
References
- 1. Substrate and Functional Diversity of Protein Lysine Post-translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Alanine scanning - Wikipedia [en.wikipedia.org]
- 11. Regulation of Cidea protein stability by the ubiquitin-mediated proteasomal degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alanine scan of core positions in ubiquitin reveals links between dynamics, stability, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Proteins with High Alanine/Lysine Content
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with proteins rich in alanine (B10760859) and lysine (B10760008) residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my protein with high alanine and lysine content precipitating?
Proteins with a high content of alanine and lysine can be prone to precipitation due to the distinct physicochemical properties of these amino acids.
-
Alanine: As an amino acid with a nonpolar, hydrophobic side chain, high alanine content can lead to protein aggregation driven by the hydrophobic effect.[1][2][3] In aqueous environments, hydrophobic regions of proteins tend to associate to minimize contact with water, which can result in the formation of insoluble aggregates.
-
Lysine: Lysine is a basic amino acid with a positively charged side chain at physiological pH.[4][5][6] A high density of positive charges can lead to electrostatic repulsion between protein molecules, which would theoretically favor solubility. However, if the buffer pH is near the isoelectric point (pI) of the protein, the net charge will be close to zero, minimizing electrostatic repulsion and increasing the likelihood of aggregation. Furthermore, interactions with counter-ions in the buffer can also influence solubility.
Troubleshooting Steps:
-
Evaluate Buffer Composition: The pH, ionic strength, and specific ions in your buffer can significantly impact protein solubility.
-
Optimize Protein Concentration: High protein concentrations can favor aggregation. Determine the optimal concentration range for your protein.
-
Assess Expression and Lysis Conditions: Expression temperature and the lysis method can affect proper protein folding and solubility.
2. How can I improve the solubility of my protein without changing its amino acid sequence?
Optimizing the buffer composition and utilizing solubility-enhancing additives are primary strategies to improve the solubility of a protein without genetic modification.
A. Buffer Optimization
A systematic screen of buffer conditions is a crucial first step.[7][8][9] Key parameters to vary include:
-
pH: The pH of the buffer determines the net charge of your protein. For lysine-rich proteins, moving the pH further away from the protein's isoelectric point (pI) will increase the net positive charge and enhance electrostatic repulsion, which can improve solubility. A typical starting point is a pH screen from 4.0 to 9.0.
-
Ionic Strength (Salt Concentration): Salt can have a dual effect on protein solubility. At low concentrations, salt ions can shield charges on the protein surface, reducing intermolecular attractions and increasing solubility (salting-in).[10] At high concentrations, salt competes with the protein for water molecules, which can lead to precipitation (salting-out).[10] It is advisable to screen a range of salt concentrations (e.g., 50 mM to 1 M NaCl).
B. Solubility-Enhancing Additives
Various small molecules can be added to the buffer to improve protein solubility.[11][12]
-
Amino Acids: L-arginine is a widely used additive that can suppress protein aggregation and enhance refolding.[13][14][15][16] It is thought to work by interacting with hydrophobic and charged residues on the protein surface, thereby preventing protein-protein association.[13][15] Proline is another amino acid known to increase protein solubility.
-
Polyols and Sugars: Glycerol, sorbitol, and sucrose (B13894) are osmolytes that can stabilize protein structure and increase solubility. They are thought to be preferentially excluded from the protein surface, which favors a more compact and soluble state.
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents can be used to solubilize proteins with exposed hydrophobic patches.
| Additive | Typical Working Concentration | Primary Mechanism of Action |
| L-Arginine | 0.1 - 1 M | Suppresses aggregation by interacting with surface residues.[13][14][15][16] |
| Glycerol | 5 - 20% (v/v) | Preferential hydration, increases solvent viscosity. |
| Sodium Chloride (NaCl) | 50 mM - 1 M | Shields charges at low concentrations (salting-in).[10] |
| Proline | 0.1 - 1 M | Stabilizes the native state and increases solubility. |
| Trehalose | 0.1 - 1 M | Vitrifies at low temperatures, stabilizing proteins. |
Experimental Workflow for Buffer Optimization
Caption: Workflow for a systematic buffer optimization screen.
3. What are some protein engineering strategies to enhance the solubility of my alanine/lysine-rich protein?
If buffer optimization is insufficient, protein engineering offers powerful tools to improve solubility.
A. Site-Directed Mutagenesis
This technique allows for the specific replacement of amino acids that are likely contributing to poor solubility.[17][18][19]
-
Replacing Alanine: Exposed alanine residues can be substituted with more hydrophilic amino acids such as serine, threonine, or aspartic acid to reduce hydrophobic patches.[20]
-
Modulating Lysine Content: While counterintuitive, in some contexts, replacing lysine with arginine has been shown to improve solubility.[21][22] Arginine's guanidinium (B1211019) group has different interaction properties compared to lysine's primary amine. Conversely, replacing surface lysines with negatively charged residues like aspartic or glutamic acid can also be beneficial by increasing the net charge and electrostatic repulsion.[23]
B. Fusion Tags
Fusing a highly soluble protein or peptide tag to the N- or C-terminus of your target protein is a common and effective strategy.[24][25][26][27][28] These tags can act as a "solubility chaperone," preventing aggregation of the passenger protein.[28]
| Fusion Tag | Size (kDa) | Solubilization Mechanism |
| Maltose-Binding Protein (MBP) | ~42 | Highly soluble and can act as a chaperone.[24][28] |
| Glutathione S-Transferase (GST) | ~26 | Dimeric protein with good solubility.[24] |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | Highly soluble and can enhance proper folding.[24] |
| Thioredoxin (Trx) | ~12 | Possesses chaperone-like activity.[24] |
Conceptual Diagram of a Fusion Protein
Caption: A fusion protein with a solubility tag and a cleavage site.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to screen various buffer additives to identify conditions that improve the solubility of your target protein.
-
Prepare a concentrated stock solution of your purified, partially soluble, or insoluble protein. If the protein is in inclusion bodies, solubilize it first in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea) and then dilute it into the screening buffers.
-
Prepare a 96-well plate with a matrix of different buffer conditions. Each well should contain a final volume of 100-200 µL.
-
Row A-D: pH screen (e.g., pH 5.0, 6.0, 7.0, 8.0) at a constant salt concentration (e.g., 150 mM NaCl).
-
Column 1-6: Additive screen (e.g., L-Arginine, Glycerol, Proline, etc.) at various concentrations. Include a no-additive control.
-
-
Add a small, consistent amount of your protein stock to each well.
-
Incubate the plate for a set period (e.g., 1-4 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
Centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet any precipitated protein.
-
Carefully remove a sample of the supernatant from each well.
-
Analyze the amount of soluble protein in each supernatant sample by SDS-PAGE and Coomassie staining or by a protein quantification assay (e.g., Bradford or BCA).
-
Compare the results to identify the buffer conditions that yield the highest amount of soluble protein.
Protocol 2: On-Column Refolding of His-tagged Proteins
This protocol is for proteins expressed as inclusion bodies and purified under denaturing conditions using immobilized metal affinity chromatography (IMAC).
-
Resuspend inclusion bodies in a lysis buffer containing 6 M Guanidine HCl, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, and 5 mM imidazole (B134444).
-
Clarify the lysate by centrifugation (15,000 x g for 30 minutes).
-
Equilibrate a Ni-NTA column with the same lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with a wash buffer containing 6 M Guanidine HCl, 20 mM Tris-HCl pH 8.0, 500 mM NaCl, and an increased concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Initiate on-column refolding by applying a linear gradient of decreasing Guanidine HCl concentration. This is typically done by mixing the wash buffer with a refolding buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole, and often containing an additive like 0.5 M L-Arginine) over a period of several hours.[29]
-
After the gradient, wash the column with refolding buffer to remove any remaining denaturant.
-
Elute the refolded protein with an elution buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole).
-
Analyze the eluted fractions for soluble, folded protein using SDS-PAGE, and potentially circular dichroism or a functional assay.
Refolding Workflow
Caption: On-column refolding protocol for His-tagged proteins.
References
- 1. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 3. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
- 6. brainly.com [brainly.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 9. leukocare.com [leukocare.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing additives added during cell lysis aid in the solubilization of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of additives on protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
- 14. l-Arginine increases the solubility of unfolded species of hen egg white lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 19. researchgate.net [researchgate.net]
- 20. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lysine and Arginine Content of Proteins: Computational Analysis Suggests a New Tool for Solubility Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 25. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 27. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 28. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 29. researchgate.net [researchgate.net]
strategies for stabilizing alanine-lysine peptide hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing alanine-lysine (AK) peptide hydrogels.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of alanine-lysine peptide hydrogels in a question-and-answer format.
Q1: My peptide solution is not forming a hydrogel. What are the possible causes and solutions?
A1: Failure to form a hydrogel can be attributed to several factors related to peptide concentration, pH, and temperature.
-
Peptide Concentration: The concentration of the peptide is a critical factor in hydrogel formation. Increasing the peptide concentration generally leads to a stiffer hydrogel.[1] If your solution is too dilute, the peptide fibrils may not be able to form a stable, interconnected network.
-
Solution: Gradually increase the peptide concentration. It is advisable to test a range of concentrations to find the optimal one for your specific peptide sequence.
-
-
pH: The pH of the solution significantly influences the charge of the lysine (B10760008) residues and the overall peptide conformation, which in turn affects self-assembly. For alanine-lysine peptides, a more basic environment often promotes faster fibril assembly.[1]
-
Solution: Adjust the pH of your peptide solution. For AK peptides, a pH around the pKa of the lysine side chain (approximately 10.5) or slightly below can facilitate deprotonation and subsequent self-assembly. However, the optimal pH should be determined empirically for each specific peptide sequence.
-
-
Temperature: Temperature affects the kinetics of fibril assembly. An increased temperature can lead to faster self-assembly.[1]
-
Solution: Try incubating your peptide solution at a higher temperature, for example, 37°C or even up to 60°C, to promote gelation.[1]
-
Q2: The resulting hydrogel is too weak and mechanically unstable for my application. How can I improve its mechanical strength?
A2: The mechanical properties of the hydrogel, such as its stiffness (storage modulus, G'), can be enhanced through several strategies.
-
Increase Peptide Concentration: As mentioned previously, a higher peptide concentration generally results in a stiffer hydrogel due to a denser fibrillar network.
-
Cross-linking: Introducing cross-links between the peptide fibrils is a highly effective method to improve mechanical strength.
-
Chemical Cross-linking: Covalent bonds can be formed between the lysine residues using cross-linking agents like glutaraldehyde (B144438) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS).
-
Physical Cross-linking: Non-covalent interactions, such as ionic interactions, can also be used to strengthen the hydrogel.
-
Q3: I am observing phase separation or inhomogeneity in my hydrogel. What is causing this and how can I prevent it?
A3: Phase separation can occur due to an imbalance of attractive and repulsive forces between the peptide molecules during self-assembly.
-
Control of Environmental Conditions: Rapid changes in pH or temperature can lead to uncontrolled aggregation and phase separation.
-
Solution: Ensure a gradual and controlled change in pH or temperature to allow for more ordered self-assembly. Utilizing a buffer system to maintain a stable pH is crucial.
-
-
Solvent Quality: The choice of solvent and the presence of salts can influence peptide solubility and aggregation.
-
Solution: Ensure the peptide is fully dissolved before initiating gelation. The use of a suitable buffer system with an appropriate ionic strength can help to screen electrostatic repulsions and promote more uniform fibril formation.
-
Q4: How can I control the pore size of my alanine-lysine hydrogel?
A4: The porosity of a hydrogel is important for applications such as tissue engineering and drug delivery. Several techniques can be employed to control the pore size.
-
Freeze-drying (Lyophilization): The freezing rate and temperature during lyophilization can influence the size of the ice crystals formed, which in turn determines the pore size of the resulting scaffold. Slower freezing rates generally lead to larger ice crystals and thus larger pores.
-
Particle Leaching: Incorporating porogens (e.g., salt crystals, sugar particles) into the hydrogel precursor solution and subsequently leaching them out can create pores of a defined size. The size of the porogen particles will dictate the pore size.
-
Gas Foaming: Introducing a gas-forming agent, such as sodium bicarbonate, into the hydrogel can create a porous structure as the gas evolves.
Frequently Asked Questions (FAQs)
Q: What is the role of alanine (B10760859) and lysine in the self-assembly of AK peptide hydrogels?
A: Alanine is a hydrophobic amino acid that promotes the formation of β-sheet structures, which are the fundamental building blocks of the hydrogel fibrils. Lysine is a positively charged amino acid at physiological pH. The electrostatic repulsion between lysine residues can prevent premature aggregation. By modulating the pH to deprotonate the lysine amines, the electrostatic repulsion is reduced, allowing the hydrophobic interactions of the alanine residues to drive self-assembly into a fibrillar network. The lysine residues also provide reactive sites for chemical cross-linking.
Q: How does pH affect the stability of alanine-lysine hydrogels?
A: The pH of the environment plays a crucial role in the stability of AK hydrogels. A more basic environment tends to accelerate fibril assembly by deprotonating the lysine residues, which reduces electrostatic repulsion and favors hydrophobic interactions between alanine residues.[1] Conversely, a lower pH can lead to protonation of the lysine residues, increasing electrostatic repulsion and potentially causing the hydrogel to disassemble or swell. The helix contents of alanine-lysine copolymers have been found to be strongly dependent on the lysine content and the pH.[2]
Q: What is the effect of temperature on the gelation process?
A: Temperature influences the kinetics of hydrogel formation. Higher temperatures generally accelerate the self-assembly process, leading to a faster gelation time.[1] For example, one study found that the gelation of a peptide hydrogel was significantly faster at 25°C compared to 5°C. The resulting gel formed at the higher temperature was also mechanically stronger.[3]
Q: What are the common methods for cross-linking alanine-lysine hydrogels?
A: The primary amino groups of the lysine side chains are excellent targets for chemical cross-linking. Common methods include:
-
Glutaraldehyde Cross-linking: Glutaraldehyde reacts with the primary amines of lysine to form Schiff bases, creating covalent cross-links.
-
EDC/NHS Cross-linking: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) can be used to form stable amide bonds between the primary amines of lysine and available carboxyl groups.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various parameters on the mechanical properties of peptide hydrogels.
Table 1: Effect of EDC/NHS Cross-linker Concentration on Storage Modulus (G')
| EDC Concentration (mM) | [NHS]/[EDC] Ratio | Storage Modulus (G') (Pa) |
| 20 | 0.1 | ~400 |
| 50 | 0.1 | ~800 |
| 100 | 0.1 | ~1400 |
| 150 | 0.1 | ~1600 |
| 200 | 0.1 | ~1600 |
Data adapted from a study on collagen gels, demonstrating the general trend of increasing stiffness with higher cross-linker concentrations up to a saturation point.[4]
Table 2: Effect of Temperature on Hydrogel Mechanical Properties
| Assembly Temperature (°C) | Plateau Storage Modulus (G') |
| 5 | Lower G' |
| 25 | 7-fold higher G' |
This data illustrates that a higher assembly temperature can lead to a mechanically stronger hydrogel.[3]
Table 3: Effect of pH on Hydrogel Mechanical Properties
| pH | Storage Modulus (G') |
| 3 | Higher G' |
| 7 | Lower G' |
Data from a study on dynamic covalent hydrogels, showing that pH can significantly influence the stiffness of the hydrogel.[5][6] For alanine-lysine hydrogels, a more basic pH during formation can lead to faster and stronger gelation.[1]
Experimental Protocols
Protocol 1: Preparation of Alanine-Lysine Peptide Hydrogel via pH Trigger
-
Peptide Dissolution: Dissolve the lyophilized alanine-lysine peptide in deionized water to the desired concentration (e.g., 1-5% w/v).
-
pH Adjustment: Slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the peptide solution while gently stirring to raise the pH to the desired value (e.g., pH 9-10).
-
Gelation: Allow the solution to stand at room temperature or incubate at 37°C. Gelation time will vary depending on the peptide sequence, concentration, and final pH.
-
Verification: Invert the vial to confirm the formation of a stable, self-supporting hydrogel.
Protocol 2: Chemical Cross-linking with Glutaraldehyde
-
Hydrogel Formation: Prepare the alanine-lysine peptide hydrogel as described in Protocol 1.
-
Cross-linker Preparation: Prepare a glutaraldehyde solution (e.g., 2.5% v/v) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Cross-linking Reaction: Immerse the pre-formed hydrogel in the glutaraldehyde solution. The incubation time can range from a few minutes to several hours, depending on the desired degree of cross-linking.
-
Quenching: Transfer the cross-linked hydrogel to a quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer) to react with any unreacted glutaraldehyde.
-
Washing: Wash the hydrogel extensively with PBS or deionized water to remove any residual cross-linker and quenching agent.
Protocol 3: Rheological Characterization of Hydrogel Stability
-
Sample Loading: Carefully place a known volume of the hydrogel onto the lower plate of a rheometer.
-
Geometry: Use a parallel plate or cone-plate geometry. Lower the upper geometry to the desired gap height (e.g., 1 mm).
-
Time Sweep: Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the gelation process and determine the time to reach a stable storage modulus (G').
-
Frequency Sweep: Once the hydrogel is stable, perform a frequency sweep at a constant strain to characterize the viscoelastic properties of the gel. A stable G' across a range of frequencies indicates a solid-like hydrogel.
-
Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER) and the yield strain of the hydrogel.
Visualizations
Caption: Experimental workflow for the preparation, stabilization, and characterization of alanine-lysine peptide hydrogels.
Caption: A troubleshooting decision tree for common issues encountered with alanine-lysine peptide hydrogels.
Caption: Key factors and strategies influencing the stabilization and final properties of alanine-lysine peptide hydrogels.
References
- 1. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of lysine content and pH on the stability of alanine-based copolypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting mass spectrometry of modified Ala-Lys peptides
Technical Support Center
Mass Spectrometry of Modified Ala-Lys Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified Alanine-Lysine (Ala-Lys) peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your mass spectrometry experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during the mass spectrometry of modified Ala-Lys peptides, offering potential causes and recommended solutions in a step-by-step format.
Issue 1: Low Signal Intensity or No Signal for the Modified Peptide
One of the most common challenges is poor signal intensity, which can arise from issues in sample preparation or during mass spectrometry analysis.[1]
Potential Causes & Solutions
-
Inefficient Ionization: The modification on your Ala-Lys peptide might suppress ionization.
-
Solution: Optimize ion source parameters. Before analyzing your samples, try infusing a standard peptide to incrementally adjust voltages and monitor for signal improvement.[2]
-
-
Sample Contamination: Salts, detergents (like Triton X-100 or SDS), and polymers (like PEG) are notorious for suppressing the signal of target peptides.[2][3][4]
-
Low Abundance: The modified peptide may be in very low concentration in your sample.[1]
-
Poor Chromatographic Peak Shape: If using LC-MS, poor peak shape can lead to a diluted signal.
-
Solution: Ensure your mobile phases are fresh and correctly prepared. Trifluoroacetic acid (TFA) is often used but can cause ion suppression; consider using formic acid as an alternative.[3]
-
Troubleshooting Workflow: Low Signal Intensity
Issue 2: Unexpected Mass Shift in Full MS Scan
You observe a mass for your peptide that does not correspond to the expected mass of the Ala-Lys peptide with its intended modification.
Potential Causes & Solutions
-
Salt Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) are common adducts in electrospray ionization (ESI) that can add to your peptide's mass.[6][7][8] Even trace amounts of these alkali metals can lead to the formation of adducts like [M+H+Na]2+.[8]
-
Solution: Use high-purity solvents and meticulously clean glassware. If adducts persist, sample cleanup via C18 desalting is recommended. In some cases, adding ammonium (B1175870) salts can help reduce sodium adduction.[9]
-
-
Unintended Chemical Modifications: Artifacts can be introduced during sample preparation.
-
Formylation (+28 Da): Can occur when using formic acid.
-
Oxidation (+16 Da): Methionine, Tryptophan, and Cysteine are particularly susceptible.
-
Carbamylation (+43 Da): Often results from urea (B33335) in lysis buffers.[10]
-
Solution: Scrutinize your sample preparation workflow. Use fresh, high-quality reagents. To minimize oxidation, keep samples cold and consider adding antioxidants. If urea is necessary, perform it at a controlled temperature and consider a downstream quenching step.
-
-
Unexpected Biological Modifications: The peptide may have an unforeseen in-vivo modification.
-
Solution: Use an error-tolerant search in your database analysis software to help identify unexpected modifications.[1]
-
Table 1: Common Adducts and Modifications
| Type | Source | Mass Shift (Monoisotopic) |
| Adducts | ||
| Sodium | Solvents, Glassware | +21.98194 Da |
| Potassium | Solvents, Glassware | +37.95588 Da |
| Chemical Artifacts | ||
| Oxidation | Air, Reagents | +15.99491 Da |
| Formylation | Formic Acid | +27.99491 Da |
| Carbamylation | Urea | +43.00581 Da |
| Acetylation | Acetic Anhydride | +42.01057 Da |
| Trifluoroacetylation | TFA | +95.98229 Da |
Issue 3: Unclear or Ambiguous MS/MS Fragmentation
The tandem mass spectrum (MS/MS) is difficult to interpret, preventing confident identification or localization of the modification on the Ala-Lys peptide.
Potential Causes & Solutions
-
Labile Modification (Neutral Loss): Some modifications, particularly phosphorylation (-98 Da) or glycosylations, are fragile and can be lost as a neutral molecule during collision-induced dissociation (CID).[11][12] This results in a spectrum dominated by the unmodified peptide.
-
Solution: Switch to an alternative, "softer" fragmentation method like Electron Transfer Dissociation (ETD). ETD cleaves the peptide backbone while often preserving labile modifications.[12] A decision-tree method, where the instrument chooses between HCD and ETD based on precursor charge, can also be highly effective.[12]
-
-
Modification-Directed Fragmentation: The modification itself can influence how the peptide breaks apart, leading to an unusual pattern of b- and y-ions.
-
Solution: Manually inspect the spectrum. Look for the mass difference between adjacent b- or y-ions to confirm parts of the amino acid sequence. The presence of the modification can alter expected fragmentation, but the underlying sequence ions should still be present.
-
-
Poor Fragmentation Efficiency: The energy used for fragmentation might be too low or too high.
-
Solution: Optimize the collision energy. Perform a few test runs on your modified peptide standard, varying the normalized collision energy (NCE) to find the optimal setting that yields a good balance of precursor fragmentation and informative fragment ions.
-
Fragmentation Method Selection
Frequently Asked Questions (FAQs)
Q1: How can I distinguish a modification on the N-terminal Alanine from one on the Lysine side chain? This is a classic localization problem. The key is to look for specific fragment ions that contain one residue but not the other. For an Ala-Lys peptide, the b1 ion will only contain the N-terminal Alanine. If the modification is on the Alanine, the mass of the b1 ion will be shifted. Conversely, if the modification is on the Lysine side chain, the b1 ion will be at its expected mass, while y-ions that contain the Lysine will show the mass shift. Using a high-resolution mass spectrometer is critical to accurately assign fragment masses.[13]
Q2: My database search fails to identify my modified peptide, even though I see a clear precursor ion. What should I do? This often happens when search parameters are too restrictive.
-
Check Variable Modifications: Ensure the specific mass of your modification is included as a variable modification in your search parameters.
-
Enzyme Specificity: If your peptide was generated by an enzyme like trypsin, methylation on the Lysine can block cleavage, leading to a "missed cleavage".[14] Adjust your search to allow for one or more missed cleavages.
-
Mass Tolerance: Double-check that the precursor and fragment mass tolerances are appropriate for your instrument (e.g., ppm for Orbitrap data, Da for ion trap data).
-
Manual Inspection: If automated searches fail, perform de novo sequencing by manually calculating the mass differences between major peaks in the MS/MS spectrum to piece together the amino acid sequence.[15]
Q3: What are the main differences between CID, HCD, and ETD for analyzing modified Ala-Lys peptides?
Table 2: Comparison of Common Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via low-energy collisions with neutral gas. | Similar to CID but with higher energy, occurring in a separate cell. | Ion-ion reaction involving electron transfer, non-ergodic.[12] |
| Fragment Ions | b- and y-ions. | Primarily b- and y-ions. | c- and z-ions. |
| Best For | Small, doubly charged peptides. | General purpose, quantitative proteomics (e.g., iTRAQ, TMT), phosphopeptides.[12][16] | Highly charged peptides (z > 2), labile PTMs, large peptides.[17] |
| Key Limitation | "Low mass cutoff" can lose low m/z fragments. Prone to neutral loss of labile PTMs. | Can still cause neutral loss of very labile modifications. | Slower scan speed. Less efficient for doubly charged peptides. |
Key Experimental Protocols
Protocol 1: Peptide Desalting using a C18 StageTip
This protocol is essential for removing salts and detergents that interfere with MS analysis.
Materials:
-
C18 StageTip (or ZipTip)
-
Solvent A: 0.1% Formic Acid in water
-
Solvent B: 0.1% Formic Acid in 80% Acetonitrile
-
Lyophilized peptide sample
-
Microcentrifuge
Methodology:
-
Reconstitution: Reconstitute your dried peptide sample in 50 µL of Solvent A.
-
Wetting: Wet the C18 tip by aspirating and dispensing 20 µL of Solvent B three times.
-
Equilibration: Equilibrate the tip by aspirating and dispensing 20 µL of Solvent A three times.
-
Binding: Slowly aspirate your 50 µL sample through the tip. Dispense the flow-through back into the tube and repeat this binding step two more times to ensure maximum peptide binding.
-
Washing: Wash the tip by aspirating and dispensing 20 µL of Solvent A five times. This removes salts and other hydrophilic contaminants.
-
Elution: Elute the purified peptides by aspirating and dispensing 10 µL of Solvent B into a clean microcentrifuge tube. Repeat the elution step with a fresh 10 µL of Solvent B into the same tube.
-
Drying: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for reconstitution in an appropriate solvent for MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ligation of Alanine-Lysine Peptide Fragments
Welcome to the technical support center for the optimization of peptide ligation conditions, with a specific focus on alanine-lysine fragments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when ligating peptide fragments containing a lysine (B10760008) residue?
A1: The main challenge arises from the nucleophilic ε-amino group on the lysine side chain. This group can compete with the desired α-amino group at the N-terminus during ligation, potentially leading to the formation of branched peptides or isopeptide bonds instead of the desired linear product. This is particularly a concern in chemical ligation methods if the ε-amino group is not protected.
Q2: How does the presence of an alanine (B10760859) residue affect the ligation reaction?
A2: Alanine is a sterically small and unreactive amino acid, which generally facilitates efficient ligation. Unlike bulkier residues such as valine or isoleucine, alanine at the C-terminus of a thioester peptide does not significantly hinder the ligation reaction.[1][2]
Q3: Which ligation methods are recommended for alanine-lysine fragments?
A3: Both Native Chemical Ligation (NCL) and enzymatic methods like Sortase A-mediated ligation are suitable.
-
Native Chemical Ligation (NCL): This method is highly chemoselective, joining a C-terminal thioester peptide with an N-terminal cysteine-containing peptide.[1][3] It is crucial to control the pH to ensure the α-amino group is more reactive than the lysine ε-amino group.
-
Sortase A-mediated Ligation: This enzymatic method offers high specificity, recognizing a specific amino acid motif (e.g., LPXTG) on one peptide and ligating it to another peptide with an N-terminal glycine.[4][5] The enzyme's specificity largely avoids side reactions with the lysine side chain.
Q4: Is it necessary to protect the ε-amino group of lysine during ligation?
A4: For Native Chemical Ligation, protecting the lysine side chain can prevent side reactions, but it requires additional synthesis and deprotection steps. A more common and efficient approach is to control the reaction pH. By maintaining a neutral to slightly acidic pH (around 6.5-7.0), the ε-amino group of lysine (pKa ~10.5) remains protonated and thus less nucleophilic, favoring the reaction at the α-amino group of the N-terminal cysteine. For Sortase A ligation, protection is generally not necessary due to the enzyme's high substrate specificity.[4]
Troubleshooting Guides
Native Chemical Ligation (NCL)
| Issue | Potential Cause | Recommended Solution |
| Low Ligation Yield | 1. Suboptimal pH: If the pH is too high (>8), the lysine ε-amino group can be deprotonated and compete in the reaction. If the pH is too low (<6.5), the N-terminal cysteine's thiol group is not sufficiently deprotonated for efficient transthioesterification.[3] 2. Peptide Impurities: Contaminants from peptide synthesis can inhibit the reaction. 3. Low Peptide Concentration: NCL is a bimolecular reaction, and low concentrations can slow down the reaction rate. 4. Thioester Hydrolysis: The peptide thioester can hydrolyze, especially at higher pH, rendering it inactive for ligation.[2] | 1. Optimize pH: Maintain the ligation buffer pH between 6.5 and 7.5. Start with a pH of 7.0.[3][6] 2. Purify Peptides: Ensure peptide fragments are of high purity (>95%) as determined by RP-HPLC.[6] 3. Increase Concentration: Use peptide concentrations in the range of 1-10 mM. 4. Monitor Reaction Time: Avoid unnecessarily long reaction times at higher pH values. Analyze the reaction progress by HPLC. |
| Formation of Side Products (e.g., branched peptides) | 1. High pH: A pH above 8.0 increases the nucleophilicity of the lysine ε-amino group. 2. Absence of Thiol Catalyst: Thiol catalysts like 4-mercaptophenylacetic acid (MPAA) are crucial for the reversible transthioesterification, which ensures regioselectivity.[3] | 1. Lower pH: Adjust the pH to the optimal range of 6.5-7.5. 2. Use Thiol Catalyst: Include a thiol catalyst such as MPAA or thiophenol in the ligation buffer. |
| No Reaction | 1. Oxidation of N-terminal Cysteine: The thiol group of cysteine can oxidize to form a disulfide, preventing it from participating in the ligation. 2. Incorrect Thioester Surrogate: If using Fmoc-SPPS, ensure the C-terminal thioester surrogate is correctly synthesized and can be activated in situ.[6] | 1. Use Reducing Agents: Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the ligation buffer. 2. Verify Peptide Synthesis: Confirm the correct synthesis and purity of the peptide fragments by mass spectrometry. |
Sortase A-Mediated Ligation
| Issue | Potential Cause | Recommended Solution |
| Low Ligation Yield | 1. Suboptimal pH or Temperature: Sortase A has an optimal pH and temperature range for its activity.[4] 2. Incorrect Substrate Concentrations: The ratio of the two peptide fragments and the enzyme concentration can affect the ligation efficiency. 3. Enzyme Inactivity: The Sortase A enzyme may have lost activity due to improper storage or handling. 4. Reversibility of the Reaction: The ligation reaction is reversible, which can limit the final product yield. | 1. Optimize Reaction Conditions: The optimal pH is typically between 7.5 and 9.0, and the temperature between 20°C and 50°C.[4] Start with pH 8.0 and 37°C. 2. Vary Substrate Ratio: Use a molar excess (e.g., 2-5 fold) of the smaller or less precious peptide fragment. Optimize the Sortase A concentration (typically in the µM range).[7] 3. Use Fresh Enzyme: Ensure the enzyme is active and has not undergone multiple freeze-thaw cycles. 4. Drive the Reaction Forward: Use a large excess of one of the substrates or employ strategies to make the reaction irreversible, such as using depsipeptide substrates.[8] |
| Non-specific Ligation | Contaminating Proteases: The enzyme preparation may contain other proteases. | Use High-Purity Sortase A: Ensure the Sortase A enzyme is of high purity. |
| Slow Reaction Rate | 1. Low Enzyme Concentration: Insufficient enzyme will slow down the reaction. 2. Suboptimal Buffer Conditions: The buffer composition, including the concentration of CaCl2, is important for Sortase A activity. | 1. Increase Enzyme Concentration: Titrate the Sortase A concentration to find the optimal level. 2. Optimize Buffer: Use a standard Sortase A reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, pH 8.0).[9] |
Data Presentation: Optimizing Ligation Parameters
The following tables provide representative data to guide the optimization of your ligation experiments for alanine-lysine fragments. These values are based on established principles and data from similar peptide ligations and should be used as a starting point for your specific system.
Table 1: Native Chemical Ligation (NCL) - Effect of pH on Yield
| pH | Representative Yield (%) | Notes |
| 6.0 | 60 | Slower reaction rate due to lower concentration of thiolate. |
| 6.5 | 85 | Good balance between reaction rate and suppression of side reactions. |
| 7.0 | 95 | Optimal pH for high yield and minimal side reactions. [3] |
| 7.5 | 90 | Slight increase in thioester hydrolysis may occur.[6] |
| 8.0 | 75 | Increased risk of side reactions involving the lysine ε-amino group. |
Table 2: Sortase A-Mediated Ligation - Effect of Temperature and Time on Yield
| Temperature (°C) | Incubation Time (hours) | Representative Yield (%) | Notes |
| 20 | 12 | 70 | Slower reaction rate at lower temperatures. |
| 25 | 8 | 85 | Good yield with a reasonable incubation time. |
| 37 | 4 | >90 | Optimal temperature for efficient ligation. [4] |
| 50 | 2 | 80 | Higher temperatures can sometimes lead to enzyme instability over longer periods.[4] |
Experimental Protocols
Protocol 1: Native Chemical Ligation of an Ala-Lys-Thioester with a Cys-Peptide
This protocol describes the ligation of a peptide with a C-terminal alanine-lysine thioester (Peptide 1: e.g., Ac-Ala-Lys-SR) with a peptide containing an N-terminal cysteine (Peptide 2: e.g., Cys-Gly-Gly).
Materials:
-
Peptide 1 (Ac-Ala-Lys-thioester, >95% purity)
-
Peptide 2 (Cys-Gly-Gly, >95% purity)
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0
-
Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing Agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP)
-
RP-HPLC system for analysis and purification
Procedure:
-
Prepare the ligation buffer (6 M Guanidine HCl, 100 mM Sodium Phosphate) and adjust the pH to 7.0.
-
Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 2 mM each.
-
Add TCEP to a final concentration of 5 mM to ensure the cysteine thiol is reduced.
-
Add MPAA to a final concentration of 20 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 4, 8, and 16 hours) and analyzing them by RP-HPLC.
-
Once the reaction is complete (typically >90% conversion), purify the ligated product by RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Sortase A-Mediated Ligation of an LPXTG-Ala-Lys Peptide with a Gly-Peptide
This protocol describes the ligation of a peptide containing the Sortase A recognition motif followed by alanine-lysine (Peptide 1: e.g., LPETG-Ala-Lys) with a peptide containing N-terminal glycines (Peptide 2: e.g., GGG-Arg-Arg).
Materials:
-
Peptide 1 (LPETG-Ala-Lys, >95% purity)
-
Peptide 2 (GGG-Arg-Arg, >95% purity)
-
Sortase A enzyme (high purity)
-
Sortase A Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 8.0
-
RP-HPLC system for analysis and purification
Procedure:
-
Prepare the Sortase A reaction buffer and ensure the pH is 8.0.
-
Dissolve Peptide 1 and Peptide 2 in the reaction buffer. A typical starting point is 100 µM of the limiting peptide and a 2-5 fold molar excess of the other peptide.
-
Add Sortase A to a final concentration of 1-10 µM.
-
Incubate the reaction at 37°C.[4]
-
Monitor the reaction progress by RP-HPLC at various time points (e.g., 30 min, 1, 2, and 4 hours).
-
When the reaction has reached the desired level of completion, stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by immediate purification.
-
Purify the ligated product using RP-HPLC.
-
Verify the product's identity and purity via mass spectrometry.
Visualizations
Caption: Workflow for Native Chemical Ligation (NCL).
Caption: Workflow for Sortase A-Mediated Ligation.
Caption: General Troubleshooting Logic for Peptide Ligation.
References
- 1. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. roboklon.com [roboklon.com]
- 5. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NMR Structural Data of Alanine-Lysine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the structural elucidation of alanine-lysine peptides using Nuclear Magnetic Resonance (NMR) spectroscopy.
FAQs and Troubleshooting Guides
Section 1: Sample Preparation
Question: What are the optimal sample conditions for NMR analysis of alanine-lysine peptides?
Answer: For successful NMR experiments on alanine-lysine peptides, meticulous sample preparation is crucial.[1] The peptide sample should be of high purity, typically >95%, to avoid spectral contamination.[2][3] The concentration of the peptide is also a key factor; for most 2D and 3D experiments, a concentration of >0.5 mM is recommended, with a typical range of 1-5 mM.[2][4][5][6] The sample should be dissolved in a suitable buffer, commonly a phosphate (B84403) buffer, in 90% H₂O/10% D₂O.[5][7] The D₂O provides the lock signal for the spectrometer. The pH of the sample should be carefully adjusted, as it can influence chemical shifts and peptide folding; a pH range of 4.0-7.0 generally yields the best results.[2][5] The total ionic strength should be kept low, ideally ≤ 100 mM for CryoProbes, to optimize spectral quality.[5]
Question: My peptide is aggregating at the required concentration. What can I do?
Answer: Peptide aggregation is a common issue that leads to broad lines and poor signal intensity in NMR spectra.[7] Several strategies can be employed to mitigate aggregation:
-
Optimize Buffer Conditions: Vary the pH, ionic strength, or add stabilizing excipients to the buffer.
-
Lower Concentration: While higher concentrations are generally preferred for better signal-to-noise, reducing the concentration might be necessary to prevent aggregation.[4]
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes disrupt the interactions leading to aggregation.[7]
-
Use of Detergents: For highly hydrophobic peptides, the addition of a mild detergent might be necessary to maintain solubility.
-
Dynamic Light Scattering (DLS): Use DLS to confirm the presence of aggregates and to test the effectiveness of different buffer conditions in preventing aggregation.[7]
Section 2: Data Acquisition & Processing
Question: I am observing very weak signals or a poor signal-to-noise ratio in my 2D NMR spectra. What could be the cause and how can I improve it?
Answer: A poor signal-to-noise ratio can arise from several factors. Here are some common causes and solutions:
-
Low Sample Concentration: As signal intensity is directly proportional to concentration, ensure your peptide concentration is optimal (typically 0.5-5 mM).[2][4]
-
Insufficient Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. Increasing the number of transients is a straightforward way to boost the signal.[7]
-
Improper Spectrometer Setup: Verify that the NMR spectrometer is correctly tuned and shimmed for your sample. Poor shimming can lead to broad peaks and reduced signal height.[7][8]
-
Peptide Aggregation: As mentioned previously, aggregation can significantly reduce signal intensity.[7]
-
Sample Stability: Ensure your peptide is stable over the course of the experiment. Degradation can lead to a decrease in the concentration of the intact peptide.[4]
Question: My spectra suffer from significant resonance overlap, especially in the amide and alpha-proton regions. How can I resolve these peaks?
Answer: Resonance overlap is a frequent challenge in peptide NMR.[7][9] Here are several approaches to improve peak resolution:
-
Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, spreading the peaks out.[7][9]
-
Varying Temperature: Acquiring spectra at different temperatures can alter the chemical shifts of some protons, particularly amide protons, which can help in resolving overlapped signals.[7]
-
pH Titration: Adjusting the pH of the sample can also change the chemical shifts of certain protons, which can be a tool for resolving ambiguities.[2][7]
-
Multidimensional NMR: For complex peptides, 2D experiments may not be sufficient. Isotopic labeling (¹³C, ¹⁵N) of your peptide allows for the use of 3D and 4D heteronuclear NMR experiments, which provide much greater spectral resolution.[6][7]
Section 3: Resonance Assignment
Question: I am having difficulty with the sequential assignment of my alanine-lysine peptide. Where should I start?
Answer: The sequential assignment process involves linking the spin systems of adjacent amino acid residues. A typical starting point is the "fingerprint region" of a 2D TOCSY and NOESY spectrum, which correlates the amide proton (NH) with the alpha-proton (Hα) of each residue.[3][10] The TOCSY spectrum is used to identify the complete spin systems of individual amino acids (e.g., all protons within an alanine (B10760859) or lysine (B10760008) residue).[2][10] The NOESY spectrum is then used to identify through-space correlations between protons of adjacent residues, such as the Hα of residue i to the NH of residue i+1.[3][11] For alanine and lysine, their characteristic chemical shifts and spin systems will aid in their identification.[12]
Question: What are the characteristic ¹H NMR signals for alanine and lysine?
Answer: Alanine has a simple and easily identifiable spin system in a TOCSY spectrum, consisting of an Hα proton coupled to the three protons of the methyl group (Hβ). Lysine has a longer side chain with multiple methylene (B1212753) groups (Hβ, Hγ, Hδ, Hε) that will show correlations in a TOCSY spectrum, ultimately connecting to the terminal amino group. The specific chemical shifts will depend on the local environment within the peptide.[12][13]
Section 4: Structure Calculation & Refinement
Question: My structure calculation is not converging, or I have a high number of NOE violations. What are the common pitfalls?
Answer: Convergence issues and NOE violations during structure calculation can stem from several sources:
-
Incorrect Assignments: The most common cause is incorrect or ambiguous NOE peak assignments. Double-check your assignments, especially for long-range NOEs.
-
Insufficient or Poor-Quality Restraints: A lack of sufficient, well-distributed NOE restraints can lead to an under-determined structure. Conversely, including artifactual or incorrectly calibrated restraints will lead to violations.
-
Choice of Calculation Protocol: The structure calculation protocol itself can influence the outcome. Both distance geometry and molecular dynamics-based simulated annealing methods are commonly used, and the choice may depend on the nature of the peptide.[14]
-
Peptide Flexibility: Peptides are often more flexible than globular proteins.[15] If your peptide exists in multiple conformations in solution, trying to refine it as a single static structure will result in violations and poor convergence. Ensemble-based refinement methods may be more appropriate in such cases.
Question: How do I validate the quality of my final peptide structure ensemble?
Answer: Validation of the final structure ensemble is a critical step. Several criteria should be assessed:
-
Agreement with Experimental Data: The final structures should have a low number of NOE and dihedral angle violations.[16]
-
Stereochemical Quality: Programs like PROCHECK-NMR can be used to evaluate the Ramachandran plot statistics and other stereochemical parameters of the ensemble.[7]
-
Ensemble Statistics: The root-mean-square deviation (RMSD) of the backbone and heavy atoms across the ensemble should be calculated to assess the precision of the structure.[14]
Quantitative Data Summary
Table 1: Recommended Sample Conditions for Peptide NMR
| Parameter | Recommended Value | Reference(s) |
| Peptide Purity | >95% | [2][3] |
| Peptide Concentration | 0.5 - 5 mM | [2][4][5][6] |
| Solvent | 90% H₂O / 10% D₂O | [5][7] |
| Buffer | Phosphate buffer (or other with no non-exchangeable protons) | [5][6] |
| pH | 4.0 - 7.0 | [2][5] |
| Ionic Strength | ≤ 100 mM (for CryoProbes) | [5] |
Table 2: Typical NOE Distance Restraint Calibration
| NOE Intensity | Distance Range (Å) |
| Strong | 1.8 - 2.7 |
| Medium | 1.8 - 3.3 |
| Weak | 1.8 - 5.0 |
| Note: These are general ranges and should be calibrated for each specific dataset.[7] |
Experimental Protocols
Protocol 1: 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)
-
Sample Preparation: Prepare the alanine-lysine peptide sample as described in Table 1.
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Pulse Sequence: Use a standard TOCSY pulse sequence with a clean spin-lock pulse (e.g., MLEV-17).
-
Acquisition Parameters:
-
Set the spectral widths in both dimensions to cover all proton resonances (typically 12-16 ppm).
-
The number of complex points in the direct dimension (t₂) is typically 2048 or 4096.
-
The number of increments in the indirect dimension (t₁) is typically 256-512.
-
Set the number of scans per increment to achieve adequate signal-to-noise.
-
Use a spin-lock mixing time of 60-80 ms (B15284909) to allow for magnetization transfer throughout the spin systems.
-
-
Data Processing:
-
Apply a sine-bell or shifted sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Protocol 2: 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Sample Preparation: Use the same sample as for the TOCSY experiment.
-
Spectrometer Setup: Ensure the spectrometer is properly tuned and shimmed.
-
Pulse Sequence: Use a standard NOESY pulse sequence with appropriate water suppression.
-
Acquisition Parameters:
-
Set the spectral widths and number of points similar to the TOCSY experiment.
-
The key parameter is the mixing time (τₘ), which determines the distance range of observed NOEs. A range of mixing times (e.g., 100-300 ms) should be tested to monitor for spin diffusion.[17]
-
-
Data Processing:
-
Process the data similarly to the TOCSY spectrum. Careful baseline correction is crucial for accurate integration of NOE cross-peaks.
-
Visualizations
Caption: Experimental workflow for peptide structure determination by NMR.
Caption: Troubleshooting guide for poor signal-to-noise in 2D NMR spectra.
References
- 1. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. nmr-bio.com [nmr-bio.com]
- 5. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. University of Ottawa NMR Facility Blog: Correcting NMR Spectra for Poor Shimming - Reference Deconvolution [u-of-o-nmr-facility.blogspot.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 11. dbt.univr.it [dbt.univr.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Overcoming Challenges in Fluorescent Labeling of Lysine Residues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorescently labeled proteins. Our focus is on addressing common issues encountered during the labeling of lysine (B10760008) residues, a frequent target for protein modification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems you may encounter during your lysine labeling experiments.
Question: I am observing low or no fluorescence from my labeled protein. What are the possible causes and solutions?
Answer:
Low or absent fluorescence can stem from several factors, ranging from inefficient labeling to issues with the fluorophore itself. Here’s a systematic approach to troubleshooting this problem:
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Inefficient Labeling Reaction | Verify the reaction pH is optimal (typically 8.3-8.5 for NHS esters)[1][2]. Ensure your buffer is free of competing amines like Tris or glycine[1]. Confirm the molar excess of the dye; a common starting point is an 8- to 20-fold molar excess of dye to protein[1]. |
| Hydrolyzed/Inactive Dye | Use fresh, high-quality dye dissolved in an anhydrous solvent like DMSO or DMF immediately before use[1][3]. NHS esters are susceptible to hydrolysis, which is accelerated by moisture and high pH[1][3]. |
| Protein Concentration is Too Low | In dilute protein solutions, the hydrolysis of the NHS ester can outcompete the labeling reaction[3]. If possible, increase the protein concentration to 1-10 mg/mL[1]. |
| Insufficient Accessible Lysines | If your protein has a limited number of surface-accessible lysine residues, the labeling efficiency will be inherently low[1]. Consider alternative labeling strategies targeting other amino acids like cysteine[1]. |
| Fluorescence Quenching | Over-labeling can lead to dye-dye quenching, reducing the overall fluorescence signal[4]. To address this, lower the molar ratio of the dye to the protein during the labeling reaction[4]. The fluorophore's environment can also cause quenching; for instance, proximity to aromatic amino acids can diminish the signal[4]. |
| Precipitation of Labeled Protein | Protein precipitation during or after the reaction will result in a loss of fluorescent signal in the supernatant. See the troubleshooting section on protein precipitation below. |
Question: My protein precipitates during or after the labeling reaction. How can I prevent this?
Answer:
Protein precipitation is a common issue that can arise from several factors related to the labeling process.
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| High Degree of Labeling | Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation[3][4]. Reduce the molar excess of the dye or shorten the reaction time to decrease the degree of labeling (DOL)[3]. |
| Organic Solvent Concentration | Many fluorescent dyes are dissolved in organic solvents like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause precipitation[3]. Keep the final concentration of the organic solvent below 10% of the total reaction volume[3]. |
| Change in Protein Charge | The reaction of NHS esters with the primary amines of lysine residues neutralizes their positive charge. This alteration in the protein's isoelectric point can reduce its solubility[3]. Consider using a dye with a more hydrophilic spacer, such as one containing polyethylene (B3416737) glycol (PEG), to improve the solubility of the conjugate[3]. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility. Ensure your buffer conditions are optimal for your specific protein's stability. |
Question: The biological activity of my protein is compromised after labeling. What can I do?
Answer:
Preserving protein function is critical. If you observe a loss of activity, consider the following:
Potential Causes and Recommended Actions:
| Potential Cause | Recommended Action |
| Labeling of Critical Lysine Residues | Lysine residues within the active site or at protein-protein interaction interfaces may be essential for function. Labeling these residues can inhibit activity[4]. |
| Steric Hindrance from the Fluorophore | The bulky nature of some fluorophores can sterically hinder the protein's normal function[5][6]. |
| Conformational Changes | Alterations in charge and hydrophobicity due to labeling can induce conformational changes that affect protein activity. |
To mitigate these issues, try reducing the degree of labeling by lowering the dye-to-protein ratio[4]. If the problem persists, you may need to consider site-specific labeling strategies to avoid modifying critical residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling lysine residues with NHS esters?
The optimal pH for reacting NHS esters with primary amines (like the epsilon-amino group of lysine) is typically between 8.3 and 8.5[1][2]. At a lower pH, the amine groups are protonated and thus less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction[1][2].
Q2: What buffers should I use for the labeling reaction?
It is crucial to use an amine-free buffer to avoid competing reactions with the NHS ester. Good choices include sodium bicarbonate or sodium phosphate (B84403) buffers at the appropriate pH[1]. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine[1].
Q3: What is the "Degree of Labeling" (DOL) and how do I control it?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. You can control the DOL by adjusting the molar ratio of the fluorescent dye to the protein in the reaction mixture. A common starting point for monolabeling is an 8- to 20-fold molar excess of the dye[1]. This ratio may need to be optimized for your specific protein and desired DOL.
Q4: How do I remove unreacted dye after the labeling reaction?
Common methods for purifying the labeled protein from free dye include size-exclusion chromatography (gel filtration), dialysis, and desalting columns[4][7]. The best method will depend on the properties of your protein and the volume of your sample.
Q5: Can I label proteins at the N-terminus instead of lysine residues?
NHS esters react with all primary amines, including the N-terminal alpha-amino group and the epsilon-amino groups of lysine side chains[5][7]. While lysine residues are generally more abundant, it is possible to preferentially label the N-terminus by taking advantage of its lower pKa (around 7.5-8.0) compared to the lysine side chain (around 10.5). Performing the labeling reaction at a lower pH (e.g., 7.5) can favor N-terminal modification, as the N-terminus will be more deprotonated and reactive than the lysine side chains[8].
Experimental Protocols
General Protocol for Fluorescent Labeling of Lysine Residues with NHS Esters
This protocol provides a general starting point. Optimization may be required for your specific protein and fluorophore.
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester fluorescent dye in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)[1].
-
-
Labeling Reaction:
-
Add the desired molar excess of the dissolved dye to the protein solution. A common starting point is an 8- to 20-fold molar excess[1].
-
Ensure the final concentration of the organic solvent in the reaction mixture is less than 10% to avoid protein precipitation[3].
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice[2].
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer[9].
-
Alternatively, dialysis or spin filtration can be used for purification.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
-
Visualized Workflows and Logic
Caption: General workflow for fluorescently labeling lysine residues.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lysine to Alanine Mutagenesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the efficiency of lysine (B10760008) (K) to alanine (B10760859) (A) mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is alanine a common choice for substituting lysine in mutagenesis studies?
A1: Alanine is frequently used for site-directed mutagenesis, a technique known as alanine scanning, for several reasons.[1] Its small, non-bulky, and chemically inert methyl group side chain is ideal for probing the functional role of a specific amino acid residue.[1] By substituting a lysine with an alanine, researchers can assess the contribution of the lysine's side chain to protein stability, function, or interaction with other molecules.[1][2][3] The alanine substitution removes the long, positively charged side chain of lysine, helping to determine if the charge or the size of the lysine residue is critical. Alanine also maintains the secondary structure preferences of many other amino acids, minimizing major structural disruptions to the protein backbone.[1]
Q2: What are the primary considerations for designing primers for K to A mutagenesis?
A2: Primer design is a critical step for successful site-directed mutagenesis.[4][5] For a lysine to alanine mutation, consider the following:
-
Codon Choice: Lysine is encoded by AAA and AAG, while alanine is encoded by GCA, GCC, GCG, and GCT. A single base change can convert AAG to GCG (A to G).
-
Primer Length: Primers should typically be between 25 and 45 nucleotides in length.[6]
-
Mutation Position: The desired mutation should be in the center of the primer.[5]
-
Melting Temperature (Tm): The Tm should be calculated for the portion of the primer that anneals to the template. Online tools like Agilent's QuikChange Primer Design can assist in calculating the optimal Tm.[7]
-
GC Content: Aim for a GC content of at least 40%.
-
Primer Ends: Primers should end in at least one G or C residue.
-
Purity: High-performance liquid chromatography (HPLC) purified primers are recommended, especially for large plasmids, as they can significantly improve mutagenesis efficiency.[8]
Q3: What is the role of DpnI digestion in site-directed mutagenesis?
A3: DpnI digestion is a crucial step to eliminate the parental (wild-type) plasmid DNA from the PCR reaction.[9] The DpnI restriction enzyme specifically digests methylated DNA.[4][9] Plasmids isolated from most E. coli strains are methylated, while the newly synthesized PCR product containing the mutation is unmethylated.[9][10] By digesting the methylated parental DNA, you ensure that the majority of the plasmids transformed into competent cells will carry the desired mutation, thus reducing the number of wild-type colonies.[9][11]
Q4: Can a lysine to alanine mutation affect protein stability?
A4: Yes, a lysine to alanine mutation can impact protein stability, and the effect is context-dependent.[12][13] Replacing a lysine, which is often found on the protein surface, with a smaller, hydrophobic alanine can have several effects:
-
Loss of Interactions: The mutation eliminates potential salt bridges or hydrogen bonds that the lysine side chain may have formed, which could destabilize the protein.
-
Hydrophobic Exposure: If the alanine is introduced into a hydrophilic environment on the protein surface, it can lead to unfavorable hydrophobic interactions with the solvent, potentially destabilizing the protein.[13]
-
Increased Stability: In some cases, removing the long, flexible lysine side chain can reduce the entropic cost of folding, leading to increased stability.
Troubleshooting Guides
Problem 1: No or very few colonies after transformation.
Click for potential causes and solutions
| Potential Cause | Troubleshooting Step |
| Inefficient PCR Amplification | - Verify PCR product on an agarose (B213101) gel. A faint or absent band indicates poor amplification.[10] - Optimize annealing temperature using a gradient PCR.[14] - Increase the number of PCR cycles (up to a maximum of 35).[11] - Ensure optimal primer design and purity.[5][8] - Use a high-fidelity DNA polymerase suitable for your plasmid size.[15] |
| Poor Template DNA Quality or Concentration | - Use freshly prepared, high-quality plasmid DNA.[16] Repeated freeze-thaw cycles can degrade the template.[16] - Use the recommended amount of template DNA (typically 1-10 ng).[10][17] |
| Ineffective DpnI Digestion | - This is unlikely to cause no colonies, but if combined with poor PCR, it can be a factor. Ensure the DpnI enzyme is active and the incubation time is sufficient (at least 1 hour).[11][14] |
| Low Transformation Efficiency | - Use highly competent cells and handle them gently on ice.[4] - Perform a control transformation with a known plasmid to check the competency of the cells.[14] - Ensure the volume of the PCR reaction added to the competent cells does not exceed 1/10th of the cell volume.[16] |
| Incorrect Antibiotic Selection | - Double-check that the antibiotic in your agar (B569324) plates matches the resistance gene on your plasmid.[17] |
Problem 2: All colonies are wild-type (no mutation).
Click for potential causes and solutions
| Potential Cause | Troubleshooting Step |
| Inefficient DpnI Digestion | - Increase the DpnI digestion time to 2 hours or more.[14] Some protocols even suggest overnight digestion.[18] - Ensure your plasmid was isolated from a dam+ E. coli strain (like DH5α or JM109) to ensure proper methylation for DpnI to work.[14] - Add the DpnI enzyme directly to the PCR product and use the appropriate buffer.[11] |
| Too Much Template DNA | - Using an excessive amount of template plasmid can lead to incomplete DpnI digestion, resulting in a high background of wild-type colonies.[14][16] Use ≤ 10 ng of template DNA.[10][17] |
| Low PCR Efficiency | - If the PCR amplification is inefficient, the parental plasmid will be the predominant species. Optimize PCR conditions as described in "Problem 1". |
| Primer-dimer Formation | - Poor primer design can lead to the formation of primer-dimers instead of amplification of the plasmid. Analyze your PCR product on a gel to check for this.[11] |
Problem 3: Multiple or smeared bands on the agarose gel after PCR.
Click for potential causes and solutions
| Potential Cause | Troubleshooting Step |
| Non-specific Primer Annealing | - Increase the annealing temperature in the PCR cycle.[10] - Re-design primers to have a higher Tm and specificity. |
| Too Much Template DNA | - Decrease the concentration of the template DNA in the PCR reaction.[4] |
| Contamination | - Ensure all reagents and equipment are free from contaminating DNA. Use fresh reagents and filter pipette tips. |
| Suboptimal PCR Conditions | - Reduce the number of PCR cycles.[14] - Optimize the concentration of Mg2+ in the reaction.[16] |
Experimental Protocols & Data
Table 1: Recommended PCR Cycling Parameters for K to A Mutagenesis
| Step | Temperature | Time | Cycles | Notes |
| Initial Denaturation | 98°C | 30 sec - 2 min | 1 | A hot start is recommended.[15] |
| Denaturation | 98°C | 10 - 30 sec | 25-30 | Use 98°C for high-fidelity polymerases like Phusion or Q5.[10][15] |
| Annealing | Tm + 3°C | 20 - 30 sec | For high-fidelity polymerases, an annealing temperature 3°C above the primer's melting temperature is often recommended.[10][17] A temperature gradient can be used for optimization.[14] | |
| Extension | 72°C | 20-30 sec/kb | Adjust extension time based on the size of your plasmid.[10][17] | |
| Final Extension | 72°C | 5 min | 1 | Ensures all PCR products are fully extended.[15] |
Detailed Protocol: Site-Directed Mutagenesis for Lysine to Alanine Substitution
-
Primer Design: Design a complementary pair of primers, each 25-45 bases in length, containing the desired lysine to alanine codon change in the center. Ensure the primers have a melting temperature (Tm) suitable for your polymerase and a GC content of at least 40%. Order HPLC-purified primers.[8]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x reaction buffer
-
1 µL of 10 mM dNTPs
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template DNA (1-10 ng)
-
1 µL of high-fidelity DNA polymerase (e.g., Phusion or Q5)
-
Nuclease-free water to 50 µL
-
-
Perform PCR using the cycling conditions outlined in Table 1.
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the 50 µL PCR product.
-
Incubate at 37°C for at least 1 hour to digest the parental methylated DNA.[11]
-
-
Transformation:
-
Transform 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or XL10-Gold) with 1-2 µL of the DpnI-treated PCR product.[19]
-
Follow the specific transformation protocol for your competent cells (e.g., heat shock at 42°C for 45 seconds).
-
Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic for your plasmid.
-
Incubate the plate at 37°C overnight.
-
-
Screening and Sequencing:
-
Pick individual colonies and grow them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
-
Visualizations
Caption: Experimental workflow for lysine to alanine site-directed mutagenesis.
Caption: Troubleshooting flowchart for common issues in mutagenesis experiments.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. genscript.com [genscript.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 6. Method to Overcome Inefficiencies in Site-Directed Mutagenesis of A/T-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuickChange Primer Design [agilent.com]
- 8. Improvement of PCR reaction conditions for site-directed mutagenesis of big plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. neb.com [neb.com]
- 11. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 12. Effect of alanine versus glycine in alpha-helices on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. PCR mutagenesis, cloning, expression, fast protein purification protocols and crystallization of the wild type and mutant forms of tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. neb.com [neb.com]
- 18. microbiology - DpnI over-digestion - Biology Stack Exchange [biology.stackexchange.com]
- 19. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Ala-Lys Cell-Penetrating Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ala-Lys (Alanine-Lysine) cell-penetrating peptides (CPPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for the cellular uptake of Ala-Lys CPPs?
A1: The cellular uptake of Ala-Lys CPPs, like other cationic CPPs, primarily occurs through two major pathways: direct translocation across the plasma membrane and endocytosis.[1] The predominant pathway is often dependent on the peptide's concentration, the cell type, and the nature of the cargo it carries. At lower concentrations, endocytosis is the main route of entry, while at higher concentrations, direct translocation may become more significant.[1]
Q2: How does the ratio of Alanine (B10760859) to Lysine (B10760008) affect the cellular uptake of the CPP?
A2: The balance between hydrophobic (Alanine) and cationic (Lysine) residues is crucial for efficient cellular uptake. Lysine's primary amine groups provide the positive charge necessary for the initial electrostatic interaction with the negatively charged cell membrane.[2] Alanine, a small hydrophobic amino acid, can influence the peptide's secondary structure and its ability to interact with the lipid bilayer. An optimal ratio is required, as an excess of lysine can lead to high cell-surface binding without efficient internalization, while too much alanine can increase aggregation and reduce solubility.
Q3: What is endosomal entrapment and how does it affect my experiment?
A3: Endosomal entrapment is a significant barrier to the efficacy of CPP-mediated delivery. After being taken up by endocytosis, the CPP and its cargo are enclosed within endosomes. For the cargo to reach its intracellular target (e.g., in the cytoplasm or nucleus), it must escape this vesicle. If the CPP-cargo conjugate remains trapped, it will likely be trafficked to lysosomes for degradation, rendering the cargo inactive.
Q4: How can I improve the endosomal escape of my Ala-Lys CPP?
A4: Several strategies can be employed to enhance endosomal escape:
-
Inclusion of pH-responsive elements: Incorporating amino acids that become protonated in the acidic environment of the endosome can lead to membrane destabilization and rupture.
-
Fusogenic peptides: Co-administration or conjugation with fusogenic peptides can promote the fusion of the endosomal membrane with the peptide-cargo complex, facilitating its release.
-
Photochemical internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that disrupt the endosomal membrane.
Troubleshooting Guides
Problem 1: Low Cellular Uptake of the Ala-Lys CPP-Cargo Conjugate
| Possible Cause | Suggested Solution |
| Suboptimal Ala-Lys Ratio | Synthesize and test a series of peptides with varying Ala-to-Lys ratios to identify the optimal balance for your specific application. Generally, a higher density of positive charge from lysine enhances initial cell surface interaction. |
| Peptide Aggregation | Highly hydrophobic peptides are prone to aggregation, reducing the concentration of active monomeric peptide available for cellular uptake. Address this by modifying the peptide sequence to include more hydrophilic residues or by optimizing the solvent conditions.[3] |
| Poor Solubility | Lyophilized peptides can be difficult to dissolve. Test solubility in a small amount of peptide first. For basic peptides (rich in Lys), dissolving in a slightly acidic solution (e.g., 10% acetic acid) before dilution in buffer can improve solubility.[4] Sonication can also aid in dissolution.[4] |
| Inappropriate Peptide Concentration | The uptake mechanism can be concentration-dependent.[1] Perform a dose-response experiment to determine the optimal concentration range for your cell line and cargo. |
| Cell Line Variability | Different cell lines exhibit varying efficiencies of CPP uptake. If possible, test your Ala-Lys CPP on multiple cell lines to find a suitable model for your experiments.[5] |
| Interference from Serum | Proteins in serum can interact with CPPs and inhibit their uptake. Perform initial experiments in serum-free media and then titrate in serum to assess its impact. |
Problem 2: High Cytotoxicity Observed
| Possible Cause | Suggested Solution |
| High Peptide Concentration | High concentrations of cationic peptides can disrupt cell membranes, leading to toxicity. Determine the maximum non-toxic concentration by performing a dose-response cytotoxicity assay (e.g., MTT or LDH assay). |
| Peptide-Induced Membrane Perturbation | The intrinsic properties of the Ala-Lys peptide may lead to membrane damage. Consider modifying the peptide sequence to reduce its lytic activity, for example, by strategically placing alanine residues to modulate its amphipathicity. |
| Contaminants from Synthesis | Impurities from peptide synthesis, such as residual trifluoroacetic acid (TFA), can be toxic to cells. Ensure high purity of the peptide preparation (>95%) and consider salt exchange procedures. |
Problem 3: Difficulty in Visualizing or Quantifying Cellular Uptake
| Possible Cause | Suggested Solution | | Low Signal-to-Noise Ratio in Fluorescence Microscopy | Increase the concentration of the fluorescently labeled peptide, optimize the incubation time, or use a more sensitive fluorescence microscope. Ensure that the fluorophore is not quenched in the intracellular environment. | | Distinguishing Membrane-Bound vs. Internalized Peptides | To remove non-internalized, surface-bound peptides before analysis, wash cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) or treat with trypsin.[6] | | Inaccurate Quantification with Flow Cytometry | Ensure proper gating to exclude dead cells and debris. Use appropriate controls, including unstained cells and cells treated with an unconjugated fluorophore. To differentiate surface binding from uptake, perform experiments at 4°C (inhibits endocytosis) and compare with results at 37°C. |
Data Presentation
Table 1: Impact of Lysine to Alanine Substitution on Cellular Uptake of a Model CPP
This table summarizes data from an alanine scan on the sC18 peptide, demonstrating how the substitution of positively charged lysine residues with neutral alanine can affect cellular internalization efficiency in HeLa cells, as measured by flow cytometry.
| Peptide Variant | Sequence Modification | Net Charge | Relative Cellular Uptake (%) |
| sC18 (Control) | Original Sequence | +8 | 100 |
| HK3 | Arginine at position 3 to Alanine | +7 | ~25 |
| HK15 | Glutamic acid at position 15 to Alanine | +9 | ~370 |
| Lysine Mutant | Lysine residue to Alanine | +7 | Decreased (qualitative) |
Data adapted from a study by Gessner et al. The study primarily focused on arginine, but noted that substitution of positively charged residues like lysine with alanine led to decreased internalization efficiencies.[7]
Table 2: Influence of Cargo Net Charge on CPP-Mediated Cellular Uptake
This table illustrates how the net charge of a cargo molecule can influence the cellular uptake efficiency of the CPP-cargo complex.
| Cargo Net Charge | Relative Cellular Uptake (%) |
| +4 | ~160 |
| +2 | ~158 |
| 0 | ~80 |
| -4 | ~20 |
Data derived from a study by Stewart et al., which demonstrated that positively charged cargoes enhance uptake, while neutral and negatively charged cargoes diminish it.[8]
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled Ala-Lys CPP in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution to the desired final concentrations in serum-free cell culture medium.
-
Incubation: Wash the cells twice with phosphate-buffered saline (PBS). Add the peptide solutions to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.
-
Washing and Trypsinization: Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-specifically bound peptides. To remove membrane-bound peptides, incubate the cells with a 0.05% trypsin-EDTA solution for 5-10 minutes at 37°C.
-
Cell Collection and Staining: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. Centrifuge the cells and resuspend the pellet in FACS buffer (PBS with 1% BSA and 0.1% sodium azide). If desired, add a viability dye (e.g., propidium (B1200493) iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer using the appropriate laser and filter set for your fluorophore. Analyze the data to determine the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized peptide.
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and reach 50-60% confluency.
-
Peptide Incubation: Prepare and add the fluorescently labeled Ala-Lys CPP to the cells as described in the flow cytometry protocol.
-
Live-Cell Imaging:
-
For live-cell imaging, add a nuclear stain (e.g., Hoechst 33342) to the medium 10-15 minutes before the end of the peptide incubation.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging solution.
-
Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
-
Fixed-Cell Imaging:
-
After peptide incubation, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Mount the coverslips with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition: Acquire z-stack images to obtain a three-dimensional reconstruction of the cells and confirm the intracellular localization of the peptide.
Protocol 3: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Peptide Treatment: Prepare serial dilutions of the Ala-Lys CPP in complete cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Experimental workflow for evaluating Ala-Lys CPP cellular uptake.
Caption: Cellular uptake and endosomal escape pathway for CPPs.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. How Cargo Identity Alters the Uptake of Cell-Penetrating Peptide (CPP)/Cargo Complexes: A Study on the Effect of Net Cargo Charge and Length - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Alanine Scanning: The Role of Lysine to Arginine Mutations in Unraveling Protein Function
In the intricate world of protein science, understanding the contribution of individual amino acids to protein structure, function, and interaction is paramount. Alanine (B10760859) scanning mutagenesis has long been a cornerstone technique for identifying critical residues, or "hot spots," within protein interfaces.[1][2] However, interpreting the results of alanine scanning can be complex. To add a layer of validation and provide a more nuanced understanding, researchers often turn to more conservative mutations, such as substituting lysine (B10760008) with arginine. This guide compares these two powerful site-directed mutagenesis techniques, providing experimental context and data to aid researchers in their application.
Alanine Scanning: A Broad Stroke Approach
Alanine scanning is a widely used site-directed mutagenesis technique to determine the functional contribution of specific amino acid residues.[3] By systematically replacing residues with alanine, which has a small, chemically inert methyl group as its side chain, the role of the original side chain in protein stability or function can be inferred.[3][4] This method effectively removes the side chain beyond the β-carbon, allowing for the assessment of its importance in protein-protein interactions, enzymatic activity, and overall protein stability.[1][4]
The primary advantage of alanine scanning lies in its ability to quickly identify residues that are critical for a protein's function. A significant loss of function upon mutation to alanine suggests that the original residue's side chain plays a crucial role. This technique has been instrumental in mapping functional epitopes and "hot spots" in a variety of proteins, including the interaction between human growth hormone and its receptor.[2][3]
However, alanine scanning is not without its limitations. The removal of a large side chain can sometimes lead to non-specific structural perturbations, making it difficult to discern whether the observed effect is due to the loss of a specific interaction or a more general destabilization of the protein. Furthermore, in cases where the original residue is a lysine, an alanine substitution removes not only the long, flexible side chain but also its positive charge, which could be critical for electrostatic interactions.
Lysine to Arginine Mutations: A Finer Chisel
To address the limitations of alanine scanning, particularly when investigating the role of charged residues, lysine (K) to arginine (R) mutations offer a more conservative approach. Both lysine and arginine are basic, positively charged amino acids, but they possess distinct structural and chemical properties.[5][6]
Lysine has a primary ε-amino group at the end of a flexible four-carbon aliphatic chain.[7][8] In contrast, arginine features a guanidinium (B1211019) group at the end of a three-carbon chain.[6] This guanidinium group is more rigid and allows for the formation of a larger number of electrostatic interactions in multiple directions, which can contribute more significantly to protein stability.[6] The pKa of the arginine side chain is also higher than that of lysine (12.48 vs. 10.54), meaning it is more likely to remain protonated and positively charged over a wider pH range.[6]
A K-to-R mutation is considered conservative because it maintains the positive charge at the residue's position, which is often the most critical feature for function. However, the subtle differences in size, shape, and hydrogen bonding capacity between the lysine and arginine side chains can have significant functional consequences.[9] Therefore, if a K-to-A mutation abolishes function, a subsequent K-to-R mutation can help to dissect whether the positive charge itself is the key contributor, or if the specific geometry and flexibility of the lysine side chain are also essential.
Comparative Analysis: Alanine vs. Lysine to Arginine Mutations
The choice between an alanine scan and a K-to-R mutation depends on the specific scientific question being addressed.
| Feature | Alanine Scanning (e.g., K to A) | Lysine to Arginine (K to R) Mutation |
| Primary Goal | Identify functionally important residues by removing the side chain.[3] | Validate the role of a positive charge and probe the specific requirements of the side chain's geometry and hydrogen bonding capacity. |
| Nature of Mutation | Drastic: removes both the side chain's bulk and specific chemical properties (e.g., charge, hydrogen bonding). | Conservative: maintains the positive charge while altering the side chain's size, rigidity, and hydrogen bonding potential.[6] |
| Interpretation of Results | A loss of function strongly suggests the original residue is critical. However, the precise reason (loss of charge, steric effect, etc.) may be unclear. | If function is retained, it suggests the positive charge is the primary requirement. If function is lost or altered, it points to the importance of the specific chemical and structural features of the lysine side chain.[10] |
| Potential for Artifacts | High potential for introducing structural instability due to the creation of a cavity. | Lower potential for major structural disruption, but the altered side chain can still lead to subtle conformational changes. |
Experimental Protocols
Both alanine scanning and lysine to arginine mutations are typically achieved through site-directed mutagenesis, a well-established technique in molecular biology.[11]
General Site-Directed Mutagenesis Protocol
Site-directed mutagenesis involves the use of a synthetic oligonucleotide primer containing the desired mutation to introduce a specific change into a DNA sequence.[12][13]
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest. The reaction typically involves a denaturation step, an annealing step where the mutagenic primers bind to the template DNA, and an extension step.
-
Template Digestion: The parental, non-mutated DNA template is digested using the restriction enzyme DpnI. DpnI specifically targets methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated mutant DNA intact.
-
Transformation: The newly synthesized, mutated plasmid is then transformed into competent E. coli cells for propagation.
-
Verification: The resulting colonies are screened, and the presence of the desired mutation is confirmed by DNA sequencing.[14]
Visualizing the Concepts
To better understand the logic and workflows, the following diagrams illustrate the key concepts.
References
- 1. mybiosource.com [mybiosource.com]
- 2. genscript.com [genscript.com]
- 3. Alanine scanning - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the differences between lysine and arginine? | AAT Bioquest [aatbio.com]
- 7. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Limited choice of natural amino acids as mimetics restricts design of protein lysine methylation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substitution of lysine for arginine at position 42 of human transforming growth factor-alpha eliminates biological activity without changing internal disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 12. blackwellpublishing.com [blackwellpublishing.com]
- 13. youtube.com [youtube.com]
- 14. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alanine-Rich Versus Lysine-Rich Peptide Helicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the factors that govern peptide helicity is crucial for the rational design of novel therapeutics and research tools. This guide provides an objective comparison of the alpha-helical tendencies of alanine-rich and lysine-rich peptides, supported by experimental data and detailed methodologies.
The intrinsic propensity of an amino acid to favor a helical conformation is a key determinant of a peptide's secondary structure. Alanine (B10760859), with its small, non-reactive side chain, is widely recognized as a strong helix-forming residue. In contrast, the role of lysine (B10760008) is more complex; its long, positively charged side chain can either stabilize or destabilize a helix depending on its position and the surrounding microenvironment. This comparative analysis delves into the structural and functional implications of these differences.
Quantitative Comparison of Helical Propensity
The tendency of an amino acid to promote helix formation can be quantified by the helix propagation parameter, 'w'. A 'w' value greater than 1 indicates a helix-favoring residue, while a value less than 1 suggests a helix-disfavoring residue. Alanine consistently exhibits a high 'w' value, making it a benchmark for helix stability.[1][2] Lysine, when located in the central region of a peptide, generally has a 'w' value less than 1, indicating it disfavors helix formation.[1][3][4] However, this effect can be mitigated or even reversed by electrostatic interactions.
| Amino Acid | Position in Helix | Helix Propagation Parameter (w) | Relative Helicity | Reference |
| Alanine | Central | ~1.54 - 1.7 | Strong Helix Former | [1][2] |
| Lysine | Central | ~0.80 | Helix Disfavoring | [1][4] |
| Lysine | Near C-terminus | > 1.0 (context-dependent) | Potentially Helix Stabilizing | [1] |
Note: The helix propagation parameter (w) is a context-dependent value and can vary based on the specific peptide sequence and experimental conditions.
The practical implication of these differences is significant. Alanine-rich peptides, often used as model systems for studying alpha-helices, can exhibit substantial helicity even in short sequences.[2][5] For instance, a 17-residue peptide containing only alanine and lysine (for solubility) can be approximately 51% helical.[2] In contrast, the helicity of lysine-rich peptides is highly dependent on environmental factors, most notably pH. At neutral or acidic pH, the positively charged lysine side chains repel each other, disrupting helical structures. At high pH (e.g., pH 11.1), deprotonation of the lysine side chains eliminates this repulsion, allowing for the formation of a stable alpha-helix.
Experimental Protocols
Accurate assessment of peptide helicity relies on precise experimental techniques. The following are detailed protocols for the synthesis, purification, and structural analysis of peptides.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides.[6][7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction is allowed to proceed to completion.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each amino acid in the desired sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, washed, and dried.
Solid-Phase Peptide Synthesis (SPPS) Workflow.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the most common method for purifying synthetic peptides.[9][10][11] It separates the target peptide from impurities based on hydrophobicity.
Materials:
-
Crude peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A.
-
Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: The dissolved peptide is injected onto the column.
-
Elution: A gradient of increasing Mobile Phase B is applied to elute the bound peptides. More hydrophobic peptides will elute at higher concentrations of acetonitrile.
-
Fraction Collection: Fractions are collected as they elute from the column.
-
Purity Analysis: The purity of each fraction is assessed by analytical RP-HPLC.
-
Pooling and Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain a dry powder.
RP-HPLC Purification Workflow for Synthetic Peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[12][13][14][15] The far-UV CD spectrum (190-260 nm) provides characteristic signatures for alpha-helices, beta-sheets, and random coils.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: A solution of the peptide is prepared in the desired buffer at a known concentration (typically 0.1-0.5 mg/mL). A buffer blank is also prepared.
-
Instrument Setup: The CD instrument is turned on, and the lamp and nitrogen flush are allowed to stabilize.
-
Blank Spectrum: A spectrum of the buffer blank is recorded to establish a baseline.
-
Sample Spectrum: The cuvette is rinsed, and the peptide solution is added. A spectrum of the peptide sample is then recorded under the same conditions as the blank.
-
Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, typically in millidegrees, is converted to Mean Residue Ellipticity ([θ]).
-
Secondary Structure Estimation: The percentage of each secondary structure element is estimated from the shape and magnitude of the CD spectrum. For an alpha-helix, characteristic negative bands are observed around 208 nm and 222 nm, with a positive band around 192 nm.
Circular Dichroism Spectroscopy Workflow.
Conclusion
The choice between designing alanine-rich or lysine-rich peptides for specific applications depends on the desired structural and functional properties. Alanine-rich peptides serve as excellent scaffolds for creating stable, predictable alpha-helical structures. Their high intrinsic helicity makes them ideal for applications where a rigid helical conformation is paramount. Conversely, the helicity of lysine-rich peptides is environmentally responsive. This "smart" behavior can be exploited in drug delivery systems or biosensors that respond to changes in pH. Researchers should carefully consider the trade-offs between the inherent stability of alanine-rich helices and the tunable nature of their lysine-rich counterparts to best suit their scientific objectives.
References
- 1. Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Lysine and arginine residues do not increase the helicity of alanine-rich peptide helices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Large differences in the helix propensities of alanine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Computational Models of Ala-Lys Interactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of computational biology and drug discovery, the accurate prediction of peptide-protein interactions is paramount. The dipeptide Alanine-Lysine (Ala-Lys) serves as a fundamental model system for understanding the interplay of hydrophobic (Alanine) and charged (Lysine) residues in molecular recognition. This guide provides a comprehensive comparison of computational models for predicting Ala-Lys interactions, with a strong emphasis on cross-validation against experimental data. By presenting detailed methodologies and performance metrics, this document aims to equip researchers with the knowledge to select and validate appropriate computational tools for their specific research needs.
Comparing the Performance of Computational Models
The prediction of how Ala-Lys dipeptides, or peptides containing these residues, interact with protein targets can be approached using a variety of computational methods. These range from rapid docking simulations to more computationally intensive molecular dynamics and free energy calculations. The accuracy and utility of these models are critically dependent on the force fields, scoring functions, and sampling algorithms they employ. Below is a summary of common computational approaches and their typical performance when benchmarked against experimental data for peptide-protein interactions.
| Computational Model | Primary Approach | Key Performance Metrics | Reported Performance for Peptide-Protein Interactions |
| Molecular Docking (e.g., AutoDock, GOLD, FlexX) | Predicts the preferred binding orientation and conformation of a ligand to a receptor. | Docking success rate (RMSD < 2Å), Correlation with experimental binding affinity (pKd, pKi). | Success rates can vary significantly based on the algorithm and the flexibility of the peptide. For example, some studies report success rates for flexible ligands in the range of 31-93% depending on the software used.[1] Correlation with binding affinity is often weak to moderate. |
| Molecular Dynamics (MD) Simulation (e.g., GROMACS, AMBER) | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and interaction stability. | Conformational stability (RMSD), Hydrogen bond analysis, Principal Component Analysis (PCA) of trajectories. | MD simulations are effective in refining docked poses and exploring the conformational landscape of peptide-protein complexes.[2][3] They can reveal the dynamics of key interactions involving residues like Ala and Lys.[4] |
| Free Energy Calculations (e.g., FEP, TI, MM/PBSA) | Estimate the binding free energy of a ligand to a receptor, providing a quantitative measure of binding affinity. | Mean Absolute Error (MAE) or Root Mean Square Error (RMSE) compared to experimental ΔG, Correlation coefficient (r²). | These methods are computationally expensive but can provide more accurate predictions of binding affinity than docking scores. Errors are typically in the range of 1-3 kcal/mol.[5] |
| Machine Learning/Deep Learning Models | Utilize statistical models trained on large datasets of known protein-peptide interactions to predict new interactions. | Area Under the Curve (AUC) for binding prediction, Accuracy, Precision, Recall. | These models are increasingly used for large-scale screening and can achieve high predictive accuracy, especially when integrating both sequence and structural information.[6][7] |
Experimental Protocols for Model Validation
The credibility of any computational model hinges on its validation against robust experimental data. For Ala-Lys interactions, several biophysical techniques can provide the necessary ground truth for binding affinity, kinetics, and structural details.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (e.g., an Ala-Lys containing peptide) to a macromolecule (e.g., a target protein). This technique provides a complete thermodynamic profile of the interaction in a single experiment.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the protein and the peptide against the same buffer to minimize buffer mismatch effects. A suitable buffer would be a phosphate (B84403) or HEPES buffer at a physiological pH (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Amine-containing buffers like Tris should be avoided due to their high ionization enthalpy.[8]
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.
-
A typical starting concentration for the protein in the sample cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.[9]
-
Degas the solutions before the experiment to prevent bubble formation.
-
-
Instrumentation and Setup:
-
The experiment is performed using an isothermal titration calorimeter.
-
The reference cell is filled with the dialysis buffer.
-
The sample cell is loaded with the protein solution.
-
The injection syringe is filled with the peptide solution.
-
-
Titration Experiment:
-
A series of small injections (e.g., 2-5 µL) of the peptide solution are made into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change after each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of peptide to protein.
-
-
Data Analysis:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (e.g., Ala-Lys peptide) to a ligand (e.g., target protein) immobilized on a sensor surface. It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Detailed Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) matrix).
-
Amine coupling is a common immobilization method, where the carboxyl groups on the chip are activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The protein is then injected and forms covalent amide bonds with the activated surface.
-
Remaining activated groups are deactivated with ethanolamine.[11]
-
-
Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) is passed over the sensor surface to establish a stable baseline.
-
The Ala-Lys containing peptide (analyte) is injected at various concentrations.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram (response units vs. time).[12]
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about peptide-protein interactions. Chemical shift perturbation (CSP) is a common NMR method to identify the binding interface and determine the binding affinity.
Detailed Methodology:
-
Sample Preparation:
-
The protein is typically isotopically labeled with ¹⁵N (and sometimes ¹³C).[13]
-
The protein and peptide are prepared in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) containing a small percentage of D₂O for the lock signal. The buffer should have a low salt concentration to avoid signal broadening.[14]
-
The concentration of the protein is typically in the range of 0.1-0.5 mM.[15]
-
-
NMR Experiment:
-
A series of 2D ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled protein are recorded. The first spectrum is of the protein alone.
-
Subsequent spectra are recorded after titrating increasing amounts of the unlabeled Ala-Lys peptide.
-
-
Data Analysis:
-
The spectra are overlaid, and the chemical shifts of the protein's backbone amide protons and nitrogens are monitored.
-
Residues in the protein that experience significant chemical shift changes upon peptide addition are likely part of the binding interface.
-
The magnitude of the chemical shift perturbations for affected residues is plotted against the molar ratio of peptide to protein.
-
These binding curves are then fitted to an appropriate equation to determine the dissociation constant (Kd).[13]
-
Visualizing the Cross-Validation Workflow and Interactions
Graphical representations are invaluable for understanding the logical flow of a cross-validation study and the molecular interactions at play.
References
- 1. Comparative study of several algorithms for flexible ligand docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Computational Methods for Protein-peptide Complex Structure Prediction - Yang - Current Medicinal Chemistry [rjsocmed.com]
- 3. Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring and characterizing the folding processes of Lys- and Arg-containing Ala-based peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]
- 7. [2310.18249] Leveraging Machine Learning Models for Peptide-Protein Interaction Prediction [arxiv.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. nmr-bio.com [nmr-bio.com]
A Comparative Benchmarking Guide to Alanine-Lysine Peptide Synthesis Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. The dipeptide Alanine-Lysine (Ala-Lys), a fundamental building block in many larger bioactive molecules, serves as an excellent model for comparing common synthesis methodologies. This guide provides an objective comparison of the two primary approaches—Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS)—for producing Ala-Lys, supported by representative experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice between SPPS and LPPS often depends on the desired scale, speed, and purity requirements of the final peptide product. Below is a summary of typical performance metrics for the synthesis of Ala-Lys via each method.
| Performance Metric | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Crude Purity (by HPLC) | ~85% | ~75% |
| Purified Yield | ~70-80% | ~60-70% |
| Total Synthesis Time | ~6-8 hours | ~24-36 hours (including workups) |
| Scalability | Ideal for small to medium scale (mg to g) | More economical for large-scale (>kg) |
| Automation Potential | High | Low to moderate |
| Key Advantage | Speed and ease of purification | Scalability and cost-efficiency at large scale |
Experimental Synthesis Workflows
The synthesis of Ala-Lys involves the formation of a peptide bond between L-Alanine and L-Lysine. The primary difference between SPPS and LPPS lies in the physical state of the reactants and the purification strategy.
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS involves building the peptide chain on an insoluble solid support (resin), which simplifies the purification process to simple washing and filtration steps.[1]
SPPS Workflow for Ala-Lys Synthesis.
Liquid-Phase Peptide Synthesis (LPPS) Workflow
LPPS, the classical approach, is performed entirely in solution.[2] This method requires purification after each step, typically by extraction or crystallization, which can be more labor-intensive but allows for intermediate characterization.[2]
LPPS Workflow for Ala-Lys Synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of Ala-Lys using both SPPS and LPPS methodologies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ala-Lys
This protocol utilizes the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Lys(Boc)-Wang resin (0.6 mmol/g loading)
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell 100 mg of Fmoc-Lys(Boc)-Wang resin in 2 mL of DMF in a fritted syringe for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1 mL of DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine (B10760859).
-
Cleavage and Precipitation:
-
Dry the resin under vacuum for 1 hour.
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise to 20 mL of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of Ala-Lys
This protocol employs Boc and Z protecting groups with DCC as the coupling agent.
Materials:
-
Boc-Ala-OH
-
H-Lys(Z)-OMe·HCl (Lysine methyl ester with Z-protected side chain)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[7]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl, Saturated NaHCO₃ solution
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Alanine Activation: Dissolve Boc-Ala-OH (1 eq.) and HOBt (1 eq.) in ethyl acetate. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq.) and stir for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve H-Lys(Z)-OMe·HCl (1 eq.) in ethyl acetate and neutralize with NMM (1 eq.). Add this solution to the activated alanine solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Workup and Purification of Protected Dipeptide:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Ala-Lys(Z)-OMe.
-
-
Global Deprotection:
-
Dissolve the protected dipeptide in methanol.
-
Add 10% Pd/C catalyst and stir the mixture under a hydrogen atmosphere for 4-6 hours to remove the Z group.
-
Filter the reaction through Celite to remove the catalyst and evaporate the solvent.
-
Treat the residue with a 50% TFA solution in DCM for 1 hour to remove the Boc group and saponify the methyl ester.
-
-
Final Workup and Purification:
-
Evaporate the TFA solution and triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Purify the crude Ala-Lys by RP-HPLC as described in the SPPS protocol.
-
Analyze the purified fractions by mass spectrometry.
-
Analytical Characterization
The purity and identity of the synthesized Ala-Lys dipeptide are confirmed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Purity Assessment by RP-HPLC
-
System: Standard HPLC system with a UV detector.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 20 minutes is typically sufficient for dipeptide separation.
-
Detection: UV at 214 nm, which detects the peptide backbone.[4]
-
Purity Calculation: Purity is determined by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[4]
Identity Confirmation by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Analysis: The purified peptide is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.
-
Expected Result: For Ala-Lys, the expected monoisotopic mass is 217.14 g/mol . The ESI-MS spectrum should show a prominent peak at m/z = 218.15, corresponding to the [M+H]⁺ ion.[6]
By carefully selecting the synthesis method based on project goals and following robust experimental and analytical protocols, researchers can reliably produce high-quality Alanine-Lysine peptides for a wide range of scientific applications.
References
- 1. jpt.com [jpt.com]
- 2. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ala-Lys | C9H19N3O3 | CID 7016106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. benchchem.com [benchchem.com]
Confirming the Structure of Alanyl-Lysine (Ala-Lys) Dipeptide: A Comparative Guide to CD and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthetic peptides is a critical step in drug discovery, biochemistry, and molecular biology. The dipeptide Alanyl-Lysine (Ala-Lys), composed of L-alanine and L-lysine, serves as a fundamental model for understanding peptide structure and analytical characterization. This guide provides a detailed comparison of two powerful spectroscopic techniques, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR), for the structural elucidation of Ala-Lys. We present supporting data, experimental protocols, and workflow visualizations to aid researchers in applying these methods.
Introduction to Structural Confirmation
Verifying the primary sequence and conformational state of a peptide is essential to ensure its identity, purity, and biological activity. While mass spectrometry can confirm the molecular weight and amino acid composition, it does not provide information about the covalent bonding arrangement (e.g., distinguishing between Ala-Lys and Lys-Ala isomers) or the peptide's secondary structure. CD and NMR spectroscopy offer complementary information to provide a comprehensive structural confirmation. CD spectroscopy provides a global assessment of the peptide's secondary structure, while NMR spectroscopy offers detailed atomic-level information, confirming the precise covalent structure and providing insights into the local chemical environment of each atom.
Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone. The resulting spectrum is highly sensitive to the peptide's secondary structure.[1][2]
For a short dipeptide like Ala-Lys, which is not expected to form stable secondary structures such as α-helices or β-sheets in aqueous solution, the CD spectrum is characteristic of a "random coil" or disordered conformation.[3] This is typically characterized by a single, strong negative band below 200 nm.[3]
Comparative CD Spectral Data
The table below contrasts the expected CD spectral features of the unstructured Ala-Lys dipeptide with those of a generic α-helical peptide to illustrate the conformational sensitivity of the technique.
| Feature | Expected for Ala-Lys (Random Coil) | Representative α-Helical Peptide |
| Positive Maximum | Weak or absent | ~193 nm[1] |
| Negative Minima | Strong minimum near 195 nm[2] | Two distinct minima at ~208 nm and ~222 nm[3] |
| Overall Shape | Dominated by a single strong negative peak | "Double minimum" shape characteristic of helices[4] |
This clear distinction allows CD spectroscopy to serve as a rapid and effective method to confirm that the synthesized Ala-Lys peptide is unfolded, as would be expected, and has not formed an unanticipated, stable secondary structure.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation :
-
The peptide sample must be highly pure (>95%), as impurities can significantly affect the CD spectrum.[1]
-
Dissolve the lyophilized Ala-Lys peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate (B84403) buffer, pH 7.4).
-
Determine the precise concentration of the peptide solution. This is a critical step for accurate data analysis.[1] A typical concentration for far-UV CD is 0.1 mg/mL.[3]
-
-
Instrumentation and Data Acquisition :
-
Use a calibrated CD spectrometer.
-
Transfer the sample to a quartz cuvette with a short path length (typically 0.1 cm for far-UV measurements).[3]
-
Record a baseline spectrum of the buffer alone under the same conditions.
-
Acquire the CD spectrum of the Ala-Lys sample from 260 nm down to 190 nm.
-
Typically, multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing :
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Confirmation
NMR spectroscopy is an unparalleled technique for determining the precise covalent structure and conformation of molecules in solution.[5] By analyzing the chemical shifts, coupling constants, and through-space interactions (Nuclear Overhauser Effect, NOE), one can confirm the amino acid sequence and the connectivity of all atoms within the peptide.[6] For Ala-Lys, NMR is used to definitively distinguish it from its isomer, Lys-Ala.
Expected NMR Data for Ala-Lys
The following tables summarize the expected ¹H and ¹³C chemical shifts for the Ala-Lys dipeptide in D₂O. Chemical shifts are sensitive to the local environment and confirm the specific bonding arrangement.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) for Ala-Lys
| Proton | Alanine Residue | Lysine Residue |
| α-H | ~4.1 - 4.3 | ~4.3 - 4.5 |
| β-H | ~1.4 - 1.5 (doublet) | ~1.8 - 1.9 |
| γ-H | - | ~1.4 - 1.5 |
| δ-H | - | ~1.6 - 1.7 |
| ε-H | - | ~3.0 - 3.1 |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for Ala-Lys
| Carbon | Alanine Residue | Lysine Residue |
| Carbonyl (C=O) | ~175 - 177 | ~174 - 176 |
| α-C | ~51 - 53 | ~55 - 57 |
| β-C | ~18 - 20 | ~32 - 34 |
| γ-C | - | ~24 - 26 |
| δ-C | - | ~28 - 30 |
| ε-C | - | ~41 - 43 |
Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent.
2D NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify the protons belonging to each amino acid residue based on through-bond scalar couplings. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would show a cross-peak between the Alanine α-proton and the Lysine amide proton, confirming their spatial proximity and the correct peptide bond linkage.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Dissolve the pure (>95%) Ala-Lys peptide in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 1-5 mM.[7]
-
Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample if necessary.
-
-
Instrumentation and Data Acquisition :
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a 1D ¹H spectrum to get an overview of the sample.
-
Acquire standard 2D NMR spectra:
-
COSY/TOCSY : To establish through-bond proton-proton connectivities within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons, aiding in the assignment of ¹³C signals.
-
NOESY : To identify through-space correlations that confirm the amino acid sequence.
-
-
-
Data Processing and Analysis :
-
Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software.
-
Assign all proton and carbon resonances by analyzing the connectivity patterns in the 2D spectra.
-
Compare the observed chemical shifts and connectivity with expected values for the Ala-Lys structure.
-
Synergy of CD and NMR: A Complete Structural Picture
CD and NMR are highly complementary techniques. CD provides a rapid assessment of the overall secondary structure, confirming the expected disordered state of Ala-Lys. NMR provides the detailed, residue-specific information needed to confirm the exact covalent structure and amino acid sequence.
| Aspect | Circular Dichroism (CD) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Global secondary structure (e.g., random coil) | Atomic-level connectivity, sequence, local conformation |
| Primary Use for Ala-Lys | Confirming the lack of ordered structure | Confirming the Ala-Lys sequence and covalent bonds |
| Sample Concentration | Low (e.g., ~0.1 mg/mL) | High (e.g., ~1-5 mM) |
| Experiment Time | Fast (minutes to an hour) | Slower (hours to days for 2D experiments) |
Using both techniques provides a high degree of confidence in the structural integrity of the synthesized peptide.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical process for confirming the Ala-Lys structure using CD and NMR.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Interpret a Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. pnas.org [pnas.org]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Cell Penetration Efficiency of Alanine- and Lysine-Rich CPPs
For Researchers, Scientists, and Drug Development Professionals
The development of effective drug delivery systems is a cornerstone of modern therapeutics. Cell-penetrating peptides (CPPs) have emerged as promising vectors for transporting a variety of cargo molecules across the cellular membrane. Among the diverse array of CPPs, those rich in basic amino acids, such as lysine, have been extensively studied. More recently, peptides with a high content of neutral amino acids like alanine (B10760859) have garnered attention. This guide provides an objective comparison of the cell penetration efficiency of alanine-rich and lysine-rich CPPs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate vector for their specific applications.
Executive Summary
Lysine-rich CPPs are characterized by their positive charge at physiological pH, which facilitates interaction with the negatively charged cell membrane and subsequent internalization, primarily through endocytosis. In contrast, the cell penetration of alanine-rich peptides is less dependent on charge and their uptake mechanism is thought to involve direct translocation across the membrane, particularly when the peptides form aggregates. While lysine-rich CPPs generally exhibit higher cell penetration efficiency, they can also be associated with greater cytotoxicity. Alanine-rich peptides may offer a less toxic alternative, though their efficiency can be influenced by their aggregation state.
Data Presentation
Table 1: Quantitative Comparison of Cellular Uptake
| Peptide Type | Peptide Sequence/Model | Cell Line | Concentration (µM) | Uptake Efficiency (Arbitrary Units/MFI) | Reference |
| Lysine-Rich | sC18 (Arg/Lys-rich) | HeLa | 20 | ~12,500 | [1] |
| Alanine-Substituted | sC18 (Lysine at position 17 substituted with Alanine) | HeLa | 20 | ~8,000 | [1] |
| Alanine-Rich | Aggregated 13A (KKWAAAAAAAAAAAAAKK) | Neuron-like cells | 10 µg/ml (~5.5 µM) | Spontaneously taken up | [2] |
| Lysine-Rich | Poly-L-lysine | Not specified | Not specified | Efficiently internalized | [3] |
MFI: Mean Fluorescence Intensity
Table 2: Cytotoxicity Comparison
| Peptide Type | Peptide Sequence/Model | Cell Line | Concentration | Cytotoxicity (% Cell Viability) | Reference |
| Lysine-Rich | Poly-L-lysine (High MW) | HeLa | Not specified | Potent cytotoxicity | [3] |
| Lysine-Rich | Poly-L-lysine (Low MW) | HeLa | Not specified | Reduced cytotoxicity | [3] |
| Alanine-Rich | Poly(L-alanine-co-L-lactic acid) | HeLa | Not specified | No cytotoxicity (91-116% viability) | [3] |
| Alanine-Rich | Aggregated (GA)15 | Human neuroblastoma | 33 µM | Significant reduction in cell viability | [4] |
| Alanine-Rich | Non-aggregated (GA)15 | Human neuroblastoma | 33 µM | No significant toxicity | [4] |
Mechanisms of Cellular Uptake
The primary mechanism of cellular entry for lysine-rich CPPs is endocytosis . Their positive charge facilitates electrostatic interactions with negatively charged proteoglycans on the cell surface, triggering internalization into endosomes. For the cargo to be effective, it must then escape the endosome into the cytoplasm, a step that can be a significant barrier to efficient delivery.[5][6]
Alanine-rich peptides, being largely uncharged, are proposed to enter cells via direct translocation . This process is thought to involve the insertion of the peptide into the lipid bilayer, potentially forming transient pores or disrupting the membrane structure to allow passage into the cytoplasm. The aggregation state of alanine-rich peptides appears to play a crucial role in their ability to penetrate cells.[2]
Experimental Protocols
Quantification of Cellular Uptake by Flow Cytometry
This protocol is a standard method for quantifying the cellular uptake of fluorescently labeled peptides.[7][8][9]
1. Cell Preparation:
-
Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Peptide Treatment:
-
Prepare solutions of fluorescently labeled (e.g., FITC or TAMRA) alanine-rich and lysine-rich CPPs in serum-free cell culture medium at the desired concentrations.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the peptide solutions to the respective wells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
3. Cell Harvesting and Staining:
-
After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptides.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Transfer the cell suspension to flow cytometry tubes.
-
To differentiate between membrane-bound and internalized peptides, an optional step of adding a quenching agent like Trypan Blue can be included just before analysis.
4. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
2. Peptide Incubation:
-
Prepare serial dilutions of the alanine-rich and lysine-rich CPPs in complete cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the different peptide concentrations.
-
Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
3. MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Express cell viability as a percentage of the negative control (untreated cells).
Visualizations
Caption: Workflow for quantifying CPP cellular uptake using flow cytometry.
Caption: Proposed cellular uptake mechanisms for lysine- and alanine-rich CPPs.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of internalized polyalanine to cells depends on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Alanine and Lysine Side Chain Dynamics in Molecular Dynamics Simulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular dynamics of alanine (B10760859) and lysine (B10760008) side chains, supported by established computational methodologies. Understanding the distinct dynamic behaviors of these amino acid residues—one small and hydrophobic (alanine) and the other long, flexible, and positively charged (lysine)—is crucial for comprehending protein folding, stability, and interactions.
Introduction
Alanine, with its simple methyl side chain, often serves as a baseline for studying the effects of side chain size and chemistry on protein structure. In contrast, lysine's lengthy butylammonium (B8472290) side chain plays a significant role in electrostatic interactions, covalent modifications, and protein-ligand binding. Their disparate properties lead to markedly different conformational dynamics, which can be quantified through molecular dynamics (MD) simulations. This guide summarizes key dynamic and energetic differences, providing researchers with a comparative framework for interpreting simulation data and designing targeted experiments.
Quantitative Comparison of Side Chain Dynamics
The following tables summarize key quantitative metrics derived from hypothetical, yet representative, molecular dynamics simulations of alanine and lysine residues in a model peptide solvated in water. These values are illustrative of what one would expect from a rigorous computational study.
Table 1: Side Chain Dihedral Angle Distributions
| Dihedral Angle | Alanine (χ1) | Lysine (χ1) | Lysine (χ2) | Lysine (χ3) | Lysine (χ4) |
| g+ (60°±30°) | 25% | 30% | 35% | 40% | 45% |
| trans (180°±30°) | 50% | 45% | 40% | 35% | 30% |
| g- (-60°±30°) | 25% | 25% | 25% | 25% | 25% |
Table 2: Side Chain Order Parameters (S²)
| Residue | S² (Backbone N-H) | S² (Side Chain Cβ-H) | S² (Side Chain Cε-Nζ) |
| Alanine | 0.85 | 0.80 | N/A |
| Lysine | 0.84 | 0.75 | 0.45 |
S² values range from 0 (isotropic motion) to 1 (completely restricted motion).
Table 3: Solvation Free Energy and Solvent Accessibility
| Residue | Solvation Free Energy (kcal/mol) | Average Number of Water Molecules in First Solvation Shell |
| Alanine | +1.8 | 8 |
| Lysine (charged) | -21.7 | 25 |
Experimental and Computational Protocols
The data presented in this guide are based on well-established molecular dynamics simulation protocols. Below are the detailed methodologies for generating such comparative data.
Molecular Dynamics Simulation Protocol
A standard all-atom molecular dynamics simulation would be performed using a widely recognized force field and simulation package.
-
System Setup:
-
A model peptide, such as Ace-(Ala)₅-X-(Ala)₅-Nme or Ace-(Gly)₅-X-(Gly)₅-Nme (where X is either Alanine or Lysine), is constructed to minimize backbone influences on side chain dynamics.
-
The peptide is placed in a cubic box of sufficient size to ensure a minimum distance of 10 Å between the peptide and the box edges.
-
The box is solvated with a pre-equilibrated water model (e.g., TIP3P).
-
Counter-ions (e.g., Cl⁻) are added to neutralize the system when Lysine is present.
-
-
Force Field:
-
A modern protein force field such as CHARMM36m or AMBER ff19SB is employed.[1]
-
-
Simulation Parameters:
-
Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under NVT (constant volume and temperature) conditions, followed by equilibration under NPT (constant pressure and temperature) conditions to achieve the correct density.
-
Production: A long production run (e.g., 500 ns) is performed under NPT conditions, from which the trajectory data is saved for analysis.
-
Data Analysis Protocols
-
Side Chain Dihedral Angle Distribution:
-
The trajectories are analyzed to calculate the distribution of the side chain dihedral angles (χ angles).
-
For Alanine, this involves the single χ1 angle.
-
For Lysine, this involves χ1, χ2, χ3, and χ4 angles.
-
The probability of finding the dihedral angle in the canonical g+, trans, and g- rotameric states is calculated by integrating the distribution over the respective angle ranges.
-
-
Order Parameter (S²) Calculation:
-
The S² order parameter, which quantifies the motional restriction of a bond vector, is calculated from the simulation trajectory.[2]
-
This is typically done for the backbone N-H bond to assess overall residue flexibility and for specific C-H or other side chain bond vectors to probe internal motions.[2]
-
The calculation involves determining the autocorrelation function of the bond vector and fitting it to an appropriate model.
-
-
Solvation Free Energy Calculation:
-
The solvation free energy is calculated using alchemical free energy methods such as Thermodynamic Integration (TI) or Bennett's Acceptance Ratio (BAR).
-
This involves computationally "mutating" the amino acid side chain into a dummy atom in both solvent and vacuum to calculate the free energy difference of transferring the side chain from vacuum to water.[3][4]
-
-
Radial Distribution Function (g(r)) Analysis:
-
The radial distribution function, g(r), is calculated to understand the structuring of water molecules around the side chain.
-
This is computed by measuring the density of water oxygen atoms as a function of distance from specific atoms of the side chain (e.g., the Cβ of Alanine and the Nζ of Lysine).
-
Visualizing Dynamic Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the comparative analysis of alanine and lysine side chain dynamics.
Caption: A generalized workflow for molecular dynamics simulations comparing amino acid side chains.
Caption: Logical relationship between side chain properties and the resulting dynamic differences.
Conclusion
The comparative analysis of alanine and lysine side chains through molecular dynamics simulations reveals fundamental differences in their dynamic behavior. Alanine, with its small and simple side chain, exhibits restricted motion and serves as a useful reference for a minimally perturbing residue. In contrast, the long, flexible, and charged side chain of lysine leads to a much larger conformational space, higher conformational entropy, and significant interactions with the solvent and other charged species.[5] These intrinsic dynamic properties are critical determinants of their respective roles in protein structure, function, and recognition. The methodologies and comparative data presented in this guide offer a robust framework for researchers investigating the nuanced effects of amino acid side chains in biological systems.
References
- 1. Protein Side-Chain Dynamics and Residual Conformational Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 5. Changes in conformational dynamics of basic side chains upon protein-DNA association - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Alanine vs. Lysine Mutations on Protein Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the intricate dance of protein-protein interactions is fundamental to deciphering cellular signaling, enzyme function, and the mechanisms of disease. Site-directed mutagenesis, a cornerstone of molecular biology, allows for the precise alteration of amino acid residues to probe their contribution to protein structure and function. Among the most informative substitutions are mutations to alanine (B10760859) and lysine (B10760008), each offering a unique lens through which to view the energetic landscape of protein binding interfaces.
This guide provides a comprehensive comparison of the impacts of alanine versus lysine mutations on protein binding. We will delve into the physicochemical rationale for these substitutions, present quantitative data from experimental studies, provide detailed protocols for key analytical techniques, and visualize the underlying concepts and workflows.
Alanine vs. Lysine: A Tale of Two Side Chains
The choice between mutating a residue to alanine or lysine is driven by the specific question being asked about the protein interface.
Alanine scanning mutagenesis is a widely used technique to identify "hot spots"—residues that contribute significantly to the binding energy. Alanine is chosen for its small, non-bulky, and chemically inert methyl side chain. By replacing a native residue with alanine, the side chain is effectively truncated beyond the β-carbon, removing functionalities like hydrogen bonding, salt bridges, and significant van der Waals interactions without introducing major steric clashes or altering the polypeptide backbone conformation. This allows researchers to assess the contribution of the original side chain to the binding affinity.
Lysine mutations , on the other hand, are often employed to probe the role of charge and to introduce a reactive chemical group. Lysine possesses a long, flexible side chain terminating in a primary amino group that is positively charged at physiological pH. Mutating a residue to lysine can:
-
Introduce a positive charge , allowing for the investigation of electrostatic interactions, such as the formation of salt bridges with negatively charged residues like aspartate or glutamate.
-
Serve as a site for post-translational modifications , such as ubiquitination and acetylation, providing a handle to study the regulation of protein interactions.
-
Act as a nucleophile in enzymatic reactions.
Conversely, mutating a native lysine to another residue, such as alanine, neutralizes a positive charge, which can be instrumental in determining the importance of electrostatic steering or salt bridges in the protein-protein interaction.
Quantitative Comparison of Mutational Effects on Binding Affinity
The impact of a mutation on protein binding is quantified by measuring changes in the association constant (Ka), dissociation constant (Kd), and the kinetic rate constants for association (kon) and dissociation (koff). A lower Kd value indicates a higher binding affinity. The following table summarizes experimental data from various studies, illustrating the differential effects of alanine and lysine mutations on protein binding kinetics.
| Protein Interaction | Wild-Type Residue | Mutation | Method | Change in Kd (Wild-Type vs. Mutant) | Change in kon | Change in koff | Reference |
| Tyrosyl-tRNA synthetase - ATP | Lys233 | K233A | Enzyme Kinetics | Increase (Decreased Affinity) | Not Reported | Not Reported | [1] |
| Variola Virus Topoisomerase IB - DNA | Lys35 | K35A | Biochemical Assay | Little to no change | Not Reported | Not Reported | [2] |
| Variola Virus Topoisomerase IB - DNA | Lys35 | K35E (Charge Reversal) | Biochemical Assay | Little to no change | Not Reported | Not Reported | [2] |
| Anabaena Ferredoxin - FNR | Asp68 | D68K (Charge Reversal) | Kinetics Assay | No correlation with rate change | Not Reported | Not Reported | [3] |
| Escherichia coli Malate (B86768) Synthase G | Various Lysines | K to A | Crystallization | Not Measured | Not Measured | Not Measured | [4] |
| Escherichia coli Malate Synthase G | Various Lysines | K to Q | Crystallization | Not Measured | Not Measured | Not Measured | [4] |
Note: This table is a representative summary from available literature. Direct head-to-head comparisons of alanine and lysine mutations at the same residue are not always available for a given protein system.
Experimental Protocols
Site-Directed Mutagenesis
This is the foundational technique for generating proteins with specific amino acid substitutions. The QuikChange™ method is a common approach.
Principle: A plasmid containing the gene of interest is amplified by PCR using primers that contain the desired mutation. The parental, methylated DNA is then digested by the DpnI enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
Materials:
-
Template DNA (plasmid containing the gene of interest)
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., Pfu)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design complementary forward and reverse primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the template DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.
-
A final extension step ensures the synthesis of complete plasmids.
-
-
DpnI Digestion: Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Sequence the plasmid to confirm the presence of the desired mutation and the absence of any secondary mutations.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: One interacting partner (the ligand) is immobilized on a sensor chip. The other partner (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified ligand and analyte proteins
-
Running buffer
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., with a mixture of NHS and EDC for amine coupling).
-
Inject the ligand over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution to remove the bound analyte, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of one molecule (the titrant) is titrated into a solution of the other molecule (the sample) in a sample cell. The heat released or absorbed upon binding is measured by the instrument.
Materials:
-
ITC instrument
-
Purified titrant and sample proteins in identical, degassed buffer
Protocol:
-
Sample Preparation: Prepare the titrant and sample in the exact same buffer to minimize heats of dilution. Degas the solutions to prevent air bubbles.
-
Loading the Instrument: Load the sample into the sample cell and the titrant into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the titrant into the sample cell while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of titrant to sample. Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Visualizations
Caption: EGFR signaling pathway initiated by EGF binding.
Caption: Experimental workflow for assessing protein binding.
Caption: Comparison of Alanine and Lysine properties.
References
- 1. Mutation of lysine 233 to alanine introduces positive cooperativity into tyrosyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Energetic Effects of Charge Reversal Mutations of Poxvirus Topoisomerase IB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge reversal mutations in a conserved acidic patch in Anabaena ferredoxin can attenuate or enhance electron transfer to ferredoxin:NADP+ reductase by altering protein/protein orientation within the intermediate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic replacement of lysine with glutamine and alanine in Escherichia coli malate synthase G: effect on crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Mass Spectrometry Identification of Alanine-Lysine Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
The identification of novel post-translational modifications (PTMs) by mass spectrometry (MS) opens up new avenues for understanding protein function and disease. However, rigorous validation of these discoveries is paramount to ensure the biological significance of the findings. This guide provides a comparative overview of methods for validating the identification of a specific type of PTM: the formation of an isopeptide bond between an alanine (B10760859) residue and a lysine (B10760008) residue (Ala-Lys PTM).
The principles and methods described herein are also applicable to other isopeptide-linked modifications, such as those involving asparagine-lysine or glutamine-lysine bonds, which are structurally similar.
The Challenge of Novel PTM Identification
Mass spectrometry is a powerful tool for identifying PTMs, but several challenges can lead to false positives.[1][2][3] These include the low stoichiometry of many modifications, the lability of certain PTMs during MS analysis, and the potential for in-source fragmentation or gas-phase reactions to generate artefactual mass shifts.[2][3] Therefore, orthogonal validation methods are crucial to confirm the identity and location of any novel PTM identified by MS.
Core Validation Strategies
Two primary strategies are employed to validate the identification of an Ala-Lys PTM: the use of synthetic peptides and the application of orthogonal biochemical methods.
Synthetic Peptide Validation
The most direct way to confirm a PTM identification is to compare the fragmentation spectrum of the endogenous peptide with that of a chemically synthesized peptide of the same sequence and modification.[4]
Experimental Workflow:
Caption: Workflow for validating a PTM using a synthetic peptide.
Experimental Protocol: Synthesis of an Ala-Lys Modified Peptide
The synthesis of a peptide containing an isopeptide bond between alanine and the epsilon-amino group of lysine requires specialized chemical strategies. One approach involves the use of orthogonal protecting groups during solid-phase peptide synthesis (SPPS).
-
Resin and Backbone Assembly: The peptide backbone is assembled on a solid support using standard Fmoc-based SPPS.
-
Orthogonal Protection of Lysine: The lysine residue targeted for modification is incorporated with a protecting group on its side chain that is orthogonal to the Fmoc group used for the alpha-amino group (e.g., an ivDde group).
-
Selective Deprotection: After assembly of the peptide backbone, the ivDde group on the lysine side chain is selectively removed.
-
Alanine Coupling: An activated alanine residue (e.g., Fmoc-Ala-OH activated with HBTU/HOBt) is then coupled to the deprotected lysine side chain.
-
Final Deprotection and Cleavage: The Fmoc group on the newly added alanine is removed, followed by cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.[5][6]
Data Presentation: Comparison of MS/MS Spectra
The key to synthetic peptide validation is a head-to-head comparison of the tandem mass spectra.
| Feature | Endogenous Peptide | Synthetic Peptide | Match? |
| Precursor m/z | Measured m/z | Measured m/z | Yes/No |
| Charge State | Observed charge | Observed charge | Yes/No |
| Retention Time | Elution time from LC | Elution time from LC | Yes/No |
| b- and y-ion series | Observed fragment ions | Observed fragment ions | Yes/No |
| Diagnostic ions | Specific fragments indicating the Ala-Lys linkage | Specific fragments indicating the Ala-Lys linkage | Yes/No |
A close match in retention time and identical fragmentation patterns provides strong evidence for the correct identification of the Ala-Lys PTM.
Orthogonal Biochemical Methods
Orthogonal methods use different analytical principles to confirm the presence of the modification. These methods often rely on the generation of specific antibodies or the use of enzymatic assays.
Experimental Workflow:
Caption: General workflow for orthogonal validation methods.
A. Western Blotting
Western blotting can be used to detect the Ala-Lys PTM on the protein of interest using a specific antibody.
Experimental Protocol: Western Blotting with a PTM-Specific Antibody
-
Antibody Generation: A synthetic peptide containing the Ala-Lys modification is used to immunize an animal (e.g., a rabbit) to generate polyclonal antibodies. Monoclonal antibodies can also be generated for higher specificity.
-
Protein Extraction and Separation: Proteins are extracted from cells or tissues and separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-Ala-Lys PTM antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate.
B. Co-Immunoprecipitation (Co-IP)
If the Ala-Lys PTM is hypothesized to mediate a protein-protein interaction, Co-IP can be used to validate this.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein interactions.
-
Immunoprecipitation: The protein of interest is immunoprecipitated using an antibody against the protein itself or the Ala-Lys PTM.
-
Washing: The immunoprecipitated complex is washed to remove non-specific binding partners.
-
Elution: The protein complex is eluted from the antibody.
-
Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify interacting partners that are dependent on the Ala-Lys modification.[7]
C. Enzymatic Assays
If the enzyme responsible for creating the Ala-Lys isopeptide bond is known or can be predicted, an in vitro enzymatic assay can provide strong validation.
Experimental Protocol: In Vitro Enzymatic Assay
-
Recombinant Protein Expression: The substrate protein and the putative "writer" enzyme are expressed and purified as recombinant proteins.
-
In Vitro Reaction: The substrate protein is incubated with the enzyme in the presence of any necessary co-factors (e.g., ATP).
-
Analysis by MS: The reaction mixture is analyzed by mass spectrometry to detect the formation of the Ala-Lys PTM on the substrate protein.
-
Controls: Negative controls should include reactions without the enzyme or without the substrate.
Comparison of Validation Methods
| Method | Principle | Pros | Cons |
| Synthetic Peptide | Direct comparison of MS/MS spectra and retention time. | Gold standard for confirming MS identification. Provides definitive evidence. | Can be technically challenging and expensive to synthesize modified peptides. |
| Western Blotting | Immuno-detection using a PTM-specific antibody. | Relatively straightforward and widely available technique. Can provide information on the overall level of the PTM. | Dependent on the availability and specificity of the antibody. Does not confirm the exact site of modification. |
| Co-Immunoprecipitation | Pull-down of interacting partners. | Can provide functional context for the PTM. | Indirect validation. Dependent on the PTM mediating a stable interaction. |
| Enzymatic Assay | In vitro reconstitution of the modification event. | Provides strong evidence for the biological feasibility of the PTM. Can identify the responsible enzyme. | Requires knowledge of the "writer" enzyme. In vitro conditions may not fully recapitulate the cellular environment. |
Conclusion
Validating a novel PTM such as an Ala-Lys isopeptide bond requires a multi-faceted approach. While synthetic peptide comparison provides the most definitive confirmation of the mass spectrometry data, orthogonal methods like Western blotting, Co-IP, and enzymatic assays are crucial for providing biological context and further confidence in the discovery. The choice of validation strategy will depend on the specific research question, available resources, and the nature of the protein and modification being studied. By employing a combination of these rigorous validation techniques, researchers can ensure the accuracy and significance of their findings in the complex landscape of post-translational modifications.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to NMR and X-ray Crystallography for Ala-Lys Peptide Structure Determination
For Researchers, Scientists, and Drug Development Professionals
Determining the three-dimensional structure of peptides is paramount in understanding their biological function and in the rational design of therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary techniques employed for atomic-resolution structural elucidation. This guide provides an objective comparison of these methods, focusing on their application to short peptides like Alanine-Lysine (Ala-Lys), and presents supporting experimental data to highlight their respective strengths and limitations.
At a Glance: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution (near-physiological) | Solid (crystal) |
| Information | Ensemble of structures, dynamics | Single, static structure |
| Molecular Size | Typically < 35 kDa | No inherent size limit |
| Sample Prep. | Soluble, stable sample | Requires well-ordered crystals |
| Data Output | Interatomic distances (NOEs), torsion angles | Electron density map |
| Hydrogen Atoms | Directly observed | Generally not observed |
Fundamental Principles
NMR Spectroscopy investigates the magnetic properties of atomic nuclei in a magnetic field. For structural studies, key parameters include the Nuclear Overhauser Effect (NOE), which provides distance restraints between protons that are close in space, and scalar couplings, which give information about bond torsion angles. By combining these experimental restraints with computational modeling, an ensemble of structures consistent with the data is generated, reflecting the peptide's conformational flexibility in solution.
X-ray Crystallography , conversely, relies on the diffraction of X-rays by a crystalline sample. The ordered arrangement of molecules in a crystal lattice amplifies the diffraction signal, which is recorded as a pattern of spots. From this pattern, an electron density map is calculated, into which the molecular model is built and refined. The result is a single, high-resolution snapshot of the peptide in its crystalline state.
Quantitative Structural Comparison: A Case Study
In a study on Ala-Pro-Gly, the final solid-state NMR structure and the X-ray crystal structure were found to be in excellent agreement, with a backbone root-mean-square deviation (RMSD) of just 0.09 Å.[1] This low RMSD value indicates a very high degree of similarity between the average structure in the solid state as determined by NMR and the static structure in the crystal.
For a more detailed comparison, we can look at the backbone torsion angles (φ and ψ), which define the conformation of the peptide backbone.
| Torsion Angle | Solid-State NMR | X-ray Crystallography |
| Ala (ψ) | 162° | 157° |
| Pro (φ) | - | - |
| Pro (ψ) | - | - |
| Gly (φ) | - | - |
| Gly (ψ) | 152° | 153° |
| Table 1: Comparison of backbone torsion angles for the tripeptide Ala-Pro-Gly determined by solid-state NMR and X-ray crystallography.[1] Note: Proline φ is constrained by its ring structure, and Glycine often exhibits more conformational flexibility. |
The close agreement in the torsion angles further underscores the similarity of the peptide's conformation in the two different states. It is important to note that for flexible molecules, larger differences between solution NMR (which captures an ensemble of conformations) and X-ray crystallography (a single state) might be expected.
Experimental Protocols
NMR Spectroscopy of Peptides
A typical workflow for determining the solution structure of a peptide like Ala-Lys via NMR involves the following steps:
-
Sample Preparation: The peptide is synthesized, purified to >95%, and dissolved in a suitable buffer, typically at a concentration of 1-5 mM.[1] The pH is adjusted to be near physiological conditions (around 4-7), and 5-10% D₂O is added for the spectrometer's lock signal.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through bonds (typically 2-3 bonds apart).
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structure Calculation: The distance restraints from NOESY data and torsion angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate an ensemble of structures that satisfy the experimental data.
-
Structure Validation: The quality of the final ensemble of structures is assessed using various geometric and energetic criteria.
X-ray Crystallography of Peptides
The process for determining a peptide's crystal structure can be summarized as follows:
-
Peptide Synthesis and Purification: The peptide is synthesized and purified to a very high degree to facilitate crystallization.
-
Crystallization: The purified peptide is screened against a wide range of conditions (e.g., different precipitants, pH, temperature) to find conditions that yield well-ordered crystals. This is often the most challenging step. Vapor diffusion (hanging drop or sitting drop) is a common crystallization method.
-
Data Collection: A suitable crystal is selected, cryo-protected, and mounted on a goniometer. It is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The intensities of the diffraction spots are measured, integrated, and scaled.
-
Phase Determination: The "phase problem" is solved to determine the phases of the diffracted X-rays. For small molecules like peptides, direct methods can often be used.
-
Model Building and Refinement: An initial model of the peptide is built into the calculated electron density map. This model is then refined against the experimental data to improve its fit and stereochemistry.
-
Structure Validation: The final model is evaluated for its geometric quality and agreement with the diffraction data.
Visualizing the Workflow
Caption: Workflow for comparing NMR and X-ray structures.
Conclusion
Both NMR spectroscopy and X-ray crystallography provide invaluable, high-resolution structural information for peptides. NMR offers insights into the dynamic nature of peptides in a solution environment that mimics physiological conditions, yielding an ensemble of conformers. In contrast, X-ray crystallography provides a precise, static picture of a single conformation adopted by the peptide in the crystalline state.
The choice of technique often depends on the specific research question and the properties of the peptide itself. For understanding conformational flexibility and dynamics, NMR is the method of choice. For obtaining a very high-resolution static structure, particularly of peptides that readily crystallize, X-ray crystallography is unparalleled. Ideally, the application of both techniques to the same peptide can provide a comprehensive structural understanding, bridging the gap between its solution dynamics and solid-state conformation. While direct comparative data for Ala-Lys peptides is currently limited, the principles and methodologies outlined in this guide, supported by data from similar short peptides, provide a robust framework for researchers to approach the structural determination of this and other important dipeptides.
References
A Cross-Species Comparative Guide to Lysine and Alanine Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic pathways of two key amino acids, lysine (B10760008) and alanine (B10760859), across different species. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying pathways, this document serves as a valuable resource for researchers in metabolic engineering, drug discovery, and nutritional science.
Introduction to Lysine and Alanine Metabolism
Lysine is an essential amino acid for animals, meaning it cannot be synthesized de novo and must be obtained from the diet.[1][2] In contrast, most bacteria, plants, and fungi can synthesize lysine through distinct metabolic routes.[1][2] Alanine, a non-essential amino acid in mammals, plays a central role in the transfer of nitrogen between tissues and in gluconeogenesis.[3][4] Understanding the species-specific differences in these pathways is crucial for applications ranging from developing novel antimicrobials that target bacterial-specific enzymes to optimizing the nutritional content of crops.
Comparative Analysis of Metabolic Pathways
The metabolic pathways for lysine and alanine show significant divergence across the domains of life. This section details these differences, supported by quantitative data on key enzymes and metabolite concentrations.
Lysine Metabolism: A Tale of Two Synthesis Pathways and Divergent Catabolism
Lysine biosynthesis is a key differentiator between prokaryotes/plants and animals. Bacteria and plants primarily utilize the diaminopimelate (DAP) pathway, while fungi and some archaea employ the α-aminoadipate (AAA) pathway.[2] Animals lack either of these synthetic routes.[1]
Lysine catabolism, however, occurs across all kingdoms, primarily through the saccharopine and pipecolate pathways. In mammals, the saccharopine pathway is predominant in the liver, while the pipecolate pathway is more active in the brain.[5]
Table 1: Comparative Quantitative Data for Key Enzymes in Lysine Metabolism
| Enzyme | Species | Substrate(s) | K_m_ | V_max_ | Allosteric Regulation |
| Aspartate Kinase (AK) | Escherichia coli | L-Aspartate | - | - | Inhibited by L-lysine (B1673455) and L-threonine[6][7][8] |
| Corynebacterium glutamicum | L-Aspartate | - | - | Concertedly inhibited by L-lysine and L-threonine[7] | |
| Arabidopsis thaliana | L-Aspartate | - | - | Feedback inhibition by lysine[9] | |
| Dihydrodipicolinate Synthase (DHDPS) | Escherichia coli | Pyruvate (B1213749) | ~20 µM (for an inhibitor) | - | Partially feedback inhibited by (S)-lysine[10][11] |
| Thermotoga maritima | - | - | - | Not inhibited by (S)-lysine[12] | |
| Plants | Pyruvate, (S)-Aspartate-β-semialdehyde | - | - | Strongly feedback regulated by L-lysine[13][14] | |
| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | Saccharopine, NAD+ | 1.7 mM (Saccharopine), 0.1 mM (NAD+) | - | -[15] |
| Saccharomyces cerevisiae | L-lysine, α-ketoglutarate, NADH | 2 mM (L-lysine), 0.55 mM (α-ketoglutarate), 0.089 mM (NADH) | - | Inhibited by high concentrations of lysine[15][16] |
Table 2: Comparative Intracellular Concentrations of Lysine
| Species/Tissue | Condition | Intracellular Lysine Concentration |
| Escherichia coli | Exponential growth in glucose-fed medium | ~410 µM[17] |
| Escherichia coli | Wild-type, uncontrolled fermentation | ~80 µM[1] |
| Escherichia coli (lysine overproducer) | Uncontrolled fermentation | ~2.56 g/L (~17.5 mM)[1] |
| Escherichia coli | M9 medium with 10 mM lysine supplementation | 5 to 25-fold higher than without supplementation[5] |
Alanine Metabolism: A Conserved Hub with Diverse Physiological Roles
Alanine metabolism is more conserved across species, primarily revolving around the reversible reaction catalyzed by alanine aminotransferase (ALT), which converts pyruvate and glutamate (B1630785) to alanine and α-ketoglutarate.[4] This reaction directly links amino acid metabolism with glycolysis and the citric acid cycle.
In mammals, the glucose-alanine cycle is a critical inter-organ metabolic loop. During periods of fasting or exercise, muscle tissue breaks down amino acids and transaminates pyruvate to form alanine. This alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the amino group is shuttled into the urea (B33335) cycle.[3][18]
Table 3: Comparative Quantitative Data for Alanine Aminotransferase (ALT)
| Species/Tissue | Substrate(s) | K_m_ |
| Rat Hepatocytes | Alanine | - |
Table 4: Comparative Concentrations and Fluxes Related to Alanine Metabolism
| Species/Tissue | Parameter | Value/Observation |
| Rat Hepatocytes | Intracellular/Extracellular Alanine Ratio | Can exceed 20-fold at a physiological Na+ gradient[20] |
| Humans (fasting) | Glucose-Alanine Cycle | Contributes significantly to hepatic glucose production.[21] Decreased cycling during prolonged fasting is linked to reduced hepatic mitochondrial oxidation.[22] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study lysine and alanine metabolism.
Quantification of Lysine and Alanine in Biological Samples by LC-MS/MS
Objective: To accurately measure the concentration of free lysine and alanine in various biological matrices.
Methodology:
-
Sample Preparation:
-
Plasma/Serum: Precipitate proteins by adding a 4:1 volume of ice-cold acetonitrile:methanol (3:1 v/v). Vortex and centrifuge to pellet the protein. Collect the supernatant.
-
Tissues: Homogenize the tissue in 4 volumes of an appropriate assay buffer. Centrifuge at high speed (e.g., 10,000 x g) to remove insoluble material. The soluble fraction can be used directly or after protein precipitation.
-
Cell Lysates: Quench metabolism rapidly by washing cells with ice-cold saline and adding cold methanol. Lyse the cells and extract metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column for amino acid analysis, such as an Intrada Amino Acid column. Employ a gradient elution with an aqueous mobile phase (e.g., 100 mM ammonium (B1175870) formate) and an organic mobile phase (e.g., acetonitrile/water/formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for lysine and alanine.
-
Quantification: Generate a standard curve using known concentrations of lysine and alanine standards. Use stable isotope-labeled internal standards for accurate quantification.
-
Alanine Aminotransferase (ALT) Activity Assay
Objective: To measure the enzymatic activity of ALT in biological samples.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer, a substrate mix containing L-alanine and α-ketoglutarate, and a cofactor solution (NADH).
-
Prepare a standard curve using a pyruvate standard of known concentration.
-
-
Assay Procedure:
-
Add samples (e.g., serum, plasma, tissue homogenates) to a 96-well plate.
-
Prepare a master reaction mix containing the assay buffer, substrate mix, and a coupled enzyme (lactate dehydrogenase) that converts pyruvate to lactate, oxidizing NADH to NAD+.
-
Initiate the reaction by adding the master mix to the wells.
-
Measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ALT activity.
-
-
Calculation:
-
Calculate the ALT activity based on the rate of change in absorbance and the standard curve. One unit of ALT is typically defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute at a specific temperature (e.g., 37°C).
-
13C-Metabolic Flux Analysis (MFA)
Objective: To quantify the in vivo rates (fluxes) of metabolic pathways.
Methodology:
-
Experimental Design:
-
Select the biological system (e.g., cultured cells, microorganisms).
-
Choose a ¹³C-labeled substrate (e.g., [U-¹³C]glucose, ¹³C-labeled amino acids) that will enter the metabolic pathways of interest.
-
Determine the optimal labeling duration to achieve isotopic steady state.
-
-
Isotopic Labeling:
-
Culture the cells or organism in a defined medium containing the ¹³C-labeled tracer.
-
-
Metabolite Extraction and Analysis:
-
Rapidly quench metabolism and extract metabolites.
-
For analysis of proteinogenic amino acids, hydrolyze the cellular protein.
-
Derivatize the metabolites to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopomer distributions of the metabolites.
-
-
Flux Calculation:
-
Use specialized software to fit the measured mass isotopomer distributions to a metabolic model of the pathways of interest. This allows for the calculation of the intracellular metabolic fluxes.
-
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.
Lysine Biosynthesis (Diaminopimelate Pathway) and its Regulation in Bacteria
Caption: Bacterial Lysine Biosynthesis via the Diaminopimelate Pathway.
Lysine Catabolism (Saccharopine Pathway) in Mammals
Caption: Mammalian Lysine Catabolism via the Saccharopine Pathway.
Alanine Biosynthesis and the Glucose-Alanine Cycle
Caption: The Glucose-Alanine Cycle between Muscle and Liver.
Experimental Workflow for Comparative Metabolomics
Caption: A Generalized Workflow for Comparative Metabolomics Studies.
Conclusion
The metabolic pathways of lysine and alanine exhibit fascinating diversity across the tree of life. Lysine biosynthesis represents a clear metabolic divergence between animals and other kingdoms, making its pathway an attractive target for antimicrobial and herbicide development. Alanine metabolism, while more conserved in its core reactions, demonstrates remarkable physiological adaptability, exemplified by the glucose-alanine cycle in mammals. The data, protocols, and visualizations provided in this guide offer a solid foundation for further research into these critical amino acid pathways, with implications for human health, agriculture, and biotechnology.
References
- 1. Evolving the l-lysine high-producing strain of Escherichia coli using a newly developed high-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of lysine biosynthesis and transport genes in bacteria: yet another RNA riboswitch? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cahill cycle - Wikipedia [en.wikipedia.org]
- 4. SMPDB [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of aspartate kinase by methionine, threonine, and lysine in Escherichia coli strain B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrodipicolinate synthase (DHDPS) from Escherichia coli displays partial mixed inhibition with respect to its first substrate, pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic, Spectral, and Structural Studies of the Slow-Binding Inhibition of the Escherichia coli Dihydrodipicolinate Synthase by 2, 4-Oxo-pentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrodipicolinate synthase from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Feedback inhibition of dihydrodipicolinate synthase enzymes by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Overall kinetic mechanism of saccharopine dehydrogenase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular lysine concentration in glucose - Bacteria Escherichia coli - BNID 100156 [bionumbers.hms.harvard.edu]
- 18. SMPDB [smpdb.ca]
- 19. Intracellular Pyruvate-Lactate-Alanine Cycling Detected Using Real-Time NMR Spectroscopy of Live Cells and Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Associations between transports of alanine and cations across cell membrane in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of hepatic mitochondrial oxidation by glucose-alanine cycling during starvation in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Dyes for Labeling Lysine in Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in a wide array of research applications, from immunoassays and fluorescence microscopy to in-vivo imaging and drug delivery studies. The primary amino group of lysine (B10760008) residues provides a readily accessible and reliable target for conjugation with amine-reactive fluorescent dyes. The selection of the appropriate dye is critical and depends on a multitude of factors including the specific application, the instrumentation available, and the biochemical properties of the peptide itself. This guide provides an objective comparison of commonly used fluorescent dyes for labeling lysine residues, supported by key performance data and detailed experimental protocols.
Performance Comparison of Common Fluorescent Dyes
The choice of a fluorescent dye should be guided by its photophysical properties, which directly impact the sensitivity and quality of the resulting data. Key parameters to consider are the excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photostability, and sensitivity to environmental factors like pH.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Fluorescein | FITC | 494 | 518 | ~75,000 | ~0.92 | ~69,000 | Low | High (fluorescence quenches at acidic pH) |
| Rhodamine | TRITC | 557 | 576 | ~95,000 | ~0.21 | ~19,950 | Moderate | Moderate |
| Cyanine | Cy3 | 550 | 570 | ~150,000 | ~0.20 | ~30,000 | Moderate | Low |
| Cy5 | 649 | 666 | ~250,000 | ~0.20 | ~50,000 | Moderate | Low[1] | |
| Alexa Fluor | Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92[2] | ~65,320 | High[2][3] | Low (stable over a broad pH range)[4] |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | 0.10 | ~15,000 | High | Low | |
| Alexa Fluor 647 | 650 | 665 | ~239,000 | 0.33 | ~78,870 | High | Low |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The values presented here are approximate and intended for comparative purposes.
Key Considerations for Dye Selection:
-
Brightness: For detecting low-abundance peptides, a dye with a high molar extinction coefficient and quantum yield (high brightness) is crucial. Alexa Fluor and Cyanine dyes generally offer superior brightness compared to traditional dyes like FITC and TRITC.
-
Photostability: In applications requiring prolonged or intense light exposure, such as confocal microscopy and single-molecule imaging, photostability is paramount. Alexa Fluor dyes are renowned for their high photostability, exhibiting significantly less photobleaching than FITC.[2][3]
-
pH Sensitivity: The fluorescence of some dyes is highly dependent on the pH of their environment. Fluorescein (FITC), for instance, shows a marked decrease in fluorescence in acidic environments, making it less suitable for studies in acidic organelles.[5] In contrast, Cyanine and Alexa Fluor dyes are generally more stable across a wider pH range.[1][4]
-
Spectral Overlap: For multi-color experiments, it is essential to choose dyes with minimal spectral overlap to avoid bleed-through between channels. The wide range of excitation and emission wavelengths available in the Alexa Fluor and Cyanine series provides ample options for multiplexing.
Experimental Workflow and Protocols
The most common method for labeling lysine residues involves the use of amine-reactive dyes, particularly those activated with N-hydroxysuccinimide (NHS) esters or isothiocyanates. These form stable amide or thiourea (B124793) bonds, respectively, with the primary amine of lysine.
Detailed Experimental Protocol: Labeling with NHS-Ester Dyes
This protocol provides a general guideline for labeling peptides with amine-reactive NHS-ester dyes. Optimization may be required for specific peptides and dyes.
Materials:
-
Peptide containing at least one lysine residue
-
Amine-reactive NHS-ester fluorescent dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris.
-
Purification system (e.g., size-exclusion chromatography column or HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Molar Ratio Calculation: Determine the optimal molar ratio of dye to peptide. A 5- to 10-fold molar excess of the dye is a good starting point for typical labeling.
-
Labeling Reaction: Add the calculated amount of the dye stock solution to the peptide solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography or reverse-phase HPLC. For size-exclusion chromatography, the labeled peptide will typically elute first.
-
Characterization:
-
Degree of Labeling (DOL): Determine the ratio of dye to peptide by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the peptide.
-
Mass Spectrometry: Confirm the covalent attachment of the dye to the peptide using mass spectrometry.
-
Detailed Experimental Protocol: Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is specific for labeling with FITC, which reacts with primary amines to form a stable thiourea linkage.
Materials:
-
Peptide containing at least one lysine residue
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 2-10 mg/mL.
-
FITC Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO immediately before use.
-
Labeling Reaction: Slowly add 50-100 µL of the FITC solution per 1 mg of peptide to the peptide solution with continuous stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 0.15 M and incubate for 1 hour at room temperature.
-
Purification: Separate the labeled peptide from unreacted FITC and byproducts using a size-exclusion chromatography column. The labeled peptide will appear as a colored band that elutes first.
-
Storage: Store the purified FITC-labeled peptide at 4°C, protected from light. For long-term storage, -20°C is recommended.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the chemical reaction between a primary amine on a lysine residue and an NHS-ester functionalized fluorescent dye.
This second diagram illustrates the decision-making process for selecting an appropriate fluorescent dye based on experimental requirements.
References
A Comparative Guide to Functional Assays of Alanine and Lysine Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional consequences of mutating amino acid residues to alanine (B10760859) versus lysine (B10760008). Understanding the differential effects of these mutations is crucial for dissecting protein function, interpreting structure-function relationships, and guiding drug development strategies. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways.
Introduction
Site-directed mutagenesis is a cornerstone of molecular biology, enabling the systematic study of individual amino acid contributions to protein function. Alanine and lysine are two common choices for substitution, each offering distinct physicochemical properties.
-
Alanine scanning mutagenesis is a widely used technique to identify functionally important residues.[1][2] By substituting a residue with the small, non-polar, and chemically inert side chain of alanine, the contribution of the original side chain's functionality can be assessed.[1][3] This method is effective in pinpointing "hot spots" in protein-protein interfaces and enzyme active sites.[2]
-
Lysine mutagenesis , on the other hand, introduces a long, flexible, and positively charged side chain. This can be used to probe the importance of charge interactions, create potential sites for post-translational modifications like ubiquitination and acetylation, or mimic the charge of a different residue.
This guide will delve into the comparative effects of these two types of mutations on protein function, supported by experimental data.
Data Presentation: Quantitative Comparison of Alanine and Lysine Mutant Effects
The following tables summarize quantitative data from studies on the tumor suppressor protein p53 and the enzyme glutaminase (B10826351), illustrating the differential impacts of alanine and lysine mutations.
Case Study 1: p53 - Regulation of Stability and Transcriptional Activity
Mutations in the C-terminal domain of the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis, have been shown to significantly affect its stability and function.[4][5] The following table compares the effects of substituting key lysine residues with alanine.
| Protein | Mutation | Functional Assay | Quantitative Change (Fold change or % of Wild-Type) | Interpretation | Reference |
| Human p53 | K372A, K373A, K381A, K382A (A4 mutant) | MDM2-mediated degradation | Resistant to degradation | Alanine substitutions at these sites interfere with ubiquitination, leading to increased protein stability. | [4] |
| Human p53 | Single K to A at 372, 373, 381, or 382 | MDM2-mediated degradation | Similar degradation to Wild-Type | A single lysine to alanine mutation is not sufficient to prevent MDM2-mediated ubiquitination and degradation. | [4] |
| Human p53 | K351Q, K357Q (2KQ mutant, mimics acetylation) | DNA binding and transcriptional activation | ~50% reduction in DNA binding and mRNA production for some target genes (e.g., p21) | Neutralizing the positive charge of these lysines impairs p53's ability to bind to some of its target gene promoters. | [6] |
| Human p53 | K351R, K357R (charge-conserving) | DNA binding and transcriptional activation | Virtually unchanged from Wild-Type | Maintaining a positive charge at these positions is crucial for normal DNA binding and transcriptional regulation. | [6] |
Case Study 2: Glutaminase C (GAC) - Allosteric Regulation and Inhibition
Lysine to alanine mutations in the mitochondrial enzyme glutaminase C (GAC), a key player in cancer metabolism, have been shown to alter its allosteric activation by phosphate (B84403) and its sensitivity to inhibitors like BPTES.[7]
| Protein | Mutation | Functional Assay | Quantitative Change (K0.5 for Phosphate Activation) | Quantitative Change (Sensitivity to BPTES) | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Human GAC | Wild-Type | Phosphate Activation | 40 mM | - | Baseline phosphate activation. |[7] | | Human GAC | K311A | Phosphate Activation | Shifted to the right (requires higher phosphate concentration) | Greater sensitivity | Alanine substitution at this site impairs the phosphate-dependent activation mechanism. |[7] | | Human GAC | K328A | Phosphate Activation | Shifted to the right (requires higher phosphate concentration) | Greater sensitivity | Similar to K311A, this mutation affects the allosteric activation of the enzyme. |[7] | | Human GAC | K396A | Phosphate Activation | Shifted to the right (requires higher phosphate concentration) | Greater sensitivity | This residue in the dimer:dimer interface is crucial for the conformational changes leading to activation. |[7] | | Human GAC | K320A | Phosphate Activation | Near maximal activity in the absence of phosphate | Not inhibited by BPTES | This mutation appears to lock the enzyme in a constitutively active conformation, mimicking the phosphate-activated state. |[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible functional comparison of alanine and lysine mutants.[8]
Site-Directed Mutagenesis
Objective: To introduce specific alanine or lysine mutations into a gene of interest. A common method is PCR-based site-directed mutagenesis.[9][10]
Materials:
-
Plasmid DNA containing the wild-type gene of interest
-
High-fidelity DNA polymerase
-
Custom-designed mutagenic primers (containing the desired alanine or lysine codon)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
LB agar (B569324) plates with appropriate antibiotic selection
Protocol:
-
Primer Design: Design forward and reverse primers (~25-45 bases in length) that are complementary to the template DNA, with the exception of the desired mutation in the center. The melting temperature (Tm) should be between 75-80°C.
-
PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. The polymerase will extend the primers to generate a linear, mutated plasmid.
-
DpnI Digestion: Following PCR, digest the reaction with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
Objective: To produce and purify the wild-type and mutant proteins for functional assays.
Protocol:
-
Expression: Transform the verified plasmids into an appropriate expression host (e.g., E. coli BL21(DE3)). Grow the cells to a suitable optical density and induce protein expression (e.g., with IPTG).
-
Lysis: Harvest the cells and lyse them using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.
-
Purification: Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione (B108866) agarose (B213101) for GST-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.
-
Quantification and Quality Control: Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.
Functional Assays
The choice of functional assay depends on the protein of interest.[11]
a) Enzyme Kinetic Assay: Objective: To determine the kinetic parameters (Km, kcat) of wild-type and mutant enzymes.
Protocol:
-
Set up reactions containing a fixed amount of purified enzyme and varying concentrations of the substrate in a suitable reaction buffer.
-
Initiate the reaction and measure the initial reaction velocity (product formation or substrate depletion over time) using a spectrophotometer, fluorometer, or other appropriate detection method.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
b) Protein-Protein Interaction (PPI) Assay (e.g., Co-Immunoprecipitation): Objective: To assess the impact of mutations on the interaction between two proteins.
Protocol:
-
Co-express tagged versions of the two interacting proteins (one with the mutation) in a suitable cell line.
-
Lyse the cells and incubate the lysate with an antibody that specifically recognizes one of the tagged proteins.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze the eluate by Western blotting using an antibody against the second tagged protein to detect its presence in the complex.
Mandatory Visualization
Signaling Pathway Diagram
The p53 signaling pathway is a critical cellular stress response network. Lysine modifications play a crucial role in regulating p53's function.[12][13]
Caption: The p53 signaling pathway, highlighting the regulatory role of lysine modifications.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the functional effects of alanine and lysine mutants.
Caption: A generalized experimental workflow for comparative functional analysis of mutants.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Multiple Lysine Mutations in the C-Terminal Domain of p53 Interfere with MDM2-Dependent Protein Degradation and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Lysines in the tetramerization domain of p53 selectively modulate G1 arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lysine to alanine mutations on the phosphate activation and BPTES inhibition of glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Approaches for Evaluating the Contributions of Protein-Coding Mutations to Phenotypic Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blackwellpublishing.com [blackwellpublishing.com]
- 11. A Guide to Studying Wild-Type and Mutant Proteins | Proteintech Group [ptglab.com]
- 12. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alanine and Lysine in a Laboratory Setting
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of the amino acids alanine (B10760859) and lysine, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines helps maintain a safe laboratory environment and minimizes environmental impact.
Before handling Alanine or Lysine for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust.[1][2]
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes essential information for the handling and disposal of Alanine and Lysine.
| Parameter | L-Alanine | L-Lysine |
| Hazard Classification | Not classified as hazardous | Not classified as hazardous[3] |
| Physical State | Solid[4] | Solid[3] |
| Appearance | White crystalline powder/solid[1][4] | Solid[3] |
| Solubility in Water | 155 g/L at 20 °C[1] | Water soluble[3] |
| Primary Disposal Route | Non-hazardous solid waste.[3] Disposal must be done according to official regulations.[5] | Non-hazardous solid waste or drain disposal (with institutional approval for aqueous solutions).[3] |
| Spill Cleanup | Sweep up, shovel up, or vacuum up spilled material into a clean, dry, sealable, labeled container.[6] | Sweep up dry powder and dispose of it properly. Keep in suitable, closed containers for disposal.[7] |
Step-by-Step Disposal Protocol for Alanine and Lysine
The disposal of Alanine and Lysine should always comply with local, state, and federal regulations. The following is a general guideline and should be adapted to meet the specific requirements of your institution.
1. Waste Identification and Segregation:
-
Treat both Alanine and Lysine waste as non-hazardous chemical waste, unless mixed with hazardous materials.[3]
-
Do not mix Alanine or Lysine waste with other hazardous chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][4]
-
Any materials that have come into contact with Alanine or Lysine, such as gloves, pipette tips, and weighing paper, should be considered contaminated and disposed of in the designated waste container.[1]
2. Containerization:
-
Whenever possible, leave the chemical in its original container.[8]
-
If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled with the chemical name ("Alanine" or "Lysine") and marked as "Non-Hazardous Waste".[3]
-
Handle uncleaned empty containers as you would the product itself.[1][8]
3. Disposal of Solid Waste:
-
Small Quantities (typically < 10g): Place the solid material in a labeled, sealed container.[4] Dispose of the sealed container in the designated non-hazardous laboratory trash, in accordance with your institution's guidelines.[3]
-
Large Quantities (typically > 10g): Package the material in a clearly labeled, sealed, and robust container.[4] Arrange for collection by your institution's waste management service.[4]
4. Disposal of Aqueous Solutions:
-
For aqueous solutions of Lysine, institutional approval may be obtained for drain disposal of non-hazardous, water-soluble biochemicals.[3]
-
If approved, dilute the solution with at least 20 parts water and pour it slowly down the laboratory sink drain with a continuous flow of cold water.[3]
-
Never dispose of solutions containing these amino acids down the drain unless explicitly approved by your EHS department. [4]
5. Spill Management:
-
Carefully sweep or vacuum up the solid material and place it into the designated waste container.[1][6]
-
Clean the affected area with a suitable solvent and collect the cleaning materials as contaminated waste.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Alanine and Lysine.
Caption: Disposal workflow for Alanine and Lysine.
References
Essential Safety and Logistics for Handling Alanine and Lysine
For researchers, scientists, and drug development professionals, the safe and efficient handling of all laboratory chemicals is of paramount importance. This guide provides immediate, essential safety and logistical information for handling the amino acids Alanine and Lysine. While both are generally considered non-hazardous, adherence to standard laboratory safety protocols is crucial to ensure a secure working environment.[1] This document outlines personal protective equipment (PPE) guidelines, operational procedures for handling and storage, and proper disposal plans.
Personal Protective Equipment (PPE)
Consistent with good laboratory practice, the following personal protective equipment should be worn when handling Alanine and Lysine, particularly when the formation of dust is possible.[2][3]
| Protection Type | Required Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[2][4] | To prevent eye contact with dust or splashes.[2] |
| Skin and Body Protection | - Laboratory Coat- Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | To protect skin and clothing from potential spills and direct contact.[2][3] |
| Respiratory Protection | - A dust mask (e.g., N95 or P1 type) may be necessary if dust is generated.[2][4]- Use in a well-ventilated area.[3] | To prevent the inhalation of dust particles.[2] |
| Foot Protection | Closed-toe shoes.[3] | Essential for preventing injuries from spills or dropped objects.[3] |
Operational Plan: Step-by-Step Handling and Storage
Following a structured operational plan ensures minimal exposure and maintains the integrity of the compounds.
Preparation
-
Ventilation: Ensure the work area is well-ventilated. An exhaust ventilation system should be used where dust may be formed.[4][5][6]
-
Safety Equipment: Locate the nearest eyewash station and safety shower before beginning work.[2]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[2]
Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][7]
-
Hygienic Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2][7]
Storage
-
Environment: Keep the container in a dry, cool, and well-ventilated place.[2][4] For long-term use, L-lysine can be stored at -20°C in powder form.[8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[1][2]
References
- 1. dl-Alanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. formedium.com [formedium.com]
- 5. carlroth.com [carlroth.com]
- 6. L-Alanine - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
